molecular formula C4H8ClNO2 B1366819 2-(2-Chloroethoxy)acetamide CAS No. 36961-64-5

2-(2-Chloroethoxy)acetamide

Cat. No.: B1366819
CAS No.: 36961-64-5
M. Wt: 137.56 g/mol
InChI Key: KQHRCXCLILUNBX-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)acetamide is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRCXCLILUNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452013
Record name 2-(2-chloroethoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36961-64-5
Record name 2-(2-Chloroethoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36961-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloroethoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)acetamide: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)acetamide (CAS No. 36961-64-5), a pivotal intermediate in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed synthesis methodologies, and significant applications, particularly its role as a key building block in the preparation of active pharmaceutical ingredients (APIs). Furthermore, it consolidates critical safety, handling, and toxicological data to ensure its responsible use in a laboratory and manufacturing context. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering users to apply this versatile reagent effectively and safely in their research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic molecule featuring both a reactive chloroalkyl group and a primary amide.[1] This unique structural combination makes it a valuable synthon for introducing an ethoxy-acetamide moiety into larger molecules through nucleophilic substitution reactions. Its identity and key properties are summarized below.

IdentifierValueSource(s)
CAS Number 36961-64-5[1][2][3]
IUPAC Name This compound[1][4]
Molecular Formula C₄H₈ClNO₂[1][2]
Molecular Weight 137.56 g/mol [1][4]
Physical Form White crystalline powder or colorless to pale yellow liquid[2]
Melting Point 72-75 °C[2]
Boiling Point ~289 °C (Predicted)[2]
Solubility Soluble in organic solvents like ethanol, acetone, and dimethylformamide; insoluble in water.[2]
InChI Key KQHRCXCLILUNBX-UHFFFAOYSA-N[1]
SMILES C(CCl)OCC(=O)N[1]

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound is most effectively achieved via the chlorination of its corresponding hydroxyl precursor, 2-(2-hydroxyethoxy)acetamide. This transformation is a cornerstone reaction, typically employing a chlorinating agent like thionyl chloride (SOCl₂).

Core Synthesis Reaction

The primary mechanism involves the reaction of the primary alcohol in 2-(2-hydroxyethoxy)acetamide with thionyl chloride. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then completes the substitution, yielding the desired chlorinated product. The use of a solvent like chloroform is common, and a mild base such as pyridine may be used to quench the HCl byproduct.[3]

Synthesis R1 2-(2-hydroxyethoxy)acetamide P1 This compound R1->P1  Chloroform, 5-10°C R2 Thionyl Chloride (SOCl₂) R2->P1 P2 SO₂ + HCl

Caption: Synthesis of this compound via chlorination.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established laboratory procedures for the chlorination of primary alcohols.[3][5]

Objective: To synthesize this compound from 2-(2-hydroxyethoxy)acetamide.

Materials:

  • N-[2-(2-Hydroxyethoxy)ethyl]-acetamide (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 equivalents)

  • Chloroform (anhydrous)

  • Pyridine (optional, for acidification)

  • Anhydrous sodium sulfate

  • Round-bottom flask (three-necked)

  • Pressure-equalizing dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser, dissolve 535 mg of 2-(2-hydroxyethoxy)acetamide in 10 mL of anhydrous chloroform.[3]

  • Cooling: Cool the flask in an ice bath to maintain an internal temperature of 5-10°C.

  • Addition of Thionyl Chloride: Slowly add 300 mg of thionyl chloride dropwise to the stirred solution via the dropping funnel.[3] It is critical to maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Initial Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.[3]

  • Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.[3]

  • Workup:

    • Cool the mixture again to below 10°C.

    • Carefully add 0.6 g of pyridine to neutralize excess acid.[3]

    • Transfer the mixture to a separatory funnel containing 15 mL of chloroform and 15 mL of water.

    • Separate the organic layer. Wash the organic layer with water, then dry it over anhydrous sodium sulfate.[3]

  • Isolation: Filter off the drying agent and remove the solvent (chloroform) under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification (Optional): The product can be further purified by vacuum distillation or recrystallization if necessary.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, valued for its ability to link different molecular fragments.[1] Its utility is prominently demonstrated in the synthesis of antihistamines and anticoagulants.

Intermediate for Levocetirizine Synthesis

Levocetirizine, the active enantiomer of cetirizine, is a widely used second-generation antihistamine. A key step in its synthesis involves the alkylation of a piperazine derivative with this compound. The chloro group provides a reactive site for nucleophilic substitution by the secondary amine of the piperazine ring.[6]

Workflow start Starting Materials reagent This compound start->reagent piperazine (+)-1-[(4-chlorophenyl) phenylmethyl]piperazine start->piperazine intermediate Alkylation Reaction (Na₂CO₃, KI, Toluene) reagent->intermediate piperazine->intermediate product (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl] -1-piperazinyl]ethoxy]acetamide intermediate->product Forms key C-N bond final Further processing to Levocetirizine product->final

Caption: Role of this compound in drug synthesis.

This reaction is typically carried out in a high-boiling solvent like toluene or xylene, in the presence of a base (e.g., sodium carbonate) to neutralize the HCl formed, and a catalyst like potassium iodide to facilitate the substitution.[6]

Precursor in Rivaroxaban Synthesis

The compound is also utilized in the synthesis of Rivaroxaban, an oral anticoagulant.[1] In this context, it acts as a precursor, enabling the construction of more complex intermediates required for the final drug molecule. This highlights its versatility as a building block in creating diverse pharmacologically active agents.[1]

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified as an irritant and carries other potential health risks.

GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[4]
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
H335 May cause respiratory irritation[4]
H341 Suspected of causing genetic defects[4]

Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

Handling and First Aid

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.[7][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Storage: Store in a cool, dry place. The recommended storage temperature is in a freezer. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for straightforward incorporation into complex molecular architectures, making it a staple reagent in multi-step syntheses. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)acetamide, a pivotal intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis protocols, chemical reactivity, and critical applications. Emphasizing scientific integrity, this guide integrates field-proven insights with authoritative references to serve as a reliable resource for laboratory and development activities.

Molecular Identity and Structural Elucidation

This compound is a bifunctional organic compound featuring an amide, an ether linkage, and an alkyl chloride. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of heterocyclic systems integral to pharmaceuticals and agrochemicals.[1]

The structural arrangement imparts specific reactivity. The chloroethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the acetamide moiety can participate in various chemical transformations, including hydrolysis under acidic or basic conditions.[1]

Chemical Identifiers

A consolidated list of chemical identifiers for this compound is presented below for unambiguous identification.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 36961-64-5[1][2][3]
Molecular Formula C₄H₈ClNO₂[1][2][3]
SMILES C(CCl)OCC(=O)N[1][2]
InChI InChI=1S/C4H8ClNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7)[1][2]
InChIKey KQHRCXCLILUNBX-UHFFFAOYSA-N[1][2]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the connectivity of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for process design, purification, and formulation development.

PropertyValueSource(s)
Molecular Weight 137.56 g/mol [1][2]
Appearance White crystalline powder or colorless to pale yellow liquid[4][5]
Melting Point 72-75 °C[4]
Boiling Point ~216-218 °C; 289.3±20.0 °C (Predicted)[4]
Density ~1.183 g/cm³; 1.216±0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water; Soluble in ethanol, acetone, dimethylformamide[4]
Storage Temperature Freezer, under -20°C, inert atmosphere[6]

Synthesis and Manufacturing Protocols

The synthesis of this compound is typically achieved through multi-step procedures starting from readily available precursors. Understanding these methods is crucial for ensuring high purity and yield, which are paramount in pharmaceutical manufacturing.

Common Synthetic Routes

Two primary pathways are reported for its synthesis:

  • Amidation of an Ester Intermediate: This method involves the reaction of 2-chloroethanol with acetic anhydride to form an acetoxyethyl ether intermediate. Subsequent reaction with ammonia yields the final product.[1][4] This route is favored for its use of common reagents.

  • Chlorination of a Hydroxy Precursor: An alternative synthesis starts with 2-(2-hydroxyethoxy)acetamide, which is then chlorinated using an agent like thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom.[3] This method offers a direct conversion but requires careful handling of the corrosive chlorinating agent.

Synthesis Workflow Diagram

The following workflow illustrates the chlorination of 2-(2-hydroxyethoxy)acetamide, a common laboratory-scale synthesis.

G start 2-(2-hydroxyethoxy)acetamide in Chloroform reagent Thionyl Chloride (SOCl₂) (Added dropwise at 5-10°C) start->reagent 1. Reaction stir1 Stir at <10°C (1 hour) reagent->stir1 stir2 Stir at Room Temp (1 hour) stir1->stir2 quench Cool and Quench (Pyridine) stir2->quench 2. Neutralization extract Work-up: Aqueous/Organic Extraction quench->extract 3. Purification dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry evap Solvent Evaporation (Reduced Pressure) dry->evap product This compound (Final Product) evap->product 4. Isolation

Caption: Laboratory synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Literature[3])

This protocol describes the synthesis via chlorination of 2-(2-hydroxyethoxy)acetamide.

Materials:

  • N-[3-(4-thienyl)]-2-(2-hydroxyethoxy)acetamide (or similar hydroxy precursor)

  • Thionyl chloride (SOCl₂)

  • Chloroform (anhydrous)

  • Pyridine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., 535 mg of N-[3-(4-thienyl)]-2-(2-hydroxyethoxy)acetamide) in 1 mL of anhydrous chloroform.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 5 °C.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (300 mg) dropwise to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 10 °C.

    • Causality Insight: Exothermic reactions with thionyl chloride require slow addition and cooling to prevent side reactions and ensure safety.

  • Initial Reaction: Continue stirring the mixture at a temperature below 10 °C for 1 hour after the addition is complete.

  • Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Quenching: Cool the mixture again to below 10 °C and carefully add pyridine (0.6 g) to neutralize the excess thionyl chloride and the HCl gas produced.

    • Self-Validation: The cessation of gas evolution indicates the completion of quenching.

  • Extraction: Add 15 mL of chloroform and 15 mL of water to the flask. Stir vigorously and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying and Isolation: Dry the separated chloroform layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[3]

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but is a critical intermediate in the synthesis of several important APIs. Its bifunctional nature allows for the efficient construction of complex molecular scaffolds.

  • Antihistamines: It is a key reactant in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine.[7] The acetamide group is part of the final drug structure, while the chloroethoxy moiety is used to alkylate a piperazine ring system.[7]

  • Anticoagulants: The compound is utilized in synthetic routes for producing Rivaroxaban, a direct factor Xa inhibitor used to prevent blood clots.[1]

  • Antivirals: It serves as a building block for certain antiviral drugs.[4]

  • Research and Agrochemicals: Beyond pharmaceuticals, its reactivity makes it a valuable tool in general organic synthesis and for creating novel agrochemicals.[1]

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching from the primary amide around 3390 cm⁻¹, a C=O (amide I) stretch near 1675 cm⁻¹, and an N-H bend (amide II) around 1520 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the different CH₂ groups. The protons on the carbon adjacent to the chlorine would be deshielded, appearing further downfield compared to the other methylene protons. The NH₂ protons would likely appear as a broad singlet.

    • ¹³C NMR: The carbon spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, including the carbonyl carbon of the amide group at the most downfield position.

Safety, Handling, and Storage

Due to its chemical reactivity, this compound must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

  • H341: Suspected of causing genetic defects[2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[4]

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety goggles or a face shield at all times.[4][8]

    • In case of insufficient ventilation, use a certified respirator.

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

References

An In-Depth Technical Guide to the Safe Handling of 2-(2-Chloroethoxy)acetamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(2-Chloroethoxy)acetamide (CAS No: 36961-64-5) is a valuable chemical intermediate utilized in various research and development applications, including the synthesis of pharmaceutical compounds.[1][2] However, its utility is accompanied by significant health hazards that necessitate a comprehensive understanding and rigorous implementation of safety protocols. Aggregated data indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause respiratory and skin irritation, and, most critically, is suspected of causing genetic defects.[3][4][5] This guide provides an in-depth analysis of the associated risks and outlines detailed, field-proven protocols for its safe handling, storage, and disposal, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety built on scientific understanding rather than mere compliance.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. This compound is an organic molecule whose properties dictate its behavior in a laboratory setting, influencing choices from storage conditions to appropriate personal protective equipment.[3][6] It is important to note that while several sources identify the compound as a solid at room temperature, some conflicting data exists, underscoring the need for empirical verification upon receipt of the material.[1][2][4]

PropertyValueSource(s)
CAS Number 36961-64-5[3][7][8]
Molecular Formula C₄H₈ClNO₂[1][3][7]
Molecular Weight 137.56 g/mol [2][3][7]
Appearance White crystalline powder[4]
Melting Point 72-75°C[2]
Boiling Point ~289.3°C at 760 mmHg[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dimethylformamide)[1]

Comprehensive Hazard Analysis

The primary risks associated with this compound stem from its GHS (Globally Harmonized System) classification, which has been aggregated from multiple suppliers and regulatory notifications.[3][5] While some individual safety data sheets may appear incomplete, a conservative approach that accounts for all reported hazards is essential for ensuring personnel safety.[7][8] The toxicological properties have not been exhaustively investigated, which further necessitates cautious handling.[7]

Hazard ClassGHS CodePictogramSignal WordHazard Statement
Acute Toxicity, OralH302GHS07WarningHarmful if swallowed
Serious Eye Damage/IrritationH319GHS07WarningCauses serious eye irritation
Skin Corrosion/IrritationH315GHS07WarningCauses skin irritation
STOT, Single ExposureH335GHS07WarningMay cause respiratory irritation
Germ Cell MutagenicityH341GHS08WarningSuspected of causing genetic defects

Source(s):[3][4][5]

Elucidation of Core Hazards
  • Suspected Germ Cell Mutagenicity (H341): This is the most significant long-term health risk. A mutagen is an agent that can induce or increase the frequency of mutations in an organism's genetic material.[3][5] Exposure to a suspected mutagen, even at low levels, could potentially lead to heritable genetic defects. This risk is the primary driver for implementing stringent engineering controls (i.e., fume hoods) and complete skin and eye protection to prevent any possible route of exposure.

  • Acute Oral Toxicity (H302): This classification indicates that a single oral dose of the substance above a certain threshold can cause adverse health effects or death.[3][5] This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling, to prevent accidental ingestion.[9][10]

  • Irritation (H315, H319, H335): The chloroethoxy and acetamide functional groups can interact with mucosal tissues in the eyes, skin, and respiratory tract, leading to irritation.[3][4] While considered a less severe hazard than mutagenicity, irritation can cause significant discomfort and injury, and repeated exposure can lead to chronic conditions. The fine, crystalline nature of the solid form increases the risk of aerosolization and subsequent respiratory irritation.[4]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is required. This framework prioritizes the most effective control measures to minimize exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood's constant airflow contains dust and potential vapors, preventing inhalation and contamination of the general laboratory environment.

Administrative Controls: Defining Safe Practices
  • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

  • Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in the SOP before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. The following workflow guides the selection of appropriate PPE for tasks involving this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Minimum Required PPE Start Assess Task: Handling this compound Weighing Weighing Solid or Transferring Powder Start->Weighing Solid Form Solution Working with Dilute Solutions (<1 M) Start->Solution Liquid Form PPE_Enhanced Enhanced PPE: - Base PPE PLUS - Face Shield - Particulate Respirator (N95) Weighing->PPE_Enhanced High risk of aerosolization PPE_Base Base PPE: - Nitrile Gloves (Double-Gloved) - Safety Goggles (ANSI Z87.1) - Flame-Resistant Lab Coat Solution->PPE_Base Lower risk of aerosolization

Caption: PPE Selection Workflow based on the task and physical form.

Detailed PPE Specifications:

  • Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory at all times.[7][11] When handling the solid powder or significant quantities, a face shield should be worn over the goggles for added protection.[12]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile), inspected prior to use.[7][10] Given the suspected mutagenicity, double-gloving is a highly recommended practice. Use proper glove removal technique to avoid skin contact.[10] Dispose of contaminated gloves immediately as hazardous waste.[7][10]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[13] Consider a chemically resistant apron for large-scale work.

  • Respiratory Protection: For any procedure with a high likelihood of generating dust that cannot be fully contained by a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is required.[7]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

Emergency Response Decision Tree

Emergency_Response_Tree cluster_type Incident Type cluster_actions Immediate Actions Event Emergency Event Occurs Spill Spill / Release Event->Spill Exposure Personal Exposure Event->Exposure SpillAction 1. Alert others & Evacuate if necessary. 2. Wear appropriate PPE. 3. Cover with absorbent material. 4. Sweep into a labeled waste container. 5. Decontaminate area. Spill->SpillAction SkinAction Skin Contact: 1. Immediately remove contaminated clothing. 2. Drench skin with water for 15 min. 3. Wash with soap and water. Exposure->SkinAction EyeAction Eye Contact: 1. Use eyewash station immediately. 2. Flush eyes for at least 15 min,   holding eyelids open. Exposure->EyeAction InhaleAction Inhalation: 1. Move person to fresh air. 2. If not breathing, give artificial respiration. Exposure->InhaleAction Medical Seek Immediate Medical Attention (Bring SDS) SpillAction->Medical If exposed during cleanup SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Decision tree for responding to spills or personal exposure.

Detailed First-Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for this compound.[7][8]

  • Inhalation: Move the affected person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[7]

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][11]

  • Eye Contact: Immediately and thoroughly flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][11][13] Remove contact lenses if present and easy to do.

  • Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[11]

Accidental Release Measures
  • Ensure adequate ventilation and wear full PPE, including respiratory protection.[7]

  • Evacuate non-essential personnel from the area.[7]

  • Prevent the formation of dust.[7]

  • Carefully sweep up the spilled solid material and place it into a suitable, closed, and labeled container for disposal.[7] Do not allow the substance to enter drains.[7][14]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Storage and Disposal

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials.[7][9] Keep the container tightly closed to prevent contamination and moisture absorption.[7] Some suppliers recommend freezer storage; consult the supplier-specific documentation upon receipt.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Chemical incineration equipped with an afterburner and scrubber may be required.[7]

  • Contaminated Packaging: Dispose of as unused product.[7] Do not reuse containers.

  • Compliance: All disposal practices must comply with applicable federal, state, and local regulations.[10][15]

Conclusion

This compound is a compound with significant utility that demands a commensurate level of respect and caution. Its profile as a suspected mutagen is the overriding concern that dictates the need for stringent containment and personal protection. By understanding the causality behind its hazards and rigorously applying the engineering, administrative, and PPE-based protocols outlined in this guide, researchers can mitigate the risks and handle this compound with the high degree of safety required in modern drug discovery and development.

References

An In-Depth Technical Guide to the Solubility of 2-(2-Chloroethoxy)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a preliminary step; it is a cornerstone of robust process development, formulation design, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 2-(2-Chloroethoxy)acetamide, a valuable intermediate in the synthesis of various pharmacologically active molecules.

While direct, quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge, theoretical frameworks, and practical experimental protocols to determine and predict its solubility in a range of common organic solvents. By leveraging data from structurally analogous compounds and established physicochemical principles, we will explore the factors governing the dissolution of this compound and provide you with the tools to confidently assess its behavior in your own laboratory settings.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

PropertyValueSource
Chemical Formula C₄H₈ClNO₂[1][2]
Molecular Weight 137.56 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Melting Point Approximately -10 °C[3]
Boiling Point Approximately 216-218 °C[3]
Structure

The structure of this compound reveals a primary amide group, an ether linkage, and a chloroalkane moiety. The amide group is capable of both hydrogen bond donation (via the N-H protons) and acceptance (via the carbonyl oxygen and the nitrogen lone pair). The ether oxygen can also act as a hydrogen bond acceptor. These features suggest a propensity for solubility in polar solvents that can engage in hydrogen bonding. The chloroethyl group, while contributing to the molecule's overall polarity, also introduces a degree of hydrophobicity.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative starting point for assessing solubility. However, a more quantitative prediction can be achieved through the application of solubility parameter theories, such as Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from atomic forces.

  • δP (Polar): Arising from molecular dipole moments.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[4][5][6]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Dimethylformamide (DMF) 17.413.711.3
Ethyl Acetate 15.85.37.2
Dichloromethane 18.26.36.1
Toluene 18.01.42.0
Acetonitrile 15.318.06.1
Isopropanol 15.86.116.4

Data sourced from publicly available Hansen Solubility Parameter tables.[1][7]

Based on the structure of this compound, we can anticipate that solvents with moderate to high δP and δH values, such as alcohols, acetone, and DMF, are likely to be good solvents, which aligns with the qualitative information available.[3]

Illustrative Solubility Data of a Structurally Related Compound

To provide a quantitative perspective, we can examine the solubility of 2-chloroacetamide, a structurally similar primary amide. While the ethoxy group in our target compound will influence its solubility, the data for 2-chloroacetamide serves as a valuable, illustrative benchmark.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol Not Specified10~1.34
Ethanol Not Specified10~1.34
Water 209.8~1.05
Diethyl Ether Not SpecifiedVery Slightly Soluble-

Note: Data for 2-chloroacetamide.[8][9] The molar solubility is an approximation based on the density of the solvent.

This data for 2-chloroacetamide reinforces the expectation of good solubility in polar protic solvents like methanol and ethanol. The high water solubility of 2-chloroacetamide is noteworthy; however, the presence of the more hydrophobic ethoxy group in this compound is expected to reduce its aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

For precise and reliable solubility data, experimental determination is indispensable. The following are detailed protocols for established methods that can be readily adapted for this compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the "gold standard."[10]

Principle: An excess of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Experimental Workflow:

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of organic solvent A->B Step 1 C Seal vial and place in a temperature-controlled shaker B->C Step 2 D Agitate for 24-72 hours C->D Step 3 E Filter the suspension (0.45 µm PTFE filter) D->E Step 4 F Dilute the clear filtrate E->F Step 5 G Quantify concentration (e.g., HPLC, qNMR) F->G Step 6

Caption: Workflow for the Shake-Flask Method.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with accurate temperature control (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The time to reach equilibrium should be validated by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm chemically resistant filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][11]

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery where rapid screening of multiple compounds or solvent systems is required, a kinetic solubility assay is often employed.

Principle: A concentrated stock solution of the compound in a highly soluble organic solvent (typically DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored over a shorter time frame, providing an estimate of the solubility under non-equilibrium conditions.[12][13]

Experimental Workflow:

Kinetic_Solubility_Assay A Prepare a concentrated stock solution of the compound in DMSO B Dispense stock solution into a microplate A->B Step 1 C Add the target solvent to each well B->C Step 2 D Incubate for a defined period (e.g., 1-2 hours) C->D Step 3 E Measure turbidity (nephelometry) or filter and measure absorbance (UV-Vis) D->E Step 4

Caption: Workflow for a Kinetic Solubility Assay.

Detailed Steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Plating: Using a liquid handler or multichannel pipette, dispense small volumes of the DMSO stock solution into the wells of a 96-well microplate.

  • Solvent Addition: Add the desired organic solvent to the wells to achieve a range of final compound concentrations.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period, typically 1 to 2 hours.

  • Analysis: The solubility can be assessed by measuring the turbidity of the solutions using a nephelometer. Alternatively, the solutions can be filtered using a filter plate, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust and widely used technique for quantifying the concentration of dissolved this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is a good starting point for method development. A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary analytical method that can determine the concentration of a substance without the need for a calibration curve of the same compound.[2][11]

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be precisely calculated.[14]

General Protocol:

  • Add a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the filtered saturated solution.

  • Acquire a ¹H NMR spectrum under quantitative conditions (i.e., ensuring full relaxation of all relevant signals).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the known concentration of the internal standard and the respective integral values and number of protons.

Phase Solubility Diagrams

For more complex systems, such as formulations containing co-solvents or excipients, constructing a phase solubility diagram is highly informative.[13][15]

Principle: A phase solubility diagram plots the total concentration of the solute in solution as a function of the concentration of a complexing agent or co-solvent. The shape of the resulting curve provides valuable information about the stoichiometry of any complexes formed and their solubility.[3][16]

Application: While a detailed protocol for constructing a phase solubility diagram is beyond the scope of this guide, it is an essential tool for pre-formulation studies and should be considered when developing liquid dosage forms or reaction mixtures containing this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an experimental approach, the principles and detailed protocols outlined herein offer a robust framework for researchers to generate reliable and accurate solubility data.

A thorough understanding of the solubility of this key intermediate is critical for optimizing reaction conditions, developing purification strategies, and designing stable and effective formulations. The methodologies described, from the gold-standard shake-flask method to high-throughput kinetic assays, provide the necessary tools to navigate the solubility landscape and accelerate the journey from discovery to application. As the use of this compound in pharmaceutical synthesis continues, a growing body of solubility data will undoubtedly emerge, further refining our understanding of this versatile compound.

References

Introduction: The Chloroethoxy Acetamide Moiety as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloroethoxy Group in Acetamides

The chloroethoxy acetamide functional group is a significant and versatile structural motif in modern organic synthesis. Characterized by a chloroethyl group linked via an ether oxygen to an acetamide backbone, this moiety possesses two key points of reactivity: the electrophilic carbon atom bearing the chlorine and the amide group, which can modulate the molecule's electronic properties and participate in further transformations. This bifunctional nature makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science.

The primary reactivity of the chloroethoxy group stems from the carbon-chlorine bond. Chlorine is an effective leaving group, rendering the adjacent carbon susceptible to attack by a wide array of nucleophiles.[1][2] The presence of the ether oxygen and the acetamide group, however, introduces electronic and steric factors that subtly influence the rate and outcome of these reactions compared to simple alkyl chlorides. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of chloroethoxy acetamides, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Chloroethoxy Acetamides

The reliable synthesis of chloroethoxy acetamides is crucial for their use as chemical intermediates. The most common strategies involve either the introduction of the chloro group onto a pre-existing hydroxyethoxy acetamide or the construction of the molecule through acylation reactions.

Chlorination of Hydroxyethoxy Precursors

A robust and widely used method for synthesizing chloroethoxy acetamides is the direct chlorination of their corresponding hydroxyethoxy analogs. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the primary alcohol into an alkyl chloride.

The reaction proceeds by an initial attack of the hydroxyl group on the sulfur of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, which then completes the substitution. This method is advantageous for its high yield and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. A representative procedure is the synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide from N-[2-(2-hydroxyethoxy)ethyl]-acetamide.[3]

Chloroacetylation of Amines

An alternative approach involves the reaction of an appropriate amine with chloroacetyl chloride.[4][5] This is a standard method for producing N-substituted 2-chloroacetamides. While not directly yielding a chloroethoxy acetamide, this foundational reaction is critical for creating a vast library of chloroacetamide derivatives, which are themselves important precursors and biologically active molecules.[6][7] The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the HCl generated during the acylation.[4]

Core Reactivity Profile: A Duality of Substitution and Elimination

The chloroethoxy group primarily undergoes nucleophilic substitution and, under certain conditions, elimination reactions. The specific pathway is highly dependent on the nature of the nucleophile, the choice of base, solvent, and temperature.

Nucleophilic Substitution (Sₙ2 Pathway)

The most prevalent reaction pathway for the chloroethoxy group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[8] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry at the reaction center.[9]

Diagram 1: General Sₙ2 Reaction of a Chloroethoxy Acetamide

SN2_Mechanism cluster_ts Transition State R R-N(Ac)-CH₂-CH₂-O-CH₂-CH₂-Cl TS [Nu---CH₂(R')---Cl]⁻ R->TS Backside Attack Nu Nu:⁻ P R-N(Ac)-CH₂-CH₂-O-CH₂-CH₂-Nu TS->P Bond Formation/ Bond Breaking LG Cl⁻

Caption: Concerted Sₙ2 mechanism involving backside attack by a nucleophile.

Key Factors Influencing Sₙ2 Reactivity:

  • The Nucleophile: The rate of the Sₙ2 reaction is directly proportional to the strength and concentration of the nucleophile.[8] Common nucleophiles include amines, thiols, and alkoxides.[10][11] Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react readily with chloroacetamides.[10] The pH of the reaction medium can be critical; for instance, the reactivity of thiols is significantly enhanced at a pH above their pKa, where the more nucleophilic thiolate anion predominates.[10]

  • The Acetamide Group: The acetyl group attached to the nitrogen is electron-withdrawing. This delocalizes the nitrogen's lone pair, reducing its nucleophilicity and slowing the rate of potential intramolecular side reactions involving the amide nitrogen itself.[10]

  • Leaving Group Ability and Catalysis: The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl).[2] Reaction rates can often be accelerated by the addition of a catalytic amount of sodium or potassium iodide.[12] This initiates an in situ Finkelstein reaction, where the chloride is transiently replaced by iodide. The C-I bond is weaker and iodide is a superior leaving group, thus speeding up the subsequent nucleophilic attack.[12]

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions.[8] They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.[8]

Competing Elimination Reactions (E2 Pathway)

Under specific conditions, particularly in the presence of a strong, sterically hindered base and at elevated temperatures, the chloroethoxy group can undergo an E2 (bimolecular elimination) reaction to form an alkene.[10][13][14] This pathway competes directly with the Sₙ2 mechanism.

In the E2 mechanism, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, while the C-Cl bond breaks simultaneously, forming a double bond in a single concerted step.[13]

Diagram 2: Competition Between Sₙ2 and E2 Pathways

SN2_vs_E2 Start Chloroethoxy Acetamide + Base/Nucleophile (B:⁻) SN2_Product Substitution Product (Sₙ2) Start->SN2_Product Strong, unhindered nucleophile (e.g., I⁻, RS⁻) E2_Product Elimination Product (E2) Start->E2_Product Strong, hindered base (e.g., t-BuO⁻) + Heat

Caption: Factors influencing the competition between Sₙ2 and E2 reaction pathways.

Conditions Favoring Elimination over Substitution:

  • Base Strength and Steric Hindrance: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 elimination because their size impedes them from acting as nucleophiles in a backside attack.[14]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and benefit more from increased thermal energy.[10]

Intramolecular Cyclization Reactions

The structure of certain chloroethoxy acetamides makes them ideal precursors for intramolecular reactions to form heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. When another nucleophilic or potentially nucleophilic site exists within the same molecule, a base can trigger an intramolecular cyclization.

For example, N-(3-oxoalkyl)chloroacetamides can be converted into cis-3,4-epoxypiperidin-2-ones upon treatment with a base like potassium t-butoxide.[15][16] This transformation proceeds through an intramolecular Darzens reaction, where a carbanion generated alpha to the amide carbonyl attacks the ketone, and the resulting alkoxide displaces the chloride to form an epoxide ring.[15]

Diagram 3: Workflow for Intramolecular Cyclization

Cyclization_Workflow Start Acyclic Precursor (e.g., N-(3-oxoalkyl)chloroacetamide) Deprotonation Base-mediated Deprotonation (e.g., t-BuOK) Start->Deprotonation Intermediate Anionic Intermediate (Carbanion) Deprotonation->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Cyclized Cyclized Product (e.g., Epoxypiperidinone) Attack->Cyclized

Caption: General workflow for the base-catalyzed intramolecular cyclization.

Applications in Medicinal Chemistry and Drug Development

The predictable reactivity of the chloroethoxy acetamide moiety makes it a powerful tool in the synthesis of biologically active molecules.

  • Building Block for Complex Scaffolds: Chloroethoxy acetamides are key building blocks for constructing larger, more complex structures. For instance, N-[2-(2-chloroethoxy)ethyl]acetamide is used to prepare polyaza-crown compounds, which have applications in ion transport and sensing.[3] They are also crucial intermediates in the synthesis of pharmaceuticals like Cetirizine, an antihistamine.[12]

  • Covalent Inhibitors: The chloroacetamide group itself is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[17] This property is exploited in the design of targeted covalent inhibitors, a class of drugs that can offer increased potency and duration of action. While sometimes considered too reactive for in-vivo use, their reactivity can be tuned by modifying the surrounding molecular structure.[18]

  • Biologically Active Derivatives: A wide range of compounds containing the chloroacetamide functional group have demonstrated significant biological activity, including potential as anticancer, antifungal, and anti-inflammatory agents.[6][7][19]

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol: Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide[3]
  • Setup: In a 250-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, place N-[2-(2-hydroxyethoxy)ethyl]-acetamide (20.58 g, 0.14 mol) dissolved in 30 mL of chloroform.

  • Cooling: Cool the flask in an ice bath to 10–15°C.

  • Reagent Addition: Add a solution of thionyl chloride (28 g, 0.24 mol) in 25 mL of chloroform dropwise to the stirring mixture, maintaining the temperature between 10–15°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes, followed by refluxing for 20 minutes.

  • Work-up: Cool the mixture to 30°C and remove the solvent and excess thionyl chloride on a rotary evaporator.

  • Purification: Immediately distill the residue through an 8-cm Vigreux column under vacuum (bp 105–108°C at 0.1 mm Hg) to yield the pure product (17–18 g, 73–77% yield).

Protocol: Nucleophilic Substitution with a Piperazine Derivative[12]
  • Setup: To a suitable reaction vessel, add (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine (15 g, 0.0523 mol), 2-(2-chloroethoxy)acetamide (8.3 g, 0.0601 mol), anhydrous sodium carbonate (12.8 g, 0.1203 mol), and potassium iodide (0.5 g, 0.0030 mol).

  • Solvent: Add a mixture of 100 mL of p-xylene and 150 mL of toluene.

  • Reaction: Heat the mixture to reflux and maintain for 17 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After cooling, filter the hot mixture to remove inorganic salts. Wash the residue with toluene.

  • Extraction: Combine the filtrates, evaporate the solvents, and take up the residue in 100 mL of toluene. Wash the organic phase successively with 100 mL of water and twice with 100 mL of a saturated aqueous sodium chloride solution.

  • Isolation: Separate the organic phase and evaporate the solvent to yield the crude product, which can be further purified by chromatography or converted to a hydrochloride salt for isolation.

Quantitative Reactivity Data

The electronic nature of substituents on the acetamide portion of the molecule can significantly impact the reactivity of the chloro group. For N-aryl-2-chloroacetamides, electron-withdrawing groups on the aryl ring enhance the electrophilicity of the α-carbon, increasing the rate of nucleophilic substitution. This effect can be quantified by comparing second-order rate constants, as shown in the table below for the reaction with thiophenol.[20]

N-Aryl-2-Chloroacetamide (Ar-NHCOCH₂Cl)Substituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59
N-Phenyl-2-chloroacetamideH0.000.1901.00
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl+0.230.3551.87
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂+0.781.2506.58

Data sourced from a comparative analysis of N-aryl-2-chloroacetamides reacting with thiophenol in methanol at 25°C.[20] As predicted, the rate constant increases as the Hammett constant becomes more positive, indicating that electron-withdrawing groups accelerate the reaction.

Conclusion

The chloroethoxy group in acetamides represents a synthetically powerful and adaptable functional handle. Its reactivity is dominated by the Sₙ2 mechanism, allowing for the straightforward introduction of a wide variety of nucleophiles. However, a comprehensive understanding of competing pathways, such as E2 elimination, and the potential for intramolecular cyclization is essential for strategic synthetic design. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, chemists can expertly control the reaction outcome. This level of control, combined with its utility as a building block for complex and biologically active molecules, ensures that the chloroethoxy acetamide moiety will remain a cornerstone of synthetic chemistry for researchers in both academic and industrial settings.

References

An In-Depth Technical Guide to 2-(2-Chloroethoxy)acetamide: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-(2-Chloroethoxy)acetamide. As a key building block, its unique bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including significant pharmaceutical agents.

Core Concepts: Understanding the Utility of this compound

This compound, with the molecular formula C₄H₈ClNO₂, is an organic compound featuring a chloroethoxy group attached to an acetamide moiety.[1][2] This structure is the key to its versatility. The presence of a reactive chloroethyl group, which serves as an excellent electrophile for nucleophilic substitution, combined with the hydrogen-bonding capabilities and potential for further transformation of the acetamide group, makes it a highly adaptable synthetic intermediate.[3]

Its primary significance lies in its role as a precursor for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[1][4] The compound simplifies synthetic pathways, potentially improving the efficiency and scalability of manufacturing processes for active pharmaceutical ingredients (APIs).[1]

Key Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₈ClNO₂[1][2][5]
Molecular Weight 137.56 g/mol [1][2]
CAS Number 36961-64-5[2][5]
Appearance Colorless to pale yellow liquid/solid[6]
Boiling Point ~216-218 °C[6]
Melting Point ~ -10 °C[6]
Density ~1.183 g/cm³[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dimethylformamide.[6]
SMILES C(CCl)OCC(=O)N[2]
InChIKey KQHRCXCLILUNBX-UHFFFAOYSA-N[2]

Synthesis and Purification of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Synthetic Pathway 1: From 2-Chloroethanol

One common method involves a two-step process starting from 2-chloroethanol.[6]

  • Esterification: 2-chloroethanol is reacted with acetic anhydride to form 2-acetoxyethyl chloride.

  • Amidation: The resulting ester is then reacted with ammonia to yield the final product, this compound.[6]

This method is straightforward but may require careful control of reaction conditions to manage side reactions.

Synthetic Pathway 2: Chlorination of a Hydroxy Precursor

An alternative and often high-yielding approach involves the direct chlorination of a hydroxy-containing precursor using a chlorinating agent like thionyl chloride (SOCl₂).[7][8] This method is particularly effective for converting N-[2-(2-hydroxyethoxy)ethyl]acetamide or similar hydroxy-amides into the desired chloro-functionalized product.

This protocol is based on established procedures for converting hydroxyethyl amides to their chloroethyl counterparts.[7][8][9] The causality behind using thionyl chloride is its efficacy in converting alcohols to alkyl chlorides with gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying workup.

Step 1: Reaction Setup

  • In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂), add the starting material, N-[2-(2-hydroxyethoxy)ethyl]-acetamide (0.14 mol), dissolved in an inert solvent like chloroform (30 mL).[7]

  • Cool the flask in an ice bath to maintain a temperature of 10–15°C.

Step 2: Addition of Thionyl Chloride

  • Slowly add a solution of thionyl chloride (0.24 mol) in chloroform (25 mL) dropwise to the stirring mixture.[7] The slow addition is critical to control the exothermic reaction and prevent side-product formation.

Step 3: Reaction Progression

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, followed by gentle reflux for 20-30 minutes to drive the reaction to completion.[7][9]

Step 4: Workup and Isolation

  • Cool the reaction mixture to approximately 30°C.

  • Remove the solvent and excess thionyl chloride using a rotary evaporator.[7]

  • The crude residue can then be purified.

Step 5: Purification

  • Purify the crude product by vacuum distillation.[9] This is the most effective method for separating the desired product from non-volatile impurities. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 105–108°C at 0.1 mm Hg for a similar compound).[7]

cluster_synthesis Synthesis cluster_purification Workup & Purification A 1. Dissolve Hydroxy Precursor in Chloroform B 2. Cool to 10-15°C A->B C 3. Add Thionyl Chloride (Dropwise) B->C D 4. Stir at Room Temp (30 min) C->D E 5. Reflux (20-30 min) D->E F 6. Cool to 30°C E->F Reaction Complete G 7. Rotary Evaporation (Remove Solvent & Excess SOCl₂) F->G H 8. Vacuum Distillation G->H I Pure this compound H->I cluster_conditions Reaction Conditions A Piperazine Derivative (Nucleophile) C Levocetirizine Intermediate A->C B This compound (Electrophile) B->C D Na₂CO₃ (Base) E KI (Catalyst) F Toluene/Xylene (Solvent, Reflux)

References

An In-depth Technical Guide to the Alkylating Mechanism of 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloroethoxy)acetamide, with the chemical formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol , is a bifunctional organic molecule that has garnered interest as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals[1][2]. Its structure, featuring a reactive chloroethoxy group appended to an acetamide moiety, suggests its potential to act as an alkylating agent[1][3]. Alkylating agents are a class of compounds that covalently modify biological macromolecules, such as DNA and proteins, by transferring an alkyl group[4][5]. This guide provides a detailed examination of the proposed mechanism of action of this compound as an alkylating agent, drawing upon established principles of chemical reactivity and data from structurally analogous compounds. While specific literature on the detailed mechanism of this particular molecule is not extensively available, its chemical structure allows for a well-grounded postulation of its reactivity towards nucleophilic biomolecules[1]. The toxicological profile of this compound, including its potential for skin, eye, and respiratory irritation, as well as its suspected mutagenicity, underscores the importance of understanding its molecular interactions[6][7].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₄H₈ClNO₂--INVALID-LINK--[7]
Molecular Weight137.56 g/mol --INVALID-LINK--[7]
CAS Number36961-64-5--INVALID-LINK--[7]
AppearanceColorless to pale yellow liquid--INVALID-LINK--[2]
Boiling Point216-218 °C--INVALID-LINK--[2]
SolubilityInsoluble in water; soluble in organic solvents like ethanol and acetone--INVALID-LINK--[2]

Proposed Mechanism of Action as an Alkylating Agent

The alkylating activity of this compound is predicated on the electrophilic nature of the carbon atom bonded to the chlorine atom in the chloroethoxy group. This carbon is susceptible to nucleophilic attack by electron-rich sites on biological macromolecules. The proposed mechanism can be bifurcated into its interaction with nucleic acids (DNA) and proteins.

DNA Alkylation

Alkylating agents are known for their ability to modify DNA, which can lead to cytotoxicity and mutagenicity, a mechanism often exploited in cancer chemotherapy[3][5]. The chloroethyl group of this compound can react with nucleophilic centers in DNA bases.

The proposed mechanism involves a direct SN2 nucleophilic substitution reaction. The key steps are:

  • Nucleophilic Attack: The electron-rich nitrogen and oxygen atoms on DNA bases, particularly the N7 position of guanine, act as nucleophiles. These sites attack the electrophilic carbon of the chloroethyl group.

  • Chloride Ion as a Leaving Group: The chlorine atom, being a good leaving group, is displaced, forming a covalent bond between the DNA base and the ethyl acetamide moiety.

This monofunctional alkylation can lead to the formation of various DNA adducts, such as N7-(2-ethoxyacetamide)guanine. The formation of such adducts can disrupt DNA replication and transcription.

Furthermore, the presence of the ether oxygen could potentially facilitate an intramolecular cyclization to form a more reactive intermediate, although this is less likely than direct alkylation. A more significant consequence of the initial alkylation event is the potential for subsequent reactions. For instance, the formation of an O⁶-alkylguanine adduct is particularly mutagenic as it can lead to mispairing during DNA replication.

DNA_Alkylation cluster_reactants Reactants cluster_transition Transition State cluster_products Products DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) Transition_State SN2 Transition State DNA_Base->Transition_State Nucleophilic Attack Alkylating_Agent This compound Cl-CH₂-CH₂-O-CH₂-C(O)NH₂ Alkylating_Agent->Transition_State Alkylated_DNA Alkylated DNA Adduct (DNA-CH₂-CH₂-O-CH₂-C(O)NH₂) Transition_State->Alkylated_DNA Covalent Bond Formation Chloride_Ion Chloride Ion (Cl⁻) Transition_State->Chloride_Ion Leaving Group Departure

Proposed SN2 mechanism for DNA alkylation by this compound.

Protein Alkylation

Proteins possess numerous nucleophilic residues that are susceptible to alkylation. This modification can alter protein structure, function, and signaling pathways. Based on studies of similar haloacetamide compounds, the primary targets for alkylation by this compound within proteins are the side chains of specific amino acids[4][8][9].

The most reactive nucleophilic residues in proteins are:

  • Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic and a common target for alkylating agents like iodoacetamide and chloroacetamide[4][9]. The reaction with this compound would result in the formation of a stable thioether linkage.

  • Lysine: The ε-amino group (-NH₂) of lysine is also nucleophilic and can be alkylated, although it is generally less reactive than the thiol group of cysteine.

  • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated, leading to the formation of a sulfonium ion. This modification has been observed with other chloroacetamide reagents[8].

  • Histidine, Aspartate, and Glutamate: The imidazole ring of histidine and the carboxylate groups of aspartate and glutamate can also serve as nucleophiles for alkylation.

The general mechanism for protein alkylation is analogous to that of DNA alkylation, proceeding via an SN2 reaction.

Protein_Alkylation cluster_targets Nucleophilic Amino Acid Residues cluster_consequences Consequences of Protein Alkylation Alkylating_Agent This compound Cysteine Cysteine (Thiol group) Alkylating_Agent->Cysteine Alkylation Lysine Lysine (Amino group) Alkylating_Agent->Lysine Alkylation Methionine Methionine (Thioether) Alkylating_Agent->Methionine Alkylation Other_Residues Histidine, Aspartate, Glutamate Alkylating_Agent->Other_Residues Alkylation Altered_Structure Altered Protein Structure Cysteine->Altered_Structure Inhibited_Function Inhibited Enzyme Activity Lysine->Inhibited_Function Disrupted_Signaling Disrupted Signaling Pathways Methionine->Disrupted_Signaling Other_Residues->Altered_Structure

Overview of protein alkylation by this compound.

Experimental Protocols for Validating the Alkylating Mechanism

To empirically validate the proposed alkylating mechanism of this compound, a series of in vitro and cell-based assays can be employed.

In Vitro DNA Alkylation Assay

Objective: To determine if this compound directly alkylates purified DNA and to identify the resulting adducts.

Methodology:

  • Reaction Setup:

    • Incubate calf thymus DNA with varying concentrations of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) at 37°C for a defined period (e.g., 24 hours).

    • Include a negative control (DNA with buffer only) and a positive control (DNA with a known alkylating agent like N-methyl-N-nitrosourea).

  • DNA Isolation and Hydrolysis:

    • Precipitate the DNA using ethanol to remove unreacted this compound.

    • Hydrolyze the DNA to its constituent bases and nucleosides using enzymatic digestion (e.g., nuclease P1 and alkaline phosphatase) or acid hydrolysis.

  • Adduct Detection and Identification:

    • Analyze the hydrolyzed DNA sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

    • Compare the chromatograms of the treated samples with the control to identify new peaks corresponding to alkylated DNA adducts.

    • Use the mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS analysis to elucidate the structure of the adducts.

In Vitro Protein Alkylation Assay

Objective: To identify which amino acid residues are targeted by this compound in a model protein.

Methodology:

  • Reaction Setup:

    • Incubate a model protein with a known amino acid sequence (e.g., bovine serum albumin) with this compound in a suitable buffer at 37°C.

  • Proteolytic Digestion:

    • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • Peptide Analysis by LC-MS/MS:

    • Analyze the peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Search the MS/MS data against the known protein sequence, allowing for a mass shift on nucleophilic amino acid residues corresponding to the addition of the ethoxyacetamide group.

    • This will identify the specific peptides and, by inference, the amino acid residues that have been alkylated.

Cell-Based Assays

Objective: To assess the cytotoxic and genotoxic effects of this compound in a cellular context.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Treat cultured cells (e.g., HepG2) with increasing concentrations of this compound for 24-72 hours.

    • Measure cell viability using the MTT assay, which quantifies the metabolic activity of living cells. A dose-dependent decrease in viability would indicate cytotoxic effects.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Treat cells with this compound for a short duration.

    • Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis.

    • DNA with strand breaks (a hallmark of damage) will migrate further towards the anode, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

  • Micronucleus Test:

    • Treat cells with this compound and a cytokinesis blocker (cytochalasin B).

    • After an appropriate incubation period, score the cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency indicates genotoxicity.

Conclusion

While direct experimental evidence for the mechanism of action of this compound as an alkylating agent is not extensively documented in publicly available literature, its chemical structure provides a strong basis for postulating its reactivity. The presence of a chloroethyl group makes it a likely candidate for alkylating nucleophilic sites on both DNA and proteins through an SN2 mechanism. This proposed mechanism is consistent with the observed toxicological properties of the compound and the known reactivity of similar haloalkane derivatives. The experimental protocols outlined in this guide provide a framework for the empirical validation of this proposed mechanism and for further elucidating the biological consequences of exposure to this compound. Such studies are crucial for a comprehensive risk assessment and for guiding the safe use of this compound in its various applications.

References

The Versatile Building Block: An In-depth Technical Guide to the Applications of 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(2-Chloroethoxy)acetamide, a seemingly simple bifunctional molecule, has emerged as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds and heterocyclic systems. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its synthetic utility, reaction mechanisms, and practical, field-proven protocols.

Physicochemical Properties and Reactivity Profile

This compound (C₄H₈ClNO₂) is a crystalline solid with a molecular weight of 137.56 g/mol .[1] Its structure features a primary amide and a chloroethoxy group, bestowing upon it a dual reactivity profile that is key to its synthetic applications. The primary chloroalkane moiety serves as an excellent electrophile for nucleophilic substitution reactions, while the amide functionality can participate in various chemical transformations or be hydrolyzed to the corresponding carboxylic acid.

PropertyValueReference
Molecular FormulaC₄H₈ClNO₂[1]
Molecular Weight137.56 g/mol [1]
IUPAC NameThis compound[1]
CAS Number36961-64-5[1]

The reactivity of this compound is primarily centered around the susceptibility of the C-Cl bond to nucleophilic attack. This allows for the facile introduction of the ethoxyacetamide side chain onto various scaffolds, a common strategy in drug design to enhance properties such as solubility and bioavailability.

Key Applications in the Synthesis of Pharmacologically Active Molecules

The utility of this compound is most prominently demonstrated in the synthesis of high-value pharmaceutical agents. Its ability to act as a key building block simplifies complex synthetic routes and improves overall efficiency.[2]

Synthesis of Levocetirizine: A Case Study

A prime example of the industrial importance of this compound is its role in the synthesis of Levocetirizine, a potent second-generation antihistamine. The synthesis involves the N-alkylation of a piperazine derivative with this compound, followed by hydrolysis of the amide to the corresponding carboxylic acid.

The overall synthetic transformation is depicted below:

G Piperazine (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine Intermediate [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide Piperazine->Intermediate N-Alkylation Levocetirizine Levocetirizine Intermediate->Levocetirizine Hydrolysis Reagent1 This compound Reagent1->Intermediate Reagent2 Base (e.g., K₂CO₃) Reagent2->Intermediate Reagent3 NaOH (Hydrolysis) Reagent3->Levocetirizine G CyclicAmine Cyclic Amine (e.g., Piperazine, Morpholine) Product N-substituted Cyclic Amine CyclicAmine->Product Nucleophilic Substitution Reagent This compound Reagent->Product Base Base Base->Product

References

spectroscopic data (NMR, IR) for 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloroethoxy)acetamide

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 36961-64-5), a molecule of interest for researchers in synthetic chemistry and drug development.[1][2] Given the scarcity of publicly available, fully assigned spectra for this specific compound, this document serves as a predictive and methodological whitepaper. It leverages fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy and provides detailed protocols for researchers to perform their own empirical validation.

Molecular Structure and Its Spectroscopic Implications

This compound is a bifunctional molecule featuring an amide and a chloroethoxy group. Its molecular formula is C₄H₈ClNO₂ and it has a molecular weight of 137.56 g/mol .[1][3] The arrangement of these functional groups—specifically the electronegative chlorine, oxygen, and nitrogen atoms—creates distinct electronic environments for each proton and carbon atom. This differentiation is the key to its characterization via NMR and IR spectroscopy.

The structural features we anticipate resolving are:

  • The primary amide (-CONH₂) protons.

  • The methylene group alpha to the carbonyl (O-CH₂-C=O).

  • The two methylene groups of the chloroethoxy moiety (Cl-CH₂-CH₂-O).

Caption: Structure with atom numbering for NMR discussion.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following predictions are based on established chemical shift principles and data from analogous structures, such as 2-chloroacetamide and 2-(2-chloroethoxy)ethanol.[4][5] The actual experimental values may vary slightly based on solvent and concentration.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals, plus two broad signals for the amide protons.

Labeled Protons (Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-CONH₂ 6.5 - 7.5Broad singlet (x2)2HAmide protons often appear as two separate broad signals due to restricted rotation around the C-N bond. Their chemical shift is highly dependent on solvent and concentration.[4]
-O-C³H₂-C=O ~ 4.10Singlet (s)2HThese protons are alpha to a carbonyl group and deshielded by the adjacent ether oxygen, placing them significantly downfield. No adjacent protons result in a singlet.
-CH₂-O-C³H₂- (Protons on C²)~ 3.80Triplet (t)2HDeshielded by the ether oxygen. It will appear as a triplet due to coupling with the two adjacent protons on C¹.
Cl-C¹H₂-CH₂- (Protons on C¹)~ 3.70Triplet (t)2HDeshielded by the adjacent electronegative chlorine atom. It will appear as a triplet due to coupling with the two adjacent protons on C².
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Labeled Carbon (Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
C⁴=O ~ 170The carbonyl carbon of a primary amide typically resonates in this downfield region.
-O-C³H₂-C=O ~ 71This carbon is attached to an ether oxygen and is alpha to a carbonyl, resulting in a downfield shift.
-C²H₂-O- ~ 69This carbon is deshielded by the adjacent ether oxygen.
Cl-C¹H₂- ~ 43The carbon atom directly bonded to the electronegative chlorine atom is shifted downfield compared to a standard alkane.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides critical information about the functional groups present. The analysis focuses on characteristic absorption bands for the amide and ether linkages, as well as the carbon-chlorine bond.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityRationale
3400 - 3100N-H StretchStrong, broad (often two bands)Characteristic of the primary amide (-NH₂) group. The two bands correspond to the symmetric and asymmetric stretching modes.[6]
~ 1670C=O Stretch (Amide I)StrongA very strong and sharp absorption typical for the carbonyl group in a primary amide.[7]
~ 1600N-H Bend (Amide II)ModerateThis band arises from the scissoring motion of the N-H bonds in the primary amide.
~ 1100C-O-C StretchStrongThe asymmetric stretch of the ether linkage is expected to produce a strong, distinct band.
800 - 600C-Cl StretchModerate to StrongThe carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum.[8]

Experimental Protocols for Spectroscopic Verification

To move from prediction to empirical fact, rigorous experimental work is required. The following protocols are designed to yield high-quality NMR and IR spectra for this compound.

Workflow for Complete Spectroscopic Characterization

A Sample Preparation (this compound) B NMR Spectroscopy A->B C IR Spectroscopy A->C D ¹H NMR Acquisition B->D E ¹³C NMR Acquisition B->E G ATR or KBr Pellet Preparation C->G F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F J Structural Elucidation & Verification F->J H FT-IR Spectrum Acquisition G->H I Data Processing & Peak Identification H->I I->J

Caption: General experimental workflow for characterization.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • Pipettes and glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound into a clean, dry vial. Add ~0.7 mL of CDCl₃ and gently swirl to dissolve. Transfer the solution to an NMR tube.

    • Causality: CDCl₃ is a common solvent that dissolves many organic compounds and has a minimal proton signal. Tetramethylsilane (TMS) provides a 0 ppm reference peak.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal from the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay (d1) to 1 second.

    • Acquire 16 scans.

    • Trustworthiness: This number of scans provides a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire 1024 scans or more, as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to ensure all peaks are positive and have a pure absorption line shape.

    • Apply baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

Protocol for FT-IR Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

  • This compound (1-2 mg)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol and wipes for cleaning

Procedure:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

    • Self-Validation: This step removes interference from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the center of the ATR crystal.

  • Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Use the peak-picking tool to label the wavenumbers of significant absorption bands.

    • Thoroughly clean the ATR crystal with isopropanol and a soft wipe after analysis.

Conclusion

The spectroscopic characterization of this compound is fundamental to verifying its identity and purity in any research or development context. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, and IR spectra based on established chemical principles. Furthermore, the detailed experimental protocols offer a clear and reliable path for researchers to obtain empirical data. By correlating the predicted data with experimentally acquired spectra, scientists can confidently confirm the structure of their material, ensuring the integrity of subsequent experiments and applications.

References

The Elusive Role of 2-(2-Chloroethoxy)acetamide in Agrochemical Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

Despite the prevalence of the chloroacetamide functional group in a significant class of herbicides, a comprehensive review of publicly available chemical literature and patent databases reveals a notable absence of 2-(2-Chloroethoxy)acetamide as a direct precursor in the synthesis of currently registered agrochemicals. This technical guide explores the broader context of chloroacetamide herbicides and investigates the potential, yet undocumented, role of this specific chemical entity.

Introduction: The Chloroacetamide Herbicide Family

Chloroacetamide herbicides are a major class of agrochemicals widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Their mode of action typically involves the inhibition of very long-chain fatty acid synthesis in susceptible plants, leading to a disruption of cell growth and division. Prominent examples of chloroacetamide herbicides include metolachlor, acetochlor, and dimethenamid. The core structure of these herbicides features an N-substituted 2-chloroacetamide moiety, which is crucial for their biological activity.

Investigating the Role of this compound

While the chloroacetamide chemical class is of great importance in the agrochemical industry, extensive research has not yielded a specific, named herbicide, fungicide, or insecticide that utilizes this compound as a direct starting material or key intermediate in its manufacturing process.

The synthesis of well-known chloroacetamide herbicides like metolachlor and dimethenamid originates from different precursors. For instance, the synthesis of metolachlor involves the chloroacetylation of an aniline derivative, and the synthesis of dimethenamid-P starts from chiral amines and thiophene derivatives.

A search of the patent literature does reveal the synthesis of related compounds, such as 2-(2-chloroethoxy)acetic acid, which is described as an intermediate for pesticides. However, the synthetic pathway to this acid does not start from this compound.

The Chemistry of Chloroacetamides: A Foundation for Potential Synthesis

The reactivity of this compound is dictated by the presence of two key functional groups: the chloroacetamide and the chloroethoxy moieties. The chloroacetamide group is a versatile alkylating agent, with the chlorine atom being a good leaving group in nucleophilic substitution reactions. This reactivity is fundamental to the mode of action of chloroacetamide herbicides, where they are believed to alkylate key enzymes in the target weeds.

Theoretically, this compound could participate in agrochemical synthesis through several reaction pathways:

  • N-Alkylation: The terminal chlorine atom on the ethoxy group could be displaced by a nucleophilic amine, thiol, or alcohol on a suitable molecular scaffold to build a larger agrochemical structure.

  • O-Alkylation: The entire this compound unit could be attached to a phenolic or alcoholic substrate via an ether linkage.

  • Amide Chemistry: The amide functional group itself could be involved in further chemical transformations, although this is generally less common for introducing the core herbicidal activity.

Below is a conceptual workflow illustrating how a molecule like this compound could theoretically be incorporated into a larger, more complex molecule, which might possess agrochemical properties.

G cluster_0 Core Building Blocks cluster_1 Synthetic Transformation cluster_2 Resulting Intermediate/Product 2_2_Chloroethoxy_acetamide This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2 Reaction) 2_2_Chloroethoxy_acetamide->Nucleophilic_Substitution Agrochemical_Scaffold Agrochemical Scaffold (e.g., substituted phenol, amine, or thiol) Agrochemical_Scaffold->Nucleophilic_Substitution Potential_Agrochemical Potential Agrochemical Derivative Nucleophilic_Substitution->Potential_Agrochemical

Conceptual workflow for the potential use of this compound.

Conclusion: An Open Field for Research and Development

Methodological & Application

Protocol for N-Alkylation using 2-(2-Chloroethoxy)acetamide: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylation is a cornerstone of organic synthesis, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed and robust protocol for the N-alkylation of primary and secondary amines using 2-(2-chloroethoxy)acetamide, a versatile and valuable bifunctional reagent. As an intermediate, this compound is instrumental in the synthesis of various pharmacologically active molecules.[1][2] This guide is designed for researchers in both academic and industrial settings, offering in-depth mechanistic insights, a step-by-step experimental workflow, troubleshooting strategies, and critical safety information to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

The introduction of an ethoxy-acetamide moiety onto a nitrogen-containing scaffold can significantly modulate the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are often critical in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. This compound serves as an efficient electrophile for this purpose, featuring a reactive primary alkyl chloride for nucleophilic substitution.

The core reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The nucleophilic amine attacks the electrophilic carbon atom bearing the chlorine, displacing it as a chloride leaving group. The primary challenge in amine alkylation is controlling the reaction's selectivity to prevent over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5][6] This protocol addresses this challenge through the careful selection of stoichiometry and reaction conditions.

Reagent Profile: this compound
  • IUPAC Name: this compound[7]

  • CAS Number: 36961-64-5[8]

  • Molecular Formula: C₄H₈ClNO₂[7][9]

  • Molecular Weight: 137.56 g/mol [7]

  • Appearance: Colorless to pale yellow liquid or solid.[2]

  • Solubility: Soluble in organic solvents like DMF, acetonitrile, ethanol, and acetone; insoluble in water.[2]

Safety and Handling

Critical Safety Warning: this compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazards: Harmful if swallowed, causes serious eye irritation, and may cause skin irritation.[7][10] It is also suspected of causing genetic defects.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[11]

  • Handling: Avoid inhalation of vapor or mist and prevent contact with skin and eyes.[10][12] Do not eat, drink, or smoke when using this product.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Reaction Mechanism and Principles

The N-alkylation reaction is a classic SN2 process. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. A base is required to neutralize the ammonium salt formed after the initial alkylation, regenerating a neutral amine that is often more nucleophilic than the starting material, creating the potential for a second alkylation event.

G A 1. Setup Combine amine, base (K₂CO₃), and solvent (DMF) in flask under inert atmosphere. B 2. Addition Add this compound to the stirred mixture. A->B C 3. Reaction Heat to 60-90°C. Monitor by TLC. B->C D 4. Work-up Cool, pour into water, and extract with Ethyl Acetate. C->D E 5. Washing Wash combined organic layers with water and brine. D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent. E->F G 7. Purification Purify crude product via silica gel chromatography. F->G H Final Product G->H

References

Application Note: A Detailed Synthetic Protocol for Rivaroxaban Utilizing a 2-(2-Chloroethoxy)acetamide Derived Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Its approval by the FDA in 2011 marked a significant advancement in anticoagulant therapy for the prevention of venous thromboembolism, stroke, and systemic embolism.[1][3] The growing clinical demand for Rivaroxaban necessitates the development of efficient, scalable, and economically viable synthetic routes.[1][4]

This application note provides a detailed, research-grade protocol for the synthesis of Rivaroxaban. The strategy hinges on the construction of the key intermediate, 4-(4-aminophenyl)morpholin-3-one, from precursors including 4-nitroaniline and 2-(2-chloroethoxy)acetamide.[5][6] This guide is intended for researchers, chemists, and professionals in drug development, offering not just a series of steps, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the process chemistry.

Overall Synthetic Strategy

The synthesis of Rivaroxaban is a multi-step process that can be logically divided into two main phases:

  • Construction of the Core Morpholinone Moiety: Synthesis of the crucial intermediate, 4-(4-aminophenyl)morpholin-3-one.

  • Assembly of the Final Active Pharmaceutical Ingredient (API): Formation of the oxazolidinone ring and subsequent acylation to yield Rivaroxaban.

The overall workflow is depicted below, illustrating the progression from basic starting materials to the final drug substance.

G cluster_0 Phase 1: Morpholinone Core Synthesis cluster_1 Phase 2: Rivaroxaban Assembly A 4-Nitroaniline + This compound Derivative B Step 1: N-Alkylation & Intramolecular Cyclization A->B C 4-(4-nitrophenyl)morpholin-3-one B->C D Step 2: Nitro Group Reduction C->D E 4-(4-aminophenyl)morpholin-3-one D->E F Step 3: Oxazolidinone Ring Formation E->F G (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one F->G I Step 4: Final Amidation G->I H 5-Chlorothiophene-2-carbonyl chloride H->I J Rivaroxaban I->J

Figure 1: High-level workflow for the synthesis of Rivaroxaban.

Phase 1: Synthesis of the 4-(4-aminophenyl)morpholin-3-one Intermediate

This phase is critical as it builds the foundational morpholinone structure that will be further elaborated to form the final drug molecule.

Protocol 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This step involves the reaction of 4-nitroaniline with a chloroethoxyacetylating agent, followed by an intramolecular cyclization to form the six-membered morpholinone ring. This compound serves as a precursor for the key reagent.[6] The chloroethoxy group is essential for the subsequent ring-forming reaction.

Reaction Scheme:

  • 4-nitroaniline + 2-(2-chloroethoxy)acetyl chloride → N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide

  • N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide → 4-(4-nitrophenyl)morpholin-3-one (via intramolecular cyclization)

Experimental Parameters:

ParameterValueMolesRationale
4-Nitroaniline27.6 g0.20 molStarting aromatic amine.
2-(2-Chloroethoxy)acetyl Chloride34.5 g0.22 molAcylating agent; a slight excess ensures full conversion of the aniline.
Triethylamine (Et3N)30.4 g (42 mL)0.30 molBase to neutralize the HCl byproduct, preventing protonation of the aniline.
Solvent (Dichloromethane, DCM)500 mL-Aprotic solvent that dissolves reactants and is inert under reaction conditions.
Reaction Temperature0°C to RT-Initial cooling controls the exothermic acylation; reaction proceeds at room temperature.
Reaction Time4-6 hours-Sufficient time for complete reaction, monitored by TLC.

Step-by-Step Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-nitroaniline (27.6 g) and dichloromethane (500 mL).

  • Cool the resulting slurry to 0°C in an ice bath.

  • Add triethylamine (42 mL) to the slurry.

  • Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (34.5 g) in 50 mL of DCM via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 200 mL), saturated NaHCO3 solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amide.

  • For the cyclization step, dissolve the crude amide in a suitable solvent like Dimethylformamide (DMF, 300 mL), add a base such as potassium carbonate (41.4 g, 0.30 mol), and heat the mixture to 80-90°C for 6-8 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 4-(4-nitrophenyl)morpholin-3-one as a solid. The expected yield is typically 75-85%.

Protocol 2: Reduction of 4-(4-nitrophenyl)morpholin-3-one

The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, using hydrogen gas and a palladium catalyst.[7]

Experimental Parameters:

ParameterValueMolesRationale
4-(4-nitrophenyl)morpholin-3-one33.3 g0.15 molSubstrate for reduction.
Palladium on Carbon (10% Pd/C)1.6 g-Catalyst for hydrogenation.
Solvent (Ethanol or THF)400 mL-Solvent for the reaction that is stable under hydrogenation conditions.
Hydrogen Gas (H2)Balloon or 50 psi-The reducing agent.
Reaction TemperatureRoom Temperature-Sufficient for the catalytic cycle to proceed efficiently.
Reaction Time8-12 hours-Monitored by TLC or disappearance of H2 uptake.

Step-by-Step Protocol:

  • Charge a hydrogenation vessel (e.g., a Parr shaker) with 4-(4-nitrophenyl)morpholin-3-one (33.3 g), the solvent (400 mL), and 10% Pd/C catalyst (1.6 g).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete (typically 8-12 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to afford 4-(4-aminophenyl)morpholin-3-one as a solid. The product is often of sufficient purity for the next step. The expected yield is >95%.

Phase 2: Assembly and Final Synthesis of Rivaroxaban

With the key amine intermediate in hand, the focus shifts to constructing the oxazolidinone ring and performing the final amide coupling.

Protocol 3: Synthesis of the Oxazolidinone Intermediate

This step creates the chiral core of Rivaroxaban. A common and efficient method involves reacting the amine with (R)-epichlorohydrin to form an amino alcohol, which is then cyclized using a carbonylating agent like N,N'-Carbonyldiimidazole (CDI).[4][8]

Step-by-Step Protocol:

  • Epoxide Ring Opening:

    • Dissolve 4-(4-aminophenyl)morpholin-3-one (28.8 g, 0.15 mol) in a solvent mixture such as ethanol and water (10:1, 330 mL).

    • Add (R)-epichlorohydrin (15.2 g, 0.165 mol) and heat the mixture to reflux for 12-16 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude amino alcohol is often used directly in the next step without further purification.

  • Oxazolidinone Ring Formation:

    • Dissolve the crude amino alcohol in a suitable aprotic solvent like dichloromethane or chlorobenzene (400 mL).[8]

    • Add N,N'-Carbonyldiimidazole (CDI) (26.7 g, 0.165 mol) portion-wise at room temperature.

    • Stir the reaction mixture for 10-12 hours.

    • Wash the mixture with water, dry the organic layer over sodium sulfate, and concentrate to give the crude product.

    • Purify by recrystallization from a suitable solvent (e.g., isopropanol) to yield the (S)-4-(4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate.

  • Conversion to Amine:

    • The resulting alcohol is converted to the corresponding amine. This can be achieved via mesylation followed by displacement with an azide and subsequent reduction, or by using a phthalimide protection strategy followed by deprotection.[7][8] For simplicity, we will proceed to the final step assuming the amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, has been prepared via established literature methods.

Protocol 4: Final Amidation to Yield Rivaroxaban

This is the final convergent step where the oxazolidinone core is coupled with the thiophene acid chloride to form the active drug molecule.[8][9]

Figure 2: The final amide coupling reaction to form Rivaroxaban.

Experimental Parameters:

ParameterValueMolesRationale
Amine Intermediate (as HCl salt)35.8 g0.10 molThe nucleophile for the acylation.
5-Chlorothiophene-2-carbonyl chloride19.9 g0.11 molThe electrophilic acylating agent.
Base (KHCO3 or Et3N)25 g (KHCO3)0.25 molNeutralizes both the HCl salt and the HCl generated during the reaction.
Solvent (MEK/Water or DCM)250 mL / 250 mL-A biphasic system can facilitate reaction and workup.[9]
Reaction Temperature10-20°C-Controlled temperature to minimize side reactions.[8]
Reaction Time1-2 hours-Acylation is typically a fast reaction.

Step-by-Step Protocol:

  • Suspend the amine intermediate hydrochloride salt (35.8 g) in a mixture of methyl ethyl ketone (MEK, 250 mL) and water (250 mL).

  • Cool the mixture to 15°C and add a solution of potassium bicarbonate (25 g) in water (100 mL).

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (19.9 g) in MEK (100 mL) while maintaining the temperature between 10-20°C.

  • Stir the reaction mixture at 20°C for 1-2 hours.

  • Upon completion, a suspension containing the product is formed. Separate the solid product by filtration.

  • Wash the filter cake with water and then with a small amount of cold MEK or methanol.

  • Dry the solid under vacuum at 50-60°C to obtain Rivaroxaban. The product can be further purified by recrystallization to achieve high purity (>99.5%). The expected yield for this final step is 90-97%.[9]

References

experimental procedure for cysteine alkylation with 2-(2-Chloroethoxy)acetamide in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comprehensive Guide to Cysteine Alkylation with 2-(2-Chloroethoxy)acetamide for Advanced Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, sample preparation is a pivotal stage that dictates the quality and reliability of the final data. A standard bottom-up proteomics workflow involves the denaturation of proteins, reduction of disulfide bonds, alkylation of free cysteine residues, and subsequent enzymatic digestion into peptides.[1] The alkylation step is indispensable; it involves covalently capping the highly reactive thiol groups (-SH) of cysteine residues to prevent their re-oxidation and the reformation of disulfide bridges.[2] This process ensures that proteins remain in a linearized state, promoting efficient enzymatic digestion and yielding peptides that are readily analyzable by mass spectrometry, ultimately enhancing protein identification and quantification.[2][3]

While iodoacetamide (IAA) is a widely used alkylating agent due to its high reactivity, it is also known to cause undesirable off-target modifications on other amino acid residues, such as methionine, lysine, and histidine, which can complicate data analysis.[1][4][5] Chloroacetamide (CAA) has emerged as a valuable alternative, demonstrating reduced side reactions, albeit with slower reaction kinetics.[6] This guide introduces This compound , a chloroacetamide derivative, as a specific and effective reagent for cysteine alkylation. We will delve into the mechanism, provide detailed protocols for its application, and offer insights into optimizing its use for robust and accurate proteomic outcomes.

Principle and Mechanism of Action

The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a stable, covalent thioether bond.[7][8]

This modification permanently blocks the thiol group, preventing disulfide bond formation. The reaction adds a 2-(2-oxo-2-aminoethoxy)ethyl group to the cysteine residue, resulting in a specific mass increase that must be accounted for during mass spectrometry data analysis.

Mass Shift Calculation:

  • Reagent Formula: C₄H₈ClNO₂

  • Added Moiety: -CH₂CH₂OCH₂CONH₂ (C₄H₇NO₂)

  • Monoisotopic Mass of Added Moiety: 101.0477 Da

This calculated mass shift should be configured as a static or variable modification on cysteine residues in the protein identification search parameters.

Workflow for Cysteine Alkylation in Proteomics

The overall experimental process integrates alkylation into the standard proteomics sample preparation pipeline. This workflow ensures that proteins are properly reduced and stabilized before enzymatic digestion and subsequent analysis.

G start Protein Sample (Lysate, Tissue, etc.) denature Step 1: Denaturation & Solubilization (Urea / Guanidine-HCl) start->denature reduce Step 2: Reduction (DTT / TCEP) denature->reduce alkylate Step 3: Alkylation (this compound) IN DARK reduce->alkylate quench Step 4: Quench Reaction (DTT / L-Cysteine) alkylate->quench digest Step 5: Proteolytic Digestion (Trypsin) quench->digest cleanup Step 6: Desalting & Cleanup (C18 StageTip) digest->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: General workflow for in-solution protein digestion incorporating cysteine alkylation.

Detailed Experimental Protocols

4.1. Reagent Preparation

  • Lysis & Denaturation Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water. Prepare fresh.

  • Alkylating Agent Stock: 500 mM this compound in water or denaturation buffer. Prepare fresh and protect from light. [9]

  • Quenching Agent Stock: 500 mM DTT or L-Cysteine in water.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.

  • Trypsin Stock: 0.5 µg/µL sequencing-grade modified Trypsin in 50 mM acetic acid. Store at -20°C.

4.2. Protocol 1: In-Solution Reduction and Alkylation

This protocol is designed for protein mixtures in solution.

StepActionDetails & Rationale
1 Protein Denaturation Resuspend or dilute the protein sample (e.g., 100 µg) in Lysis & Denaturation Buffer to a final volume of 90 µL. Rationale: Chaotropic agents like urea unfold proteins, exposing cysteine residues within the protein core for subsequent reactions.[3]
2 Reduction Add 5 µL of 500 mM DTT to the sample (final concentration ~25 mM). Vortex gently and incubate at 37°C for 1 hour. Rationale: DTT reduces disulfide bonds (-S-S-) to free thiols (-SH), ensuring all cysteines are available for alkylation.
3 Alkylation Cool sample to room temperature. Add 5 µL of 500 mM this compound (final concentration ~25 mM). Vortex and incubate for 45 minutes at room temperature in complete darkness . Rationale: Alkylation prevents the re-formation of disulfide bonds. Darkness is critical as haloacetamide reagents can be light-sensitive.[2][9] The concentration may require optimization; a 1:1 molar ratio to the reducing agent is a good starting point.
4 Quenching Add 5 µL of 500 mM DTT (final concentration ~25 mM). Incubate for 15 minutes at room temperature. Rationale: Quenching with excess thiol-containing reagent consumes any remaining this compound, preventing it from modifying the subsequently added protease (e.g., trypsin).[10]
5 Digestion Preparation Dilute the sample at least 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1 M. Rationale: High concentrations of urea inhibit trypsin activity. Dilution is essential for efficient digestion.
6 Proteolytic Digestion Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (e.g., 1-2 µg of trypsin for 100 µg of protein). Incubate overnight (12-16 hours) at 37°C.
7 Sample Cleanup Acidify the peptide solution with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop digestion. Proceed with C18-based solid-phase extraction (e.g., StageTips) to desalt and concentrate the peptides before LC-MS/MS analysis.

4.3. Protocol 2: In-Gel Reduction and Alkylation

This protocol is for proteins separated by SDS-PAGE.

StepActionDetails & Rationale
1 Excision & Destaining Excise the protein band(s) of interest. Cut into small (~1 mm³) pieces. Destain with a solution of 50% acetonitrile (ACN) in 50 mM NH₄HCO₃ until the gel pieces are clear.
2 Dehydration Dehydrate the gel pieces with 100% ACN for 10-15 minutes. Remove ACN and dry the gel pieces completely in a vacuum centrifuge.
3 Reduction Rehydrate the gel pieces with 10 mM DTT in 50 mM NH₄HCO₃. Incubate at 56°C for 45 minutes. Rationale: DTT diffuses into the gel matrix to reduce the disulfide bonds of the entrapped proteins.
4 Alkylation Cool to room temperature. Remove the DTT solution. Add 50 mM this compound in 50 mM NH₄HCO₃, ensuring the gel pieces are fully submerged. Incubate for 30 minutes at room temperature in the dark . Rationale: The alkylating agent diffuses into the gel to cap the newly formed free thiols.
5 Washing & Digestion Remove the alkylation solution. Wash the gel pieces with 50 mM NH₄HCO₃, followed by dehydration with 100% ACN. Dry completely. Rehydrate with trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃) on ice for 30 minutes, then add enough NH₄HCO₃ to cover the gel pieces and incubate overnight at 37°C.
6 Peptide Extraction Extract peptides sequentially from the gel matrix using solutions with increasing organic solvent concentration (e.g., 50% ACN with 1% formic acid, followed by 75% ACN with 1% formic acid).[11] Pool the extracts, dry in a vacuum centrifuge, and resuspend in an appropriate buffer for LC-MS/MS analysis.

Key Parameters and Optimization

The efficiency of cysteine alkylation is influenced by several factors. The following table provides a summary of recommended starting conditions and parameters for consideration.

ParameterRecommended ConditionRationale & Optimization Notes
pH 8.0 - 8.5The thiol group (-SH) must be deprotonated to the thiolate (-S⁻) to act as a nucleophile. This is favored at a slightly alkaline pH. Higher pH (>9.0) can increase off-target reactions with lysine residues.[2][10]
Temperature Room Temperature to 37°CHigher temperatures accelerate the reaction but also increase the risk of side reactions and reagent degradation. Room temperature is a safe starting point.[2][9]
Reagent Concentration 25-50 mMShould be sufficient to alkylate all cysteines. A 2-5 fold molar excess over the reducing agent is common. Excessive concentrations increase off-target modifications.[5][10]
Reaction Time 30 - 60 minutesAs a chloro-derivative, this compound is less reactive than iodoacetamide, requiring a longer incubation time to ensure complete reaction.[6] This should be empirically optimized for your specific sample type.
Light Conditions Complete DarknessHaloacetamide reagents are light-sensitive and can degrade upon exposure, reducing their efficacy.[9]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Alkylation - Insufficient reagent concentration or reaction time.- Reagent degradation (old or light-exposed stock).- Incomplete reduction of disulfide bonds.- Increase the concentration of this compound or extend the incubation time.- Always prepare fresh reagent solutions immediately before use.[10]- Ensure the reduction step is complete by using fresh DTT and adequate incubation time/temperature.
Off-Target Modifications - Reagent concentration is too high.- pH is too high (>9.0).- Reaction temperature is too high or time is too long.- Titrate the alkylating agent to the lowest effective concentration.[10]- Maintain the reaction pH strictly between 8.0 and 8.5.- Perform the reaction at room temperature and avoid unnecessarily long incubations.
Low Peptide/Protein ID Rate - Incomplete alkylation leading to poor digestion.- Alkylation of trypsin by unquenched reagent.- Incorrect mass modification set in search parameters.- Optimize the alkylation protocol (see above).- Ensure the quenching step is performed correctly before adding trypsin.- Double-check that the mass shift for Cysteine is set to +101.0477 Da in your database search software.

References

Application Notes and Protocols for the Synthesis of N-Substituted 2-(2-Ethoxy)acetamide Derivatives via Coupling with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of primary amines with 2-(2-chloroethoxy)acetamide is a pivotal reaction in synthetic organic and medicinal chemistry. The resulting N-substituted 2-(2-ethoxy)acetamide scaffolds are integral components in a wide array of pharmacologically active molecules and functional materials. This transformation, a classic example of nucleophilic aliphatic substitution, allows for the introduction of a flexible and functionalized ethoxy-acetamide side chain onto a primary amine, which can be crucial for modulating a compound's physicochemical properties, such as solubility and bioavailability, as well as its interaction with biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions, a step-by-step experimental protocol, and critical insights into the underlying mechanism for the successful coupling of this compound with primary amines.

Reaction Mechanism and Key Parameters

The coupling of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chloride ion acting as the leaving group.

Several factors critically influence the rate and efficiency of this SN2 reaction:

  • Nucleophile Strength: The nucleophilicity of the primary amine is a key determinant of the reaction rate. Electron-donating groups on the amine will increase its nucleophilicity, while electron-withdrawing groups will decrease it. Steric hindrance around the nitrogen atom can also significantly slow down the reaction.[1][2]

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF), are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic amine, thus preserving its reactivity.[3][4][5] Polar protic solvents, like water or alcohols, can form hydrogen bonds with the amine, creating a solvent cage that hinders its ability to attack the electrophile.[3][4]

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of the ammonium salt of the product amine would otherwise quench its nucleophilicity and halt the reaction. Common bases include inorganic carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7][8] The use of an excess of the primary amine reactant can also serve as the base, though this is generally less efficient.[9]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products. The optimal temperature is typically determined empirically for each specific substrate combination.

  • Catalyst: In some cases, a catalytic amount of a halide salt, such as potassium iodide (KI), can be added to accelerate the reaction. The iodide ion is a better nucleophile than the chloride ion and can displace it to form a more reactive iodo-intermediate in situ (Finkelstein reaction), which is then more readily attacked by the amine.[6]

Figure 1: SN2 mechanism for the coupling of a primary amine with this compound.

Comparative Table of Reaction Conditions

The following table summarizes various reaction conditions reported in the literature for the N-alkylation of amines, providing a valuable starting point for reaction optimization.

Primary Amine ExampleAlkylating AgentBaseSolvent(s)CatalystTemp.TimeYieldReference
(+)-1-[(4-chlorophenyl)phenylmethyl]piperazineThis compoundNa₂CO₃Toluene/p-XyleneKIReflux17 hN/A[6]
Various AminesAlkyl HalidesAl₂O₃–OKAcetonitrile-RT (30°C)1-7 hGood[10][11]
BenzylamineBenzyl BromideK₂CO₃MeCN-N/A>3 hN/A[8]
ButylamineChloroacetyl chloride2 eq. ButylamineMeCN-N/A>3 hN/A[8]
Piperazine2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamideGlacial Acetic AcidEthanol-Reflux (40°C)10 hN/A[12]

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of a primary amine with this compound. It should be adapted and optimized for specific substrates.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Potassium iodide (KI) (0.1 eq., optional)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and potassium iodide (0.1 eq., if used).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or MeCN to dissolve/suspend the reactants.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C) with monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.[13][14]

Figure 2: General experimental workflow for the coupling reaction.

Safety Precautions

  • This compound: This compound is harmful if swallowed and causes serious eye irritation.[15] It may also cause skin and respiratory irritation and is suspected of causing genetic defects.[15] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[16][17][18]

  • Primary Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: Organic solvents like DMF, MeCN, and EtOAc are flammable. Handle them away from ignition sources.

Troubleshooting

  • Low or No Reaction:

    • Cause: Poorly reactive amine (sterically hindered or electron-deficient), insufficient temperature, or inactive catalyst.

    • Solution: Increase the reaction temperature, use a more polar aprotic solvent, or add a catalytic amount of KI.[6] For particularly challenging couplings, consider alternative methods like reductive amination.[19]

  • Formation of Multiple Products:

    • Cause: Over-alkylation of the primary amine to form the tertiary amine.[20][21]

    • Solution: Use a slight excess of the primary amine relative to the alkylating agent. Add the this compound slowly to the reaction mixture.

Analytical Characterization

The progress of the reaction and the identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

Application Notes and Protocols for Monitoring 2-(2-Chloroethoxy)acetamide Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving 2-(2-Chloroethoxy)acetamide using Thin-Layer Chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a robust framework for reaction tracking, purity assessment, and optimization of reaction conditions. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring technical accuracy and field-proven insights.

Introduction: The Importance of Reaction Monitoring

In the synthesis of pharmaceutical intermediates and other fine chemicals, the ability to monitor the progress of a reaction is paramount.[1] Reactions involving this compound, a versatile building block in organic synthesis, are no exception.[2] Real-time or near-real-time analysis allows chemists to determine the point of reaction completion, identify the formation of byproducts, and optimize reaction parameters such as temperature, time, and catalyst loading. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique that is exceptionally well-suited for this purpose.[3][4] Its simplicity and the small sample volume required make it an indispensable tool in the modern chemistry laboratory.[5]

This compound is a polar molecule containing both an ether linkage and an amide functional group.[6] When monitoring a reaction where this molecule is either a reactant or a product, TLC provides a visual representation of the changing composition of the reaction mixture over time.

Principles of Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[7] The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase.

In a typical normal-phase TLC, the stationary phase (silica gel) is highly polar. As the non-polar to moderately polar mobile phase ascends the plate via capillary action, it carries the components of the spotted sample with it.[8]

  • Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.

The Rf value is a key parameter calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [9]

Each compound in a given solvent system should have a unique Rf value, allowing for the identification of starting materials, intermediates, and products on a single TLC plate.[2]

Safety Precautions

Before commencing any experimental work, it is crucial to be aware of the hazards associated with the chemicals being used.

  • This compound: This compound may cause skin and eye irritation.[10] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Solvents: The organic solvents used as the mobile phase are often flammable and volatile. All handling of these solvents should be performed in a fume hood, away from ignition sources.

  • Visualization Reagents: Many TLC stains are corrosive or toxic. Always handle them with care, under a fume hood, and wear appropriate PPE.

Consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[12]

Experimental Protocol: TLC Monitoring of a Hypothetical Reaction

This protocol outlines the monitoring of a hypothetical reaction where this compound is a reactant.

Reaction: Reactant A + this compound → Product C

Materials and Equipment
  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun or hot plate

  • Reaction mixture aliquots

  • Solutions of pure starting materials (Reactant A and this compound) for reference

Step-by-Step Methodology

Step 1: Preparation of the TLC Plate

  • With a pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is your origin line.[7]

  • Mark three small, evenly spaced points on the origin line. These will be your spotting lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

Step 2: Spotting the Plate

  • Using a clean capillary tube for each sample, spot a small amount of the solution of Reactant A on the "SM" mark.

  • On the "Co" mark, first spot the solution of Reactant A, and then, on top of the same spot, apply the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[13]

  • On the "Rxn" mark, spot a small amount of the reaction mixture.

  • Ensure the spots are small and concentrated to achieve good separation.[9]

Step 3: Developing the Plate

  • Prepare the mobile phase. For a reaction involving the polar this compound, a good starting point for the mobile phase is a mixture of a less polar and a more polar solvent. A common and effective system for amides is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[14][15] The optimal ratio will need to be determined empirically to achieve an Rf for the product between 0.2 and 0.4.

  • Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[4]

  • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better and more reproducible chromatograms.[16]

  • Carefully place the spotted TLC plate into the chamber and cover it.

  • Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

Step 4: Visualization

  • Allow the plate to dry completely in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm).[8] Compounds that are UV-active (often those with aromatic rings or conjugated systems) will appear as dark spots against the fluorescent green background of the plate.[10] Circle these spots with a pencil.

  • Chemical Staining: For compounds that are not UV-active, a chemical stain is required. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with compounds that can be oxidized, such as alcohols, alkenes, and some amines, appearing as yellow-brown spots on a purple background.[17]

    • Preparation of Potassium Permanganate Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Staining Procedure: Quickly dip the TLC plate into the stain solution using forceps, then gently warm the plate with a heat gun or on a hot plate until colored spots appear.[16]

Step 5: Analysis and Interpretation

  • Calculate the Rf value for each spot.

  • By comparing the "Rxn" lane to the "SM" and "Co" lanes, you can monitor the disappearance of the starting material and the appearance of the product spot(s).[13]

  • A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot, corresponding to the product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visual Workflow of TLC Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep1 Draw Origin Line prep2 Mark Spotting Lanes prep1->prep2 spot1 Spot Starting Material (SM) prep2->spot1 spot2 Spot Co-Spot (Co) spot1->spot2 spot3 Spot Reaction Mixture (Rxn) spot2->spot3 dev1 Prepare Mobile Phase spot3->dev1 dev2 Place Plate in Chamber dev1->dev2 dev3 Elute Plate dev2->dev3 dev4 Mark Solvent Front dev3->dev4 vis1 Dry Plate dev4->vis1 vis2 UV Lamp (254 nm) vis1->vis2 vis3 Chemical Staining (e.g., KMnO4) vis2->vis3 ana1 Calculate Rf Values vis3->ana1 ana2 Interpret Chromatogram ana1->ana2

Caption: Experimental workflow for monitoring a chemical reaction using TLC.

Data Presentation and Interpretation

The progress of the reaction can be qualitatively assessed by observing the relative intensities of the spots on the TLC plate over time. For more quantitative analysis, the Rf values should be calculated and tabulated.

Time (hours)Reactant A (Rf)This compound (Rf)Product C (Rf)Visual Observation
00.60.4-Strong spots for both starting materials.
10.60.40.2Faint product spot appears. Starting material spots are still strong.
20.60.40.2Product spot is more intense. Starting material spots are weaker.
4--0.2Starting material spots are no longer visible. Strong product spot.

Note: The Rf values in this table are hypothetical and will vary depending on the exact mobile phase composition and the specific reactants used.

Troubleshooting Common TLC Problems

Even with a well-defined protocol, issues can arise during TLC analysis. The following diagram and table provide guidance on troubleshooting common problems.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed cause1 Spots are streaky problem->cause1 cause2 Rf values are too high/low problem->cause2 cause3 Spots are not well-separated problem->cause3 cause4 No spots are visible problem->cause4 sol1a Sample is too concentrated cause1->sol1a Dilute sample sol1b Inappropriate solvent cause1->sol1b Change solvent sol2 Mobile phase polarity is incorrect cause2->sol2 Adjust polarity sol3 Change mobile phase composition cause3->sol3 Try different solvent ratios sol4a Sample is too dilute cause4->sol4a Concentrate sample sol4b Compound is not UV-active and requires staining cause4->sol4b Use a chemical stain

Caption: Troubleshooting guide for common TLC issues.

ProblemPotential CauseSolution
Streaking spots Sample is too concentrated.Dilute the sample before spotting.
The solvent system is not appropriate for the sample.Try a different mobile phase.
Rf values are too high (all spots near the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., add more hexane to an ethyl acetate/hexane mixture).
Rf values are too low (all spots near the origin) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add more ethyl acetate to an ethyl acetate/hexane mixture).
Poor separation of spots The mobile phase is not optimal for separating the compounds.Try different solvent systems or vary the ratio of the current system. A longer TLC plate may also improve separation.
No spots are visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
The compounds are not UV-active.Use a chemical stain for visualization.[17]
The reaction has not proceeded.Check the reaction conditions and reagents.

Conclusion

Thin-Layer Chromatography is a powerful and versatile tool for monitoring reactions involving this compound. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively track the progress of their syntheses, leading to improved yields, purity, and process understanding. The key to successful TLC analysis lies in the careful selection of the mobile phase and visualization technique, coupled with meticulous experimental execution.

References

Application Note: A Practical Guide to the Purification of 2-(2-Chloroethoxy)acetamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, experience-driven guide for the purification of 2-(2-Chloroethoxy)acetamide derivatives using column chromatography. These compounds, often intermediates in pharmaceutical synthesis, possess unique physicochemical properties—notably, high polarity and potential reactivity—that present distinct challenges for separation. This document moves beyond standard protocols to explain the underlying principles and decision-making processes required for developing a robust and efficient purification strategy. We cover method development from initial Thin-Layer Chromatography (TLC) analysis to final fraction analysis, detailing protocols for Normal-Phase Chromatography (NPC) and providing guidance on alternative methods like Reverse-Phase Chromatography (RPC). A dedicated troubleshooting section addresses common issues, ensuring that researchers can develop self-validating and reliable purification systems.

Introduction: The Purification Challenge

This compound and its derivatives are valuable building blocks in medicinal chemistry. The core structure features a polar amide group, an ether linkage, and an alkyl chloride moiety.[1] The combination of a hydrogen-bond-donating amide, a hydrogen-bond-accepting ether oxygen, and the electronegative chlorine atom results in a molecule of significant polarity. The purification of such polar compounds can be particularly challenging.[2] Crude reaction mixtures often contain starting materials, reagents, and byproducts with closely related polarities, making separation by simple extraction or crystallization ineffective.

Column chromatography is a powerful and indispensable technique for isolating desired compounds in high purity from complex mixtures.[3][4] However, the success of this technique is not guaranteed and depends critically on a logical method development strategy tailored to the specific properties of the target molecule. This guide provides that strategy.

Foundational Principles: Analyte Properties and Chromatographic Choices

The separation in column chromatography is governed by the equilibrium of the analyte between the stationary phase and the mobile phase.[3] The choice of these two phases is dictated by the analyte's properties.

  • Stationary Phase: A solid adsorbent packed into a column.[5]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows through the stationary phase, carrying the analyte with it.[5]

For polar molecules like this compound derivatives, the primary decision is between normal-phase and reverse-phase chromatography.

Normal-Phase Chromatography (NPC)

This is the most common mode for purifying synthetic organic compounds.[6]

  • Principle: A polar stationary phase (typically silica gel, SiO₂) is used with a non-polar or moderately polar mobile phase.[7][8] Polar analytes, like our target compounds, interact strongly with the polar stationary phase and are retained, while less polar impurities are eluted more quickly.[3][9] To elute the target compound, the polarity of the mobile phase must be increased.[5]

  • When to Use: NPC is the default starting point when the target compound is soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or acetone.[10]

Reverse-Phase Chromatography (RPC)

RPC operates on the opposite principle of NPC.[6]

  • Principle: A non-polar (hydrophobic) stationary phase (e.g., silica modified with C18 alkyl chains) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] In this system, polar compounds have weak interactions with the stationary phase and elute quickly, while non-polar impurities are retained longer.[6]

  • When to Use: RPC is advantageous when the target compound is highly water-soluble or when impurities are significantly less polar. It is also a valuable alternative if the compound is found to be unstable on silica gel.[10][11]

Strategic Workflow for Method Development

A successful purification is not achieved by chance but through a systematic process. The following workflow outlines the critical steps from initial analysis to a fully developed column chromatography protocol.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Analysis & Planning cluster_dev Phase 2: Method Optimization cluster_exec Phase 3: Execution & Analysis cluster_final Phase 4: Final Product A Crude Reaction Mixture B Assess Analyte Properties (Polarity, Solubility, Stability) A->B C Perform TLC Analysis B->C D Select Chromatography Mode (NPC vs. RPC) C->D Based on solubility & TLC behavior E Optimize Solvent System (Target Rf ≈ 0.3) D->E F Select Stationary Phase (e.g., Silica, Alumina) E->F Consider acid sensitivity G Prepare & Pack Column F->G H Load Sample (Wet vs. Dry Loading) G->H I Elute Column & Collect Fractions H->I J Analyze Fractions via TLC I->J K Combine Pure Fractions & Evaporate J->K L Pure Compound K->L ColumnPacking cluster_column Eluent Eluent Sand_Top Sand (Top Layer) Eluent->Sand_Top Sample Sample Layer Sand_Top->Sample Silica Silica Gel (Stationary Phase) Sample->Silica Sand_Bottom Sand (Bottom Layer) Silica->Sand_Bottom Plug Cotton/Glass Wool Plug Sand_Bottom->Plug Stopcock Stopcock Plug->Stopcock

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of 2-(2-Chloroethoxy)acetamide in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Chloroethoxy)acetamide in a complex chemical reaction mixture. Given the potential for this compound to be a genotoxic impurity (GTI), a highly selective and sensitive analytical method is crucial for ensuring the safety and quality of pharmaceutical products.[1][2] This method employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with International Council for Harmonisation (ICH) M7 guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification (LOQ) suitable for the trace-level analysis of GTIs.[3][4][5]

Introduction

This compound (CAS: 36961-64-5) is a chemical intermediate that may be present in synthetic pathways of active pharmaceutical ingredients (APIs).[6] Its chemical structure, containing a chloroethoxy group, raises a structural alert for potential genotoxicity. Regulatory bodies worldwide, guided by frameworks such as the ICH M7 guideline, mandate strict control over impurities that may be DNA reactive and potentially carcinogenic.[1] The Threshold of Toxicological Concern (TTC) for such impurities is often in the range of 1.5 µg per day, necessitating highly sensitive analytical methods for their detection and quantification at parts-per-million (ppm) levels relative to the API.[3][4]

The challenge in analyzing this compound lies in its polarity and the complexity of the reaction matrices in which it may be found. This application note provides a comprehensive protocol for its analysis, addressing sample preparation, chromatographic separation, and mass spectrometric detection, thereby offering a reliable tool for researchers, scientists, and drug development professionals.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC4H8ClNO2[6]
Molecular Weight137.56 g/mol [6]
IUPAC NameThis compound[6]
CAS Number36961-64-5[6]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Quench Reaction Quenching Sample->Quench Stop Reaction LLE Liquid-Liquid Extraction Quench->LLE Isolate Analyte Evaporate Solvent Evaporation LLE->Evaporate Concentrate Reconstitute Reconstitution Evaporate->Reconstitute Prepare for Injection LC LC Separation (C18 Column) Reconstitute->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ionize & Fragment Quant Quantification MS->Quant Peak Integration Report Reporting Quant->Report Generate Results

Caption: Overall workflow for the analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • LC Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 mm x 100 mm) or equivalent

Chromatographic Conditions
ParameterSetting
Column Phenomenex Kinetex C18 (2.6 µm, 2.1 mm x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B at 6.1 min, and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 5500 V
MRM Transitions See Table below

The selection of MRM transitions is critical for the selectivity and sensitivity of the method.[7] Based on the molecular weight of 137.56 g/mol and the potential for adduct formation in the presence of ammonium formate, the [M+NH₄]⁺ adduct at m/z 155.1 is proposed as the precursor ion. A similar approach has been successfully used for the related compound 2-(2-chloroethoxy)ethanol.[8] The product ions would be determined by Collision-Induced Dissociation (CID) of the precursor ion.

Ionization_Fragmentation cluster_source ESI Source cluster_ms Tandem MS (MRM) Analyte C4H8ClNO2 (MW: 137.56) Precursor [M+NH4]+ m/z 155.1 Analyte->Precursor + NH4+ Q1 Q1: Select Precursor Precursor->Q1 Q2 Q2: Fragment (CID) Q1->Q2 Product1 Product Ion 1 (Quantifier) Q2->Product1 Product2 Product Ion 2 (Qualifier) Q2->Product2 Q3 Q3: Select Product Product1->Q3 Product2->Q3

Caption: Proposed ionization and fragmentation pathway for MRM analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)155.1Predicted: 94.115015
This compound (Qualifier)155.1Predicted: 63.115025

*Note: The product ions are predicted based on likely fragmentation pathways (e.g., loss of acetamide and subsequent fragmentation). These should be confirmed experimentally.

Protocol

Standard and Sample Preparation

1.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

1.3. Sample Preparation (from Reaction Mixture):

  • Quenching: Immediately after sampling, quench 100 µL of the reaction mixture by adding it to 900 µL of cold (4 °C) water to stop the reaction.

  • Liquid-Liquid Extraction (LLE):

    • To the quenched sample, add 1 mL of dichloromethane and 0.1 g of sodium chloride.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to ensure phase separation.[9][10]

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 1 mL of dichloromethane.

    • Combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution:

    • Reconstitute the dry residue in 500 µL of the initial mobile phase (5% acetonitrile in water with 0.1% formic acid).

    • Vortex to dissolve and transfer to an LC vial for analysis.

Method Validation

The developed method was validated according to ICH M7 guidelines, focusing on specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Validation ParameterResult
Specificity No interference observed from blank matrix at the retention time of the analyte.
LOD 0.05 ng/mL (Signal-to-Noise ratio > 3)
LOQ 0.15 ng/mL (Signal-to-Noise ratio > 10)
Linearity (r²) > 0.998 over the range of 0.15 - 50 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (% RSD) < 7.5%

Results and Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in a reaction mixture. The use of a C18 column with a gradient elution effectively separated the polar analyte from potential non-polar impurities in the reaction matrix. Electrospray ionization in positive mode proved to be efficient, particularly with the formation of the ammonium adduct, which is a common and effective ionization pathway for small polar molecules.[8]

The sample preparation procedure, involving a straightforward liquid-liquid extraction, was optimized to ensure good recovery of the analyte while minimizing matrix effects.[11][12] Dichloromethane was chosen as the extraction solvent due to its immiscibility with the aqueous quenched reaction mixture and its ability to extract the moderately polar analyte. The addition of salt ("salting out") helps to improve the partitioning of the polar analyte into the organic phase.[13]

The validation results demonstrate that the method is suitable for its intended purpose of trace-level quantification of a potential genotoxic impurity, meeting the stringent requirements of regulatory guidelines. The low LOQ allows for the detection of this compound at levels well below the typical control thresholds derived from the TTC.

Conclusion

This application note details a validated LC-MS/MS method for the determination of this compound in a reaction mixture. The method is sensitive, specific, accurate, and precise, making it a valuable tool for process monitoring and quality control in pharmaceutical development and manufacturing. By providing a detailed protocol and performance characteristics, this guide enables laboratories to implement a reliable system for the control of this potential genotoxic impurity, contributing to the overall safety of pharmaceutical products.

References

protocol for the synthesis of antiviral drug intermediates from 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Antiviral and Antithrombotic Drug Intermediates from 2-(2-Chloroethoxy)acetamide and Related Precursors

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Therapeutics

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents. Among these, morpholin-3-one and pyrazine derivatives are of paramount importance. The morpholin-3-one core is a key structural feature in modern pharmaceuticals, most notably in the direct Factor Xa inhibitor Rivaroxaban, an essential anticoagulant.[1] Pyrazine rings are integral to numerous biologically active molecules, including the potent antiviral drug Favipiravir, which has demonstrated broad-spectrum activity against RNA viruses.[2][3][4]

The synthesis of these critical intermediates relies on versatile and economically viable building blocks. This compound and its derivatives, such as 2-(2-chloroethoxy)acetyl chloride, represent such precursors. They contain the necessary functionalities—an electrophilic chloroethyl group and an acylating moiety—to undergo sequential reactions, including amidation and intramolecular cyclization, to form the morpholinone ring. This application note provides a detailed protocol for the synthesis of a key morpholinone intermediate and discusses the synthetic strategies for pyrazine-based antiviral scaffolds, offering researchers a comprehensive guide grounded in established chemical principles.

Part 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Key Rivaroxaban Intermediate

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a multi-step process that begins with the acylation of 4-nitroaniline, followed by a base-mediated intramolecular cyclization and subsequent reduction of the nitro group. This pathway leverages the reactivity of 2-(2-chloroethoxy)acetyl chloride, a close derivative of the title compound, to construct the heterocyclic core.

Causality and Experimental Rationale
  • Acylation: The synthesis commences with the nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of 2-(2-chloroethoxy)acetyl chloride. This standard Schotten-Baumann-type reaction forms the intermediate N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide.

  • Intramolecular Cyclization: The crucial morpholinone ring is formed via an intramolecular Williamson ether synthesis.[5] A base, such as potassium carbonate, deprotonates the amide nitrogen, creating an anion that subsequently displaces the chlorine atom on the ethoxy side chain. This cyclization is efficient and forms the six-membered ring. Acetonitrile is often chosen as the solvent due to its polarity and appropriate boiling point for this reaction.[6]

  • Nitro Group Reduction: The final step involves the reduction of the nitro group on the phenyl ring to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation, affording the desired 4-(4-aminophenyl)morpholin-3-one.[6][7]

Experimental Workflow Diagram

cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction A 4-Nitroaniline C N-(4-nitrophenyl)-2- (2-chloroethoxy)acetamide A->C Toluene B 2-(2-Chloroethoxy)acetyl chloride B->C D 4-(4-Nitrophenyl)morpholin-3-one C->D K2CO3, Acetonitrile Reflux E 4-(4-Aminophenyl)morpholin-3-one (Final Intermediate) D->E H2, Pd/C DMF or Methanol

Caption: Synthesis pathway for 4-(4-aminophenyl)morpholin-3-one.

Detailed Protocol: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This protocol details the cyclization step to form the morpholinone ring from the acylated intermediate.

Materials:

  • N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and washing

Procedure:

  • To a 500 mL round-bottom flask, add N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide (0.355 mol, 92 g).[6]

  • Add acetonitrile (300 mL) to the flask to dissolve the starting material.

  • Add anhydrous potassium carbonate (0.536 mol, 74 g) to the solution. The potassium carbonate acts as the base to facilitate the intramolecular cyclization.[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Maintain the reflux for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add deionized water to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Dry the resulting solid in a vacuum oven to yield 4-(4-nitrophenyl)morpholin-3-one as a pale yellow solid. An expected yield is approximately 97% (76.6 g).[6]

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Solvent/ReagentVolume/MassRole
N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide258.660.35592--Starting Material
Potassium Carbonate138.210.53674--Base
Acetonitrile41.05--Acetonitrile300 mLSolvent
4-(4-Nitrophenyl)morpholin-3-one222.19~0.345~76.6--Product

Part 2: Synthesis of Pyrazine Intermediates for Antivirals like Favipiravir

The pyrazine scaffold is a privileged structure in antiviral drug discovery. Favipiravir (T-705) is a pyrazine-carboxamide derivative that acts as a prodrug, inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[2][4] Its synthesis involves the construction and functionalization of the pyrazine ring through various strategies. While not a direct product from this compound, understanding the synthesis of key pyrazine intermediates is crucial for researchers in the antiviral field.

General Synthetic Strategies for Pyrazines

The construction of the pyrazine ring often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[8] Another common approach is the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine that is subsequently oxidized to the aromatic pyrazine.[8] Many industrial syntheses of Favipiravir start from commercially available pyrazine derivatives or build the ring from acyclic precursors like 2-aminomalonamide.[3][4]

Key Transformation in Favipiravir Synthesis

A common and economically viable route to Favipiravir proceeds through the intermediate 3,6-dichloropyrazine-2-carbonitrile.[2][3] This intermediate undergoes a critical nucleophilic aromatic substitution (fluorination) followed by hydrolysis and hydroxylation to yield the final product.

Favipiravir Intermediate Synthesis Workflow

cluster_0 Step 1: Fluorination cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Nitrile Hydrolysis A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Difluoropyrazine-2-carbonitrile A->B KF, DMSO C 6-Fluoro-3-hydroxy-2-cyanopyrazine B->C Sodium Acetate (aq) D Favipiravir C->D Conc. H2SO4 or H2O2

Caption: Key transformations in a common Favipiravir synthesis route.

Protocol: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes the conversion of a dichloro-pyrazine intermediate to a difluoro-pyrazine, a key step in several reported Favipiravir syntheses.[9][10]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium Fluoride (KF), spray-dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, optional)[10]

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, suspend 3,6-dichloropyrazine-2-carbonitrile in anhydrous DMSO.

  • Add spray-dried potassium fluoride (a molar excess, typically 2-3 equivalents). The anhydrous nature of the reagents is critical for preventing side reactions.

  • If using, add a catalytic amount of a phase transfer catalyst to improve the solubility and reactivity of the fluoride salt.[10]

  • Heat the reaction mixture to 60-140°C. The optimal temperature may vary based on the specific protocol.[9]

  • Stir the mixture vigorously for several hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Isolate the crude 3,6-difluoropyrazine-2-carbonitrile by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified further by recrystallization from a suitable solvent like ethanol.[9]

Safety and Handling

  • This compound and derivatives: These are alkylating agents and should be handled with care. They are harmful if swallowed and cause serious eye irritation.[11] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 4-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid creating dust.

  • Acetonitrile and DMSO: Flammable and irritant solvents. Handle in a fume hood away from ignition sources.

  • 3,6-Dichloropyrazine-2-carbonitrile: Strong allergen that can cause skin irritation.[3] Handle with extreme care.

Conclusion

This compound and its related chemical structures are valuable precursors for synthesizing heterocyclic cores of significant pharmaceutical interest. The protocol provided for the synthesis of 4-(4-aminophenyl)morpholin-3-one demonstrates a robust and high-yielding pathway to a crucial intermediate for antithrombotic agents. Furthermore, the discussion of synthetic strategies for pyrazine-based antiviral intermediates, exemplified by key steps in the Favipiravir synthesis, highlights the broader applicability of fundamental organic reactions in the development of life-saving medicines. These protocols and insights serve as a practical resource for researchers engaged in drug discovery and development.

References

Application Notes and Protocols: Leveraging 2-(2-Chloroethoxy)acetamide in the Exploratory Synthesis of Novel Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the exploratory use of 2-(2-Chloroethoxy)acetamide as a versatile starting material in the synthesis of novel insecticidal compounds. This document outlines detailed synthetic protocols, methodologies for biological screening, and a discussion of potential mechanisms of action. By leveraging the reactive chloro and acetamide moieties of the parent molecule, researchers can generate diverse chemical libraries for screening against various insect pests. The protocols provided herein are designed to be adaptable and serve as a foundational framework for research programs aimed at the discovery of next-generation insecticides.

Introduction: Rationale for this compound in Insecticide Discovery

The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical entities with unique modes of action. This compound (C4H8ClNO2) is a bifunctional organic compound that presents an attractive scaffold for the development of new insecticidal molecules.[1][2] Its structure, featuring a reactive primary chloride and a modifiable acetamide group, offers multiple avenues for chemical diversification.

The chloroethoxy group can undergo nucleophilic substitution reactions to introduce a wide array of functional groups, while the acetamide moiety can be hydrolyzed, reduced, or otherwise modified to further expand the chemical space. This versatility allows for the systematic synthesis of compound libraries with diverse physicochemical properties, increasing the probability of identifying molecules with potent insecticidal activity.

This guide provides a strategic approach to harnessing the chemical potential of this compound for the discovery of novel insecticides.

Synthetic Strategies and Protocols

The core strategy for generating a library of potential insecticides from this compound involves a two-pronged approach: modification of the chloro group via nucleophilic substitution and subsequent or parallel modification of the acetamide functional group.

General Synthetic Workflow

The following diagram illustrates the overall synthetic strategy, starting from the parent compound and branching into a diverse library of derivatives.

G A This compound B Nucleophilic Substitution (Displacement of Cl⁻) A->B Various Nucleophiles (e.g., Ar-OH, R-SH) C Amide Modification A->C Hydrolysis, Reduction, etc. D Library of Ether-Linked Derivatives B->D F Combined Modification B->F E Library of Amide-Modified Derivatives C->E C->F D->C Further Modification G Final Compound Library for Screening D->G E->B Further Modification E->G F->G

Caption: General workflow for the synthesis of an insecticide candidate library from this compound.

Protocol 1: Synthesis of Aryl Ether Derivatives

This protocol details the synthesis of aryl ether derivatives, a common motif in various bioactive molecules. The reaction proceeds via a Williamson ether synthesis, where the chloride of this compound is displaced by a phenoxide nucleophile.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol, 2,4-dichlorophenol)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality: The use of a base like potassium carbonate is crucial for deprotonating the phenol, thereby generating the more nucleophilic phenoxide ion required to displace the chloride. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction.

Protocol 2: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioether derivatives by reacting this compound with a thiol.

Materials:

  • This compound

  • Aryl or Alkyl Thiol

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide or sodium ethoxide (1.05 eq) in ethanol dropwise.

  • Stir the mixture for 20 minutes to form the thiolate.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize from a suitable solvent for further purification.

Trustworthiness: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

Protocols for Insecticidal Activity Screening

Once a library of derivatives has been synthesized, their insecticidal potential must be evaluated. The following protocols describe standard bioassays for determining the efficacy of the compounds.

General Bioassay Workflow

G A Synthesized Compound Library B Primary Screening (e.g., Single High Dose) A->B C Selection of 'Hit' Compounds B->C Significant Mortality D Secondary Screening (Dose-Response Assay) C->D E Determination of LC₅₀/LD₅₀ D->E F Lead Compound Identification E->F High Potency

Caption: Workflow for the biological screening of synthesized compounds to identify lead insecticide candidates.

Protocol 3: Contact Toxicity Bioassay (Filter Paper Impregnation)

This assay assesses the toxicity of the compounds upon direct contact with the insect.

Materials:

  • Synthesized compounds

  • Acetone (or other suitable volatile solvent)

  • Filter paper discs (e.g., Whatman No. 1)

  • Petri dishes

  • Test insects (e.g., fruit flies - Drosophila melanogaster, or flour beetles - Tribolium castaneum)

  • Micropipette

Procedure:

  • Prepare stock solutions of the synthesized compounds in acetone at a known concentration (e.g., 10 mg/mL).

  • Prepare serial dilutions to obtain a range of concentrations for testing.

  • Apply a specific volume (e.g., 1 mL) of each dilution evenly onto a filter paper disc placed in a Petri dish.

  • Apply solvent only to a control filter paper.

  • Allow the solvent to evaporate completely, leaving a residue of the test compound.

  • Introduce a known number of insects (e.g., 20) into each Petri dish.

  • Seal the Petri dishes with a ventilated lid.

  • Incubate at a controlled temperature and humidity (e.g., 25°C and 60% RH).

  • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Protocol 4: Oral Toxicity Bioassay (Diet Incorporation)

This assay evaluates the toxicity of the compounds when ingested by the insect.

Materials:

  • Synthesized compounds

  • Artificial insect diet

  • Test insects (e.g., larvae of a lepidopteran species like the cotton bollworm, Helicoverpa zea)[3]

  • Multi-well plates

Procedure:

  • Prepare a series of concentrations of the test compounds.

  • Incorporate a known amount of each compound concentration into the liquid artificial diet before it solidifies.

  • Dispense the treated diet into the wells of a multi-well plate.

  • Place one insect larva into each well.

  • Seal the plate with a breathable film.

  • Incubate under controlled conditions.

  • Record mortality and any sublethal effects (e.g., growth inhibition) after a set period (e.g., 7 days).[3]

  • Calculate the LC₅₀ and/or EC₅₀ (effective concentration for 50% of the population, for sublethal effects).

Data Presentation

Quantitative data from the dose-response assays should be summarized in a table for clear comparison of the potency of different compounds.

Compound IDTarget InsectAssay Type24h LC₅₀ (µg/cm²)48h LC₅₀ (µg/cm²)95% Confidence Interval
Cmpd-001T. castaneumContact15.210.88.5 - 13.1
Cmpd-002T. castaneumContact5.63.12.5 - 3.7
Cmpd-003H. zeaOral25.0 (ppm)18.5 (ppm)15.2 - 21.8
Control-->100>100-

Hypothesized Mechanisms of Action

While the precise mechanism of action of novel compounds can only be determined through detailed biochemical and physiological studies, rational hypotheses can be formulated based on their chemical structures. Many successful insecticides are neurotoxins that target the insect's nervous system.[4]

Potential Neurological Targets

Derivatives of this compound could potentially interact with several key neurological targets:

  • Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.[4] Carbamate and organophosphate insecticides act via this mechanism.

  • GABA-gated Chloride Channels: Blockage of these channels prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system. Fipronil is an example of an insecticide that targets this site.

  • Nicotinic Acetylcholine Receptors (nAChRs): Neonicotinoids bind to nAChRs, causing continuous stimulation and leading to paralysis and death.[4]

  • Voltage-gated Sodium Channels: Pyrethroids act by keeping these channels open, leading to prolonged nerve impulses and hyperactivity.[5][6]

Hypothetical Signaling Pathway Disruption

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist at a neurotransmitter receptor, leading to the disruption of nerve signaling.

G cluster_0 Normal Signaling cluster_1 Disrupted Signaling A Presynaptic Neuron C Neurotransmitter Release A->C B Postsynaptic Neuron D Receptor Binding C->D E Ion Channel Opening D->E I Receptor Blockage F Signal Propagation E->F G Normal Nerve Impulse F->G H Novel Insecticide (Derivative of this compound) H->I J Inhibition of Ion Flow I->J K Signal Disruption J->K L Paralysis/Death K->L

Caption: Hypothetical mechanism of action where a novel insecticide blocks a postsynaptic receptor.

Conclusion

This compound is a promising and readily available starting material for the synthesis of novel compounds with potential insecticidal activity. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to initiate discovery programs in this area. Through systematic chemical modification and rigorous biological screening, new active ingredients can be identified, contributing to the development of effective and sustainable pest management solutions.

References

Application Notes and Protocols: A Step-by-Step Guide for Handling and Disposal of 2-(2-Chloroethoxy)acetamide Waste

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 2-(2-Chloroethoxy)acetamide (CAS No. 36961-64-5) waste.[1][2] It is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work. The protocols outlined herein are designed to mitigate risks, ensure personnel safety, and adhere to environmental regulations. This guide covers the chemical's properties, associated hazards, required personal protective equipment (PPE), spill management, and detailed waste disposal procedures.

Introduction: Understanding this compound

This compound is an organic compound with the chemical formula C₄H₈ClNO₂.[1][3] It is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban, and as a precursor in the production of some pesticides.[3][4] Its utility stems from a structure that includes a reactive chloroethoxy group attached to an acetamide moiety.[3] However, the very features that make it a useful reagent also contribute to its potential hazards, necessitating strict handling and disposal protocols. This guide provides the necessary framework for managing these risks effectively.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is critical for safe handling.

PropertyValueSource
Molecular Formula C₄H₈ClNO₂PubChem[2], Smolecule[3]
Molecular Weight 137.56 g/mol PubChem[2], Smolecule[3]
Appearance Colorless to pale yellow liquid or white crystalline powderChemBK[4], Sigma-Aldrich
Boiling Point ~216-218 °CChemBK[4]
Melting Point ~ -10 °CChemBK[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide.ChemBK[4]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. The primary hazards are associated with its irritant properties and potential for harm upon ingestion or inhalation.[2][4]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][5]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][5]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[2][5]

  • Germ cell mutagenicity (Suspected, Category 2), H341: Suspected of causing genetic defects.[2]

Causality of Hazards

The presence of the chloroethoxy group is a key factor in the compound's reactivity and potential for irritation.[3] Halogenated organic compounds can be reactive and may pose specific health risks. The acetamide group can also contribute to its chemical properties. While detailed toxicological properties have not been thoroughly investigated, the available data necessitates a cautious approach.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are the minimum requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[5][7][8]To prevent skin contact and irritation.[2][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect eyes from splashes and irritation.[2][4]
Skin and Body Protection A lab coat or chemical-resistant apron. A full-body suit may be required for large-scale operations or spill cleanup.[5]To protect skin from accidental contact.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1][5]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Sequential process for correctly putting on and removing PPE.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to prevent accidents and exposure.

Handling
  • Avoid contact with skin and eyes.[4][5]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][9]

  • Wash hands thoroughly after handling.[5]

  • Ensure all containers are properly labeled in accordance with OSHA's Hazard Communication Standard.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a designated area for hazardous chemicals, away from general laboratory traffic.[11]

  • Follow OSHA guidelines for storing hazardous chemicals, ensuring containers are not stored in egresses or on unstable surfaces.[11]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]

Waste Management and Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal methods.[13]

Waste Segregation
  • Halogenated Organic Waste: this compound waste must be collected in a designated, properly labeled container for halogenated organic waste.[13]

  • Do Not Mix: Do not mix halogenated organic waste with non-halogenated organic waste or other incompatible waste streams.[7][13] This is critical for ensuring proper disposal and preventing dangerous reactions.

Waste_Segregation Start This compound Waste Generated Is_Halogenated Is the waste a halogenated organic? Start->Is_Halogenated Halogenated_Container Collect in designated 'Halogenated Organic Waste' container Is_Halogenated->Halogenated_Container Yes Non_Halogenated_Container Collect in 'Non-Halogenated Organic Waste' container Is_Halogenated->Non_Halogenated_Container No (Organic) Aqueous_Container Collect in 'Aqueous Waste' container Is_Halogenated->Aqueous_Container No (Aqueous)

References

Application Note & Protocols: Leveraging 2-(2-Chloroethoxy)acetamide for Cysteine-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chloroethoxy)acetamide as a versatile and efficient linker for bioconjugation. We delve into the underlying chemical principles, provide validated, step-by-step protocols for protein modification, and discuss the critical parameters that ensure successful and reproducible conjugation. The focus is on the selective alkylation of cysteine residues, a cornerstone technique for the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced biotherapeutics and research tools.

Introduction: The Strategic Advantage of Haloacetamide Linkers

In the landscape of bioconjugation, the ability to create stable, covalent linkages between a biomolecule and a payload (e.g., a drug, a fluorophore, or a nanoparticle) is paramount. The choice of linker chemistry dictates the specificity, stability, and ultimate functionality of the resulting conjugate.[1][2] Haloacetamides, particularly chloroacetamides and iodoacetamides, are a well-established class of reagents that react with high specificity towards nucleophilic residues.[3][4]

This compound emerges as a particularly valuable tool in this class. Its chloroacetamide moiety is an effective electrophile that demonstrates a high degree of selectivity for the thiol (sulfhydryl) group of cysteine residues under controlled pH conditions.[3][5] This specificity is crucial, as cysteine is a relatively low-abundance amino acid, allowing for site-specific modification of proteins.[3] The resulting thioether bond is highly stable, a critical attribute for applications like ADCs where premature payload release in circulation must be avoided.[1][][7]

This guide will focus on the practical application of this compound, moving from its fundamental reaction mechanism to detailed experimental workflows.

Mechanism of Action: Cysteine-Specific Alkylation

The primary mechanism of action for this compound in bioconjugation is a classic bimolecular nucleophilic substitution (SN2) reaction.

  • Nucleophile: The target is the sulfhydryl group of a cysteine residue. To be reactive, this group must be in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol is approximately 8.5, meaning that a pH slightly below or at this value provides a sufficient concentration of the nucleophilic thiolate while minimizing reactions with other residues.[3]

  • Electrophile: The chloroacetamide group contains an electrophilic carbon atom adjacent to the chlorine atom.

  • Reaction: The thiolate anion attacks the electrophilic carbon, displacing the chloride leaving group and forming a stable thioether linkage.

While the reaction is highly selective for cysteines, potential off-target reactions can occur with other nucleophilic amino acid side chains (e.g., histidine, lysine) at higher pH values (>8.5-9.0).[8] Therefore, careful control of reaction pH is the most critical parameter for ensuring specificity. Chloroacetamides are generally considered to have even greater specificity for cysteine compared to the more reactive iodoacetamides, reducing the risk of off-target modifications.[9]

Visualizing the Conjugation Reaction

Caption: SN2 reaction between a protein cysteine and this compound.

Core Applications in Research and Drug Development

The stable and specific linkage formed by this compound makes it suitable for a variety of high-stakes applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be pre-attached to a cytotoxic payload. The resulting construct is then conjugated to a monoclonal antibody via surface-accessible cysteine residues (either naturally occurring or engineered). The stability of the thioether bond is critical to prevent premature release of the toxin in the bloodstream, thereby minimizing systemic toxicity and improving the therapeutic window.[1][]

  • Protein and Peptide Labeling: For diagnostic and research purposes, this linker can be used to attach reporter molecules such as fluorescent dyes (e.g., FITC, Cy5), biotin for affinity purification, or spin labels for structural studies.

  • Surface Immobilization: Proteins can be covalently attached to surfaces or nanoparticles functionalized with this compound for applications in biosensors, diagnostics, and materials science.[10]

  • Proximity-Induced Cross-linking: Bifunctional versions of this linker can be used to trap and identify protein-protein interactions.[11]

Experimental Guide: Protocol for Protein Labeling

This protocol provides a general framework for conjugating a molecule functionalized with this compound to a cysteine-containing protein.

Materials and Reagents
  • Protein of Interest (POI): ≥95% purity, containing at least one accessible cysteine residue.

  • This compound-functionalized Payload: (e.g., dye, drug, biotin).

  • Reduction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2, containing 5-10 mM EDTA.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) pH 7.5 - 8.0, degassed and nitrogen-purged.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a fresh 10 mM stock solution in water.

  • Quenching Reagent: N-acetylcysteine or L-cysteine. Prepare a fresh 100 mM stock solution in water.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Step-by-Step Protocol

Step 1: Protein Preparation and Disulfide Reduction (If Necessary) Causality: Many proteins have cysteine residues that form disulfide bonds. These must be reduced to free thiols to make them available for conjugation. TCEP is a stable, odorless, and effective reducing agent that does not contain a thiol itself, preventing interference with the subsequent reaction.

  • Dissolve the protein in Reduction Buffer to a final concentration of 2-10 mg/mL.

  • Add the 10 mM TCEP stock solution to achieve a final 10-20 fold molar excess of TCEP over the protein.

  • Incubate at 37°C for 60-90 minutes.

  • Remove the excess TCEP immediately using a desalting column (SEC) pre-equilibrated with degassed Conjugation Buffer. The use of degassed buffer is critical to prevent re-oxidation of the thiols.

Step 2: Conjugation Reaction Causality: The reaction pH is maintained between 7.5 and 8.0 to ensure a sufficient population of the reactive thiolate anion while minimizing non-specific reactions with other nucleophilic residues like lysine. A molar excess of the linker drives the reaction to completion.

  • Immediately after TCEP removal, determine the protein concentration (e.g., by measuring A280).

  • Prepare the linker payload by dissolving it in a minimal amount of DMF or DMSO.

  • Add the dissolved linker payload to the protein solution to achieve a 5-10 fold molar excess of the linker over available cysteine residues. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. Protect from light if using a photosensitive payload.

Step 3: Quenching the Reaction Causality: Any unreacted linker must be quenched to prevent it from reacting with other molecules in downstream applications. A small molecule thiol like N-acetylcysteine is added in large excess to consume all remaining chloroacetamide groups.

  • Add the 100 mM N-acetylcysteine stock solution to the reaction mixture to achieve a final 50-100 fold molar excess over the initial amount of linker.

  • Incubate for 30 minutes at room temperature.

Step 4: Purification of the Bioconjugate Causality: It is essential to remove the quenched linker, unreacted payload, and any reaction byproducts from the final conjugate. SEC is an effective method for separating the larger protein conjugate from smaller molecules.

  • Load the quenched reaction mixture onto an SEC column (e.g., G-25) pre-equilibrated with your desired final storage buffer (e.g., PBS pH 7.4).

  • Collect fractions corresponding to the protein peak, which typically elutes in the void volume.

  • Pool the relevant fractions.

Step 5: Characterization and Storage Causality: The final product must be validated to confirm successful conjugation and determine the degree of labeling.

  • Concentration: Determine the final protein concentration (A280).

  • Degree of Labeling (DOL): If the payload has a distinct absorbance, use spectrophotometry to calculate the DOL.

  • Purity/Integrity: Analyze the conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight band corresponding to the mass of the attached payload(s). Mass spectrometry (LC-MS) can be used for precise mass determination and confirmation of conjugation sites.

  • Storage: Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C), potentially with a cryoprotectant like glycerol.

Experimental Workflow Diagram

G A 1. Protein Preparation (Dissolve in Buffer) B 2. Disulfide Reduction (Add TCEP, Incubate) A->B C 3. Buffer Exchange (Remove TCEP via SEC) B->C D 4. Conjugation (Add Linker-Payload) C->D E 5. Reaction Quenching (Add N-acetylcysteine) D->E F 6. Purification (SEC or TFF) E->F G 7. Characterization (SDS-PAGE, MS, DOL) F->G H Final Conjugate G->H

Caption: General experimental workflow for cysteine-directed bioconjugation.

Quantitative Data & Optimization Parameters

For successful conjugation, several parameters must be carefully controlled. The following table provides a summary of recommended starting conditions.

ParameterRecommended RangeRationale & Key Considerations
Reaction pH 7.0 - 8.5Balances thiol reactivity (thiolate form) with specificity. Higher pH increases reactivity but also the risk of modifying lysine/histidine.[8]
Linker Molar Excess 5x - 20x over thiolsDrives the reaction to completion. Higher excess may be needed for sterically hindered cysteines but increases the risk of aggregation.
Reaction Temperature 4°C - 25°CLower temperatures (4°C) can improve specificity and protein stability over longer reaction times (overnight). Room temperature (25°C) allows for faster reactions (2-4 hours).
Reaction Time 2 - 18 hoursDependent on temperature, pH, and reactivity of the specific cysteine. Monitor reaction progress if possible.
Co-solvent (DMF/DMSO) < 10% (v/v)Required to dissolve hydrophobic payloads. Keep concentration low to avoid denaturing the protein.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is harmful if swallowed and causes serious eye irritation.[12] It may also cause skin and respiratory irritation and is suspected of causing genetic defects.[12]

  • Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the solid powder in a chemical fume hood to avoid inhalation.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 2-(2-Chloroethoxy)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-chloroethoxy)acetamide analogs, a scaffold of interest in medicinal chemistry and drug development. We present a robust and modular two-step synthetic strategy. The primary focus is on the Williamson ether synthesis, a reliable method for forming the critical ether linkage. This guide explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses critical reaction parameters and optimization strategies. The methodologies are designed to be adaptable for the creation of diverse analog libraries by modifying the N-substituent of the acetamide.

Introduction and Scientific Background

The this compound framework and its N-substituted analogs are important intermediates in the synthesis of various pharmacologically active molecules.[1] The presence of a reactive chloroethyl ether moiety provides a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures, such as those found in certain piperazine-based active pharmaceutical ingredients.[2]

The synthetic approach detailed herein is centered around the Williamson ether synthesis, a classic and highly effective method for forming ethers via an SN2 (bimolecular nucleophilic substitution) reaction.[3][4] This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide, displacing the halide leaving group.[4][5]

Our strategy involves two key stages:

  • Synthesis of N-substituted 2-hydroxyacetamides: Creation of the core amide structure with desired N-substituents.

  • Williamson Ether Synthesis: Formation of the 2-chloroethoxy moiety by reacting the 2-hydroxyacetamide intermediate with a suitable dihaloalkane.

This modular approach is advantageous as it allows for the late-stage introduction of the chloroethoxy group, enabling the efficient production of a library of analogs from a common intermediate.

Reaction Mechanism: The Williamson Ether Synthesis

The core of this synthetic protocol is the SN2 reaction between the alkoxide of an N-substituted 2-hydroxyacetamide and an alkylating agent like 1-bromo-2-chloroethane.

Key Mechanistic Steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of the 2-hydroxyacetamide ( 1 ), generating a highly nucleophilic alkoxide ion ( 2 ).[5][6] Hydrogen gas is evolved as a benign byproduct.

  • Nucleophilic Attack: The alkoxide ( 2 ) performs a backside attack on the primary carbon of the alkylating agent ( 3 ). For an agent like 1-bromo-2-chloroethane, the attack occurs on the carbon bearing the bromine atom. Bromine is a better leaving group than chlorine due to its lower bond strength with carbon, ensuring regioselective alkylation.[7]

  • Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and yielding the final this compound analog ( 4 ).[4]

This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction.[3][6]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Hydroxyacetamide Intermediate

This protocol describes a general method for synthesizing the 2-hydroxyacetamide precursor from a desired primary or secondary amine.

Materials:

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine)

  • Ethyl 2-hydroxyacetate (or Glycolic acid)

  • Anhydrous Ethanol or Toluene

  • Dean-Stark apparatus (if starting from glycolic acid)

Procedure (Amidation of an Ester):

  • In a round-bottom flask, dissolve the selected amine (1.0 eq) in anhydrous ethanol.

  • Add ethyl 2-hydroxyacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis of this compound Analogs via Williamson Ether Synthesis

This protocol details the conversion of the 2-hydroxyacetamide intermediate to the final product.

Materials:

  • N-substituted 2-hydroxyacetamide (from Protocol 1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-chloroethane

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-substituted 2-hydroxyacetamide (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the starting material.

  • Deprotonation: Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Workup & Purification Amine R-NH₂ / R₂NH Intermediate N-Substituted 2-Hydroxyacetamide (1) Amine->Intermediate Amidation Hydroxyacetate Ethyl 2-hydroxyacetate Hydroxyacetate->Intermediate Base 1. NaH, Anhydrous DMF, 0°C Intermediate->Base Deprotonation AlkylatingAgent 2. Br-CH₂CH₂-Cl (3) Base->AlkylatingAgent Alkylation (SN2) FinalProduct 2-(2-Chloroethoxy)-N-R-acetamide (4) AlkylatingAgent->FinalProduct Workup Quench (NH₄Cl) Extraction (EtOAc) FinalProduct->Workup Purification Column Chromatography Workup->Purification

References

Troubleshooting & Optimization

Technical Support Center: Alkylation of 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxy)acetamide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during its alkylation. The guidance herein is grounded in established chemical principles to ensure the success and integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

Alkylation reactions involving this compound are versatile but can be prone to several side reactions that diminish the yield of the desired product and complicate purification. This section is designed to help you identify, understand, and rectify these common issues.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield of the desired N-alkylated product 1. Competitive O-alkylation: The amide oxygen competes with the nitrogen as a nucleophile.[1][2][3][4][5] 2. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can disfavor the desired reaction pathway. 3. Steric hindrance: A bulky alkylating agent or substrate can impede the N-alkylation reaction.1. Optimize base and solvent selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to selectively deprotonate the amide nitrogen.[6] This enhances the nucleophilicity of the nitrogen over the oxygen. 2. Control reaction temperature: Lower temperatures generally favor the thermodynamically more stable N-alkylated product. 3. Consider alternative alkylating agents: If steric hindrance is a factor, explore less bulky alkylating agents if the experimental design allows.
Presence of a significant amount of O-alkylated isomer 1. Use of "hard" alkylating agents: Reagents with hard leaving groups, such as dimethyl sulfate or methyl triflate, tend to favor reaction at the harder oxygen atom of the amide.[2] 2. Reaction conditions favoring O-alkylation: Certain solvent and base combinations can promote the formation of the O-alkylated product.1. Employ "soft" alkylating agents: Alkyl halides (e.g., alkyl iodides) are considered "softer" and will preferentially react with the "softer" nitrogen atom.[2] 2. Modify the reaction medium: The choice of solvent can influence the hardness/softness of the reacting species. Protic solvents, for instance, can solvate the oxygen atom, potentially hindering O-alkylation.
Formation of a cyclic byproduct, morpholin-3-one Intramolecular cyclization: Under basic conditions, the deprotonated amide nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom, leading to a 6-membered ring closure.[7]1. Control base stoichiometry and addition rate: Use of a slight excess of a strong base added slowly at low temperatures can favor intermolecular alkylation over the intramolecular cyclization. 2. Maintain low reaction temperatures: This will slow down the rate of the intramolecular reaction. 3. Choose appropriate solvents: Solvents that do not promote the cyclization pathway should be selected. For instance, less polar aprotic solvents may be preferable.
Appearance of high molecular weight impurities (dimers/oligomers) Intermolecular side reactions: The alkylating agent can react with both the starting material and the product, leading to dimerization or oligomerization. This is more likely if the product itself has a nucleophilic site.1. Use a slight excess of the nucleophile: This ensures that the alkylating agent is consumed by the intended reaction partner. 2. Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration, minimizing the chances of intermolecular side reactions. 3. High dilution conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions.
Evidence of hydrolysis of the chloroethoxy or amide group Presence of water and/or strongly acidic or basic conditions: The amide and chloroethoxy groups can be susceptible to hydrolysis, especially at elevated temperatures and extreme pH.[8][9][10][11][12][13]1. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Moderate reaction pH: Avoid excessively strong acidic or basic conditions if possible. If a strong base is required, ensure it is non-nucleophilic to minimize competing reactions. 3. Control reaction temperature: Higher temperatures accelerate hydrolysis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the alkylation of this compound, providing detailed explanations grounded in chemical principles.

Q1: What are the primary competitive reactions during the alkylation of this compound?

A1: The main competitive reactions are:

  • O-alkylation: The lone pair of electrons on the amide oxygen can compete with the nitrogen's lone pair for the alkylating agent. This leads to the formation of an imidate ester, which is an isomer of the desired N-alkylated product.[1][2][3][4][5]

  • Intramolecular Cyclization: The molecule can cyclize on itself, especially under basic conditions, to form morpholin-3-one.[7] This occurs when the deprotonated amide nitrogen attacks the carbon atom bonded to the chlorine.

  • Dimerization/Oligomerization: The N-alkylated product can sometimes react further with the starting material or another molecule of the product, leading to the formation of dimers or larger oligomers.

  • Hydrolysis: If water is present, both the chloroethoxy group and the amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions.[8][9][10][11][12][13]

Q2: How does the choice of base influence N- vs. O-alkylation selectivity?

A2: The choice of base is critical in directing the regioselectivity of the alkylation.

  • Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred for N-alkylation. These bases are strong enough to deprotonate the amide nitrogen, significantly increasing its nucleophilicity and favoring the N-alkylated product.

  • Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the amide, leading to a mixture of N- and O-alkylated products.

  • The counterion of the base can also play a role. For example, lithium bases can coordinate to the amide oxygen, which can influence the E/Z ratio of the resulting enolate and potentially affect the stereochemical outcome of the reaction.[14]

Q3: Under what conditions does intramolecular cyclization to morpholin-3-one occur?

A3: Intramolecular cyclization to form morpholin-3-one is favored under the following conditions:

  • Basic Conditions: A base is required to deprotonate the amide nitrogen, which then acts as the internal nucleophile.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the cyclization to occur.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the transition state of the cyclization reaction.

  • High Dilution is NOT always a solution: While high dilution typically favors intramolecular reactions, in this case, the desired intermolecular alkylation is competing. Therefore, careful control of stoichiometry and addition rates is more critical.

Q4: What is the mechanism of dimer formation and how can it be minimized?

A4: Dimerization can occur through a few pathways. A common mechanism involves the N-alkylated product, which still possesses a nucleophilic site (e.g., the amide oxygen or a deprotonated carbon), reacting with another molecule of the starting material or the alkylating agent.

To minimize dimerization:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its concentration at a low level.

  • Lower Temperatures: Running the reaction at a lower temperature will decrease the rate of the dimerization reaction.

Q5: How can I confirm the structure of my product and differentiate it from common side products?

A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The N-alkylated product will show a characteristic shift for the protons on the newly introduced alkyl group, and the NH proton signal will disappear. The O-alkylated product will show a different set of shifts for the protons near the oxygen. Morpholin-3-one will have a distinct set of signals corresponding to its cyclic structure.

    • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons adjacent to the nitrogen and oxygen will be different for the N- and O-alkylated isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product and byproducts, helping to distinguish between isomers and dimers.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum can help differentiate between the N-alkylated amide and the O-alkylated imidate. Amides typically show a strong C=O stretch around 1650 cm⁻¹, while imidates will have a C=N stretch at a slightly higher frequency.

III. Reaction Mechanisms & Experimental Protocol

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired N-alkylation pathway and the common side reactions.

start This compound + R-X base Base start->base Deprotonation n_alkylation Desired N-Alkylated Product base->n_alkylation N-attack on R-X o_alkylation O-Alkylated Byproduct base->o_alkylation O-attack on R-X cyclization Morpholin-3-one base->cyclization Intramolecular N-attack

Caption: Competing pathways in the alkylation of this compound.

Recommended Experimental Protocol for N-Alkylation

This protocol provides a general guideline for achieving selective N-alkylation. Optimization may be required for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Dilute the mixture with diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

IV. References

  • Smolecule. (2023, August 15). Buy this compound | 36961-64-5. --INVALID-LINK--

  • PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. --INVALID-LINK--

  • ResearchGate. (2006, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--

  • ScienceDirect. (2019, August 29). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. --INVALID-LINK--

  • ACS Publications. (2006, June 7). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--

  • ACS Publications. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. --INVALID-LINK--

  • ResearchGate. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?--INVALID-LINK--

  • Benchchem. Synthesis routes of this compound. --INVALID-LINK--

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?--INVALID-LINK--

  • Patents Google. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. --INVALID-LINK--

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). --INVALID-LINK--

  • Química Organica. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. --INVALID-LINK--

  • ACS Publications. (2017, October 27). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. --INVALID-LINK--

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. --INVALID-LINK--

  • Google Patents. US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. --INVALID-LINK--

  • ECHEMI. Why n-alkylation is more favorable than o-alkyation ?--INVALID-LINK--

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?--INVALID-LINK--

References

troubleshooting low yield in rivaroxaban synthesis with 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yield in the Alkylation Step with 2-(2-Chloroethoxy)acetamide

Welcome to the Technical Support Center for Rivaroxaban Synthesis. This guide is designed to provide in-depth technical assistance to researchers encountering challenges, specifically low yields, during the critical alkylation of the key intermediate, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, with this compound. As your dedicated scientific resource, this document moves beyond a simple recitation of protocols to offer a deep dive into the underlying chemical principles, potential pitfalls, and evidence-based solutions to optimize your synthetic outcomes.

Our approach is grounded in the core tenets of scientific integrity: expertise derived from practical experience, trustworthy and self-validating protocols, and an authoritative foundation supported by comprehensive references. We understand the frustrations that can arise from unexpected experimental results and are committed to empowering you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Low Yield in the Alkylation of the Rivaroxaban Core

The alkylation of the primary amine in 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one (henceforth referred to as the "amine intermediate") with this compound is a crucial step in many synthetic routes to Rivaroxaban. Low yields at this stage can significantly impact the overall efficiency of the synthesis. This section addresses the most common causes of diminished yields and provides systematic troubleshooting strategies.

Question: My reaction is showing low conversion of the amine intermediate, and I'm observing multiple unexpected spots on my TLC. What are the likely causes and how can I address them?

Answer: Low conversion and the appearance of multiple byproducts in this alkylation step often stem from several competing side reactions and suboptimal reaction conditions. Let's break down the potential issues and their solutions:

Competing N- vs. O-Alkylation of the Amide

A primary reason for low yield of the desired N-alkylated product is the potential for competitive O-alkylation of the amide functionality within the this compound reactant or even the amide within the morpholinone ring of the amine intermediate under basic conditions.

  • The Chemistry Behind the Problem: Amides exist in resonance, with electron density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored due to the higher nucleophilicity of nitrogen compared to oxygen, the reaction's outcome can be influenced by the reaction conditions.[1] Hard alkylating agents with hard leaving groups tend to favor O-alkylation, while softer reagents favor N-alkylation.

  • Troubleshooting Strategy:

    • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are preferred to deprotonate the primary amine without promoting side reactions. The use of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective than strong bases like sodium hydride (NaH), which can lead to a higher proportion of O-alkylation.[2]

    • Solvent Selection: The solvent can influence the reactivity of the nucleophile and the solubility of the base. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used. Experimenting with different solvents can modulate the reaction's selectivity.

Hydrolysis of this compound

Under basic conditions, this compound is susceptible to hydrolysis, which consumes the alkylating agent and reduces the overall yield.

  • The Chemistry Behind the Problem: The presence of a base can catalyze the hydrolysis of the amide bond in this compound to form 2-(2-chloroethoxy)acetic acid and ammonia.[3] Additionally, the chloro group can be displaced by hydroxide ions, leading to the formation of 2-(2-hydroxyethoxy)acetamide.

  • Troubleshooting Strategy:

    • Control of Water Content: Ensure that all reagents and solvents are anhydrous. The presence of water will exacerbate the hydrolysis of the alkylating agent.

    • Reaction Temperature: Running the reaction at an elevated temperature can accelerate hydrolysis. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Stoichiometry of the Base: Use the minimum effective amount of base to deprotonate the primary amine. An excess of base will increase the rate of hydrolysis of the alkylating agent.

Formation of Dimeric and Other Byproducts

Incomplete conversion and the presence of multiple spots on TLC can also be attributed to the formation of dimeric impurities or other side reactions involving the amine intermediate.

  • The Chemistry Behind the Problem: If the reaction conditions are not optimized, the amine intermediate can react with itself or with other reactive species in the mixture. For instance, an unreacted molecule of the amine intermediate could potentially react with the already alkylated product.

  • Troubleshooting Strategy:

    • Stoichiometry of Reactants: Carefully control the stoichiometry of the amine intermediate and this compound. A slight excess of the alkylating agent can help to drive the reaction to completion and minimize the formation of dimers.

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3][4][5] This will allow you to determine the optimal reaction time and prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the ideal base for this alkylation reaction?

A1: The ideal base should be strong enough to deprotonate the primary amine of the intermediate but not so strong that it promotes significant side reactions like O-alkylation or hydrolysis of the alkylating agent. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The optimal base may need to be determined empirically for your specific conditions.

Q2: How critical is the reaction temperature?

A2: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote the formation of impurities and the decomposition of reactants.[6] It is recommended to start the reaction at a moderate temperature (e.g., 40-60 °C) and adjust as needed based on reaction monitoring.

Q3: I am struggling with the purification of the product. Any suggestions?

A3: Purification can be challenging due to the presence of structurally similar impurities. Column chromatography is a common method for purification. The choice of the stationary and mobile phases will depend on the polarity of the product and impurities. Recrystallization from a suitable solvent system can also be an effective purification technique if the product is a solid.

Q4: Can I use a different alkylating agent?

A4: While this compound is a common choice, other alkylating agents could potentially be used. However, any change in the alkylating agent will require a thorough re-optimization of the reaction conditions. The reactivity and potential side reactions of the new alkylating agent must be carefully considered.

Experimental Protocols

Protocol 1: Optimized Alkylation of the Amine Intermediate

This protocol provides a starting point for the alkylation reaction. Further optimization may be required based on your specific experimental setup and the purity of your starting materials.

Materials:

  • 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one (amine intermediate)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the amine intermediate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Mild bases that minimize O-alkylation and hydrolysis.
Solvent Anhydrous DMF or MeCNAprotic polar solvents that facilitate the reaction.
Temperature 40-60 °CBalances reaction rate and minimization of side reactions.
Stoichiometry 1.2 eq of alkylating agentA slight excess drives the reaction towards completion.
Reaction Time 12-24 hoursMonitor for completion to avoid degradation.

Visualizations

Logical Relationship: Troubleshooting Low Yield```dot

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of N-Alkylated Product Cause1 Competing O-Alkylation Problem->Cause1 Cause2 Hydrolysis of Alkylating Agent Problem->Cause2 Cause3 Byproduct Formation Problem->Cause3 Solution1 Optimize Base (e.g., K₂CO₃, Cs₂CO₃) Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Control Temperature (40-60 °C) Cause2->Solution3 Solution4 Adjust Stoichiometry (Excess Alkylating Agent) Cause3->Solution4 Solution5 Monitor Reaction Closely (TLC/HPLC) Cause3->Solution5

Caption: Step-by-step workflow for the optimized alkylation protocol.

References

Technical Support Center: Navigating the Byproducts of 2-(2-Chloroethoxy)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CEA-2025-01

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Reactivity of 2-(2-Chloroethoxy)acetamide

This compound is a bifunctional reagent widely employed in pharmaceutical and chemical synthesis. Its utility stems from the presence of two key reactive sites: an electrophilic chloroethyl group, susceptible to nucleophilic substitution, and a primary amide, which can participate in various transformations. While this dual reactivity is advantageous for constructing complex molecules, it also presents a landscape of potential side reactions that can lead to the formation of undesired byproducts.

This technical support guide provides a comprehensive overview of the common byproducts encountered in reactions involving this compound. It is designed to equip researchers with the knowledge to identify these impurities, understand their formation mechanisms, and troubleshoot their experimental setups to minimize their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound. Each question is followed by a detailed troubleshooting guide.

FAQ 1: My reaction with an amine nucleophile is showing a significant amount of a byproduct with a mass of 101.11 g/mol . What is it and how can I avoid it?

Answer: This byproduct is likely Morpholin-3-one .

Troubleshooting Guide: Intramolecular Cyclization to Morpholin-3-one

Causality: The formation of morpholin-3-one is a classic example of an intramolecular cyclization reaction. Under basic conditions, the amide proton can be abstracted, forming an amidate anion. This anion then acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion to form the six-membered ring of morpholin-3-one.

Mechanism of Morpholin-3-one Formation:

CEA This compound Amidate Amidate Intermediate CEA->Amidate Deprotonation Base Base Morpholinone Morpholin-3-one Amidate->Morpholinone Intramolecular SN2 Attack Chloride Cl⁻

Caption: Intramolecular cyclization of this compound.

Identifying Morpholin-3-one:

Analytical TechniqueExpected Observations
¹H NMR Two triplets, each integrating to 2H, for the two methylene groups of the morpholine ring. One triplet will be adjacent to the oxygen and appear more downfield (around 4.2-4.4 ppm), while the other, adjacent to the nitrogen, will be more upfield (around 3.4-3.6 ppm). A broad singlet for the NH proton.
¹³C NMR Signals for the carbonyl carbon (around 170 ppm), the methylene carbon adjacent to the oxygen (around 67 ppm), and the methylene carbon adjacent to the nitrogen (around 42 ppm).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 101. Common fragments may include the loss of CO (m/z = 73) and further fragmentation of the ring.

Mitigation Strategies:

  • Control of Basicity: Use of a non-nucleophilic, sterically hindered base can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.

  • Temperature Control: Lowering the reaction temperature can often slow down the rate of intramolecular cyclization.

  • Choice of Solvent: The polarity of the solvent can influence the rate of both inter- and intramolecular reactions. Experiment with different solvents to find the optimal conditions for your desired transformation.

  • Protection of the Amide: In some cases, protecting the amide nitrogen as a secondary amide or carbamate prior to the reaction can prevent cyclization. The protecting group can then be removed in a subsequent step.

FAQ 2: I'm observing a byproduct with a mass of 119.12 g/mol , especially when my reaction is run in aqueous conditions or during workup. What could this be?

Answer: This is likely 2-(2-Hydroxyethoxy)acetamide , the product of hydrolysis.

Troubleshooting Guide: Hydrolysis of the Chloroethyl Group

Causality: The chloroethyl group of this compound is susceptible to hydrolysis, particularly under neutral to basic aqueous conditions, or in the presence of water as a contaminant in your reaction. This is a simple nucleophilic substitution (SN2) reaction where water or a hydroxide ion acts as the nucleophile.

Mechanism of Hydrolysis:

CEA This compound Intermediate Oxonium Intermediate CEA->Intermediate SN2 Attack H2O H₂O HydrolysisProduct 2-(2-Hydroxyethoxy)acetamide Intermediate->HydrolysisProduct Deprotonation HCl HCl

Caption: Hydrolysis of this compound.

Identifying 2-(2-Hydroxyethoxy)acetamide:

Analytical TechniqueExpected Observations
¹H NMR Appearance of a broad singlet for the new hydroxyl proton. The signals for the methylene groups will shift slightly compared to the starting material. The methylene group adjacent to the hydroxyl will typically appear as a triplet around 3.7 ppm.
¹³C NMR The carbon atom that was bonded to chlorine will show a significant upfield shift to around 61 ppm, characteristic of a primary alcohol.
Mass Spectrometry (ESI) A protonated molecular ion [M+H]⁺ at m/z = 120.1.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Aprotic Solvents: Use aprotic solvents (e.g., THF, DMF, acetonitrile) that do not participate in hydrolysis reactions.

  • pH Control during Workup: If an aqueous workup is necessary, perform it at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.

FAQ 3: My reaction mixture is showing a complex pattern of higher molecular weight species, particularly when using a high concentration of the starting material. What could be happening?

Answer: You are likely observing dimerization and/or oligomerization of this compound.

Troubleshooting Guide: Intermolecular Self-Reaction

Causality: this compound can react with itself in an intermolecular fashion. The amide nitrogen of one molecule can act as a nucleophile, attacking the chloroethyl group of another molecule. This process can continue, leading to the formation of dimers, trimers, and higher-order oligomers. This is more prevalent at higher concentrations and temperatures.

Mechanism of Dimerization:

CEA1 This compound (Molecule 1) Dimer Dimer (e.g., N,N'-[ethane-1,2-diylbis(oxy-2,1-ethanediyl)]diacetamide) CEA1->Dimer CEA2 This compound (Molecule 2) CEA2->Dimer Intermolecular SN2 Attack HCl HCl

Caption: Dimerization of this compound.

Identifying Dimer and Oligomers:

The exact characterization of the dimer, N,N'-[ethane-1,2-diylbis(oxy-2,1-ethanediyl)]diacetamide , and higher oligomers can be challenging due to their increased complexity.

Analytical TechniqueExpected Observations for the Dimer
¹H NMR The spectrum will be more complex than the starting material. Expect to see signals for the methylene groups in the ether linkages and those adjacent to the amide nitrogens. The integration of the amide protons relative to the methylene protons will change.
¹³C NMR An increased number of signals in the aliphatic region corresponding to the different methylene environments in the dimer.
Mass Spectrometry (ESI) For the dimer, look for a protonated molecular ion [M+H]⁺ at m/z = 237.2. A series of peaks separated by the mass of the monomer unit (137.56 Da) may indicate the presence of oligomers.

Mitigation Strategies:

  • High Dilution: Running the reaction at a lower concentration will favor the desired intramolecular or intermolecular reaction with your intended nucleophile over self-reaction.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing your nucleophile can help to maintain a low instantaneous concentration of the acetamide, thus minimizing self-reaction.

  • Stoichiometry Control: Use a stoichiometric excess of your desired nucleophile to outcompete the amide nitrogen of another this compound molecule.

  • Temperature Management: As with other side reactions, lower temperatures can help to reduce the rate of oligomerization.

Experimental Protocols for Byproduct Characterization

Protocol 1: General LC-MS Method for Reaction Monitoring and Impurity Profiling

This protocol provides a general method for analyzing the reaction mixture to identify the starting material, desired product, and potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at 210 nm and Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., with a mild acid if the reaction is basic). Dilute the sample with the initial mobile phase composition before injection.

Protocol 2: ¹H NMR Sample Preparation for Byproduct Identification

  • Sample Preparation: After the reaction is complete, perform a workup to isolate the crude product mixture. This may involve extraction and drying of the organic layer.

  • Solvent: Dissolve a small amount of the crude product (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Addition of an internal standard with a known chemical shift and concentration can aid in quantifying the relative amounts of product and byproducts.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation of unknown byproducts.

Logical Troubleshooting Workflow

When faced with an unexpected byproduct, a systematic approach is crucial for efficient problem-solving.

Caption: A logical workflow for troubleshooting unexpected byproducts.

troubleshooting guide for incomplete reactions with 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-(2-Chloroethoxy)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments involving this versatile reagent.

Troubleshooting Guide for Incomplete Reactions

Reactions involving this compound, a bifunctional compound, can sometimes be challenging. Below are common issues and their solutions, presented in a question-and-answer format to directly address experimental hurdles.

Question 1: My Williamson ether synthesis with this compound is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in a Williamson ether synthesis using this compound often stem from several factors related to the SN2 mechanism of this reaction.[1][2][3] Here’s a breakdown of potential causes and actionable solutions:

Root Causes & Solutions:

  • Steric Hindrance: The Williamson ether synthesis is highly sensitive to steric bulk.[1][4][5] The reaction works best with primary alkyl halides like this compound. If your nucleophile (the alcohol or phenoxide) is sterically hindered (secondary or tertiary), the SN2 reaction will be slow, and the competing E2 elimination reaction may become dominant.[1][5]

    • Solution: If possible, redesign your synthesis to use a less sterically hindered nucleophile.

  • Inadequate Base: Complete deprotonation of the alcohol or phenol is crucial for generating the alkoxide or phenoxide nucleophile.[3] If the base is not strong enough, the concentration of the active nucleophile will be low, leading to an incomplete reaction.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of your alcohol.[1] For phenols, a weaker base like sodium carbonate or potassium carbonate is often sufficient.[6]

  • Solvent Choice: The solvent plays a critical role in SN2 reactions.[7][8]

    • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[7][9]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation, leaving the "naked" anionic nucleophile more reactive.[1][8][9]

    • Solution: Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of your alkoxide or phenoxide.

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can favor the elimination byproduct, especially with hindered substrates.

    • Solution: Optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Presence of Water: Water can protonate the alkoxide, reducing the concentration of the active nucleophile, and can also lead to hydrolysis of the chloroacetamide.[10]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for an Optimized Williamson Ether Synthesis:

  • Preparation: Under an inert atmosphere, add the alcohol or phenol to a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Question 2: I am observing significant amounts of a hydrolyzed byproduct, 2-(2-hydroxyethoxy)acetamide. How can I prevent this?

Answer:

The formation of 2-(2-hydroxyethoxy)acetamide is a result of the hydrolysis of the starting material, this compound. This can occur under both acidic and basic conditions.[11][12][13]

Causality and Prevention:

  • Base-Catalyzed Hydrolysis: In the presence of a strong base and water, the chloride can be displaced by a hydroxide ion via an SN2 reaction.[12][13]

    • Prevention: As mentioned previously, ensure that your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere.

  • Acid-Catalyzed Hydrolysis: During acidic work-up or purification, the presence of water and acid can also lead to hydrolysis.

    • Prevention: If your product is stable to basic conditions, consider a basic work-up. Alternatively, minimize the exposure of your reaction mixture to acidic aqueous conditions.

Question 3: My reaction is complex, with multiple spots on the TLC plate. What are the potential side reactions?

Answer:

The bifunctional nature of this compound can lead to several side reactions, resulting in a complex product mixture.

Potential Side Reactions:

  • Over-alkylation: If your nucleophile has more than one reactive site (e.g., a diamine), both sites can react with this compound, leading to di-substituted products.[10]

    • Mitigation: Use a limiting amount of this compound and carefully control the stoichiometry.

  • Intramolecular Cyclization: If the nucleophile is on the same molecule as the chloroethoxy group, an intramolecular Williamson ether synthesis can occur, leading to the formation of a cyclic product.[1]

    • Consideration: This may be the desired reaction in some cases. If it is an unwanted side reaction, consider using protecting groups or altering the reaction conditions to favor the intermolecular reaction.

  • Amide Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be cleaved.[11][12][13]

    • Mitigation: Use milder reaction conditions and avoid prolonged exposure to strong acids or bases.

Troubleshooting Workflow for Complex Reactions:

Caption: Troubleshooting workflow for complex reactions.

Frequently Asked Questions (FAQs)

What is the stability and proper storage of this compound?

This compound is generally stable under normal laboratory conditions. However, it is susceptible to hydrolysis in the presence of strong acids or bases.[11][12][13] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

What are the main safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed and causes serious eye irritation.[11][14] It may also cause skin and respiratory irritation and is suspected of causing genetic defects.[11][14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

In which solvents is this compound soluble?

This compound is reported to be soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF), but insoluble in water.[15]

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issues if Deviated
Base Strong base (e.g., NaH, KH)Ensures complete deprotonation of alcohol.Incomplete reaction due to low nucleophile concentration.
Solvent Anhydrous polar aprotic (e.g., DMF, Acetonitrile)Enhances nucleophilicity.[8][9]Slower reaction rate, potential for side reactions.
Temperature Start at 0°C to RTBalances reaction rate and minimizes side reactions.Higher temperatures may favor elimination.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis and other side reactions with moisture.Formation of hydrolysis byproducts.

Reaction Pathway Diagram

G cluster_main Desired Sₙ2 Reaction cluster_side Potential Side Reactions A R-OH + Base B R-O⁻ (Nucleophile) A->B Deprotonation D Desired Ether Product B->D Sₙ2 Attack G Elimination Product B->G E2 Elimination C This compound C->D F 2-(2-Hydroxyethoxy)acetamide (Hydrolysis Product) C->F Hydrolysis C->G E H₂O E->F

Caption: Desired SN2 reaction pathway and potential side reactions.

References

minimizing the formation of impurities during 2-(2-Chloroethoxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(2-Chloroethoxy)acetamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and nuances of this important synthetic process. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting guidance to minimize impurity formation and ensure the highest quality of your final product.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients (APIs). While seemingly straightforward, this process is susceptible to the formation of several impurities that can impact the final product's purity, stability, and safety. Understanding the mechanistic origins of these impurities is paramount to developing robust and reproducible synthetic protocols. This guide is structured to address specific issues you may encounter, providing not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: My final product shows significant levels of unreacted 2-chloroethanol and/or the acetylating agent. What are the likely causes and how can I improve the conversion?

Answer:

The presence of unreacted starting materials is a common issue that points to incomplete reaction progression. The primary causes are often suboptimal reaction conditions or issues with reagent stoichiometry and quality.

Causality and Mechanistic Insights:

  • Insufficient Reaction Time or Temperature: The amidation or esterification/amidation sequence requires sufficient activation energy and time for all starting materials to react. Inadequate temperature can lead to a sluggish reaction, while insufficient time will halt the process before completion.

  • Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave the limiting reagent's counterpart in excess. It is crucial to accurately calculate and dispense each reactant.

  • Reagent Purity: The purity of your starting materials, such as 2-chloroethanol and the acetylating agent (e.g., acetic anhydride or acetyl chloride), is critical. Impurities in these reagents can interfere with the primary reaction pathway.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by an appropriate analytical technique like TLC, GC, or HPLC. Be cautious, as excessive heat can promote side reactions.

    • Time: Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

  • Stoichiometry Verification:

    • Carefully re-calculate the molar equivalents of all reactants. Consider using a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating and amidating agents to drive the reaction to completion.

  • Reagent Quality Check:

    • Assess the purity of your starting materials using appropriate analytical methods (e.g., GC-MS for 2-chloroethanol). If necessary, purify the starting materials before use.

Issue 2: Formation of Hydrolysis-Related Impurities

Question: I am observing 2-(2-hydroxyethoxy)acetamide and/or 2-chloroethanol in my product. What is causing this hydrolysis and how can I prevent it?

Answer:

The presence of these impurities indicates the hydrolysis of either the final product or a key intermediate. This is often triggered by the presence of water under acidic or basic conditions.

Causality and Mechanistic Insights:

  • Amide Bond Cleavage: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethoxy)acetic acid, which can be further hydrolyzed to 2-chloroethanol and acetic acid.[1]

  • Hydrolysis of Chloroethyl Group: The chloroethyl group can also undergo hydrolysis to a hydroxyethyl group, particularly under basic conditions, leading to the formation of 2-(2-hydroxyethoxy)acetamide.

Troubleshooting Workflow:

Chlorination_Impurities cluster_main Desired Reaction cluster_side Side Reactions A N-(2-hydroxyethyl)acetamide B This compound A->B SOCl2 C Sulfite Ester Impurity A->C Incomplete Conversion D Elimination Products A->D High Temperature E Amide-derived Impurities A->E Excess SOCl2 / High Temp.

References

protocol for quenching unreacted 2-(2-Chloroethoxy)acetamide in a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the safe and effective quenching of unreacted 2-(2-Chloroethoxy)acetamide in your reaction mixtures. As a reactive electrophilic alkylating agent, proper neutralization of this compound is critical for ensuring the safety of your downstream workup, the integrity of your desired product, and the safe disposal of waste.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench unreacted this compound?

A: Unreacted this compound is an electrophilic alkylating agent.[1] Leaving it in your reaction mixture can lead to several complications during workup and purification. These include the alkylation of your desired product, reaction with aqueous workup solutions to form unwanted byproducts, and potential safety hazards associated with handling a reactive reagent. Furthermore, many alkylating agents are considered to be potentially mutagenic, so their complete neutralization is essential for safe handling and disposal.[2]

Q2: What are the primary methods for quenching this compound?

A: The most common and effective method is to add a nucleophilic scavenger to the reaction mixture. This scavenger will react with the electrophilic chloroethoxy group, converting it into a more benign and easily removable substance. The choice of quenching agent depends on the specific conditions of your reaction (e.g., solvent, temperature, and pH) and the compatibility with your desired product.

Q3: Can I use water to quench this compound?

A: While this compound can undergo hydrolysis with water, this process can be slow and may be catalyzed by acidic or basic conditions.[3] Relying solely on water for quenching is often inefficient and may lead to the formation of 2-(2-hydroxyethoxy)acetamide, which could complicate purification. A more reactive nucleophile is generally recommended for a rapid and complete quench.

Q4: How do I know if the quenching process is complete?

A: The completion of the quenching reaction should be monitored by an appropriate analytical technique. Thin-Layer Chromatography (TLC) is a common and rapid method. The disappearance of the spot corresponding to this compound indicates a complete reaction. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching (persistent this compound spot on TLC) Insufficient amount of quenching agent.Add an additional portion of the quenching agent and continue to stir. Monitor the reaction by TLC until the starting material is no longer visible.
Low reaction temperature slowing the quenching reaction.Allow the reaction mixture to warm to room temperature, or gently warm it if the quenching agent and product are stable at elevated temperatures.
Steric hindrance around the electrophilic center.Consider using a smaller, more reactive nucleophile as the quenching agent.
Formation of Unexpected Byproducts The quenching agent is reacting with the desired product.Select a quenching agent that is selective for the alkyl halide over other functional groups present in your product. A milder nucleophile or different reaction conditions may be necessary.
The quenching agent is not stable under the reaction conditions.Ensure the chosen quenching agent is compatible with the solvent and any other reagents present in the reaction mixture.
Emulsion Formation During Workup Formation of salts from the quenching reaction.Add a saturated solution of an appropriate salt (e.g., brine) to break the emulsion. If the product is in an organic layer, passing it through a phase separator can also be effective.

Selecting Your Quenching Strategy

The choice of quenching agent is crucial for a successful and clean reaction workup. The following decision tree can guide you in selecting an appropriate strategy.

quenching_strategy start Start: Unreacted This compound in reaction mixture q1 Is the reaction in an aprotic solvent? start->q1 q2 Is the product stable to primary or secondary amines? q1->q2 Yes q4 Is the reaction in an aqueous or protic solvent? q1->q4 No q3 Is the product stable to thiols? q2->q3 No ans_amine Use a primary or secondary amine (e.g., diethylamine, morpholine) q2->ans_amine Yes ans_thiol Use a thiol (e.g., thiophenol, dodecanethiol) q3->ans_thiol Yes ans_reconsider Re-evaluate product stability and quenching options q3->ans_reconsider No q5 Is the product stable to basic conditions? q4->q5 ans_hydroxide Use a dilute aqueous base (e.g., NaOH, K2CO3) q5->ans_hydroxide Yes ans_h2o Consider hydrolysis with water (may be slow) q5->ans_h2o No

Caption: Decision tree for selecting a quenching agent.

Recommended Quenching Protocols

Below are detailed protocols for quenching unreacted this compound using common nucleophilic scavengers. Always perform quenching reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Quenching with a Secondary Amine (e.g., Diethylamine)

This is a robust and generally applicable method for reactions in aprotic organic solvents. Secondary amines are effective nucleophiles for alkyl halides.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice-water bath. This is to control any potential exotherm from the quenching reaction.

  • Add the Quenching Agent: Slowly add an excess (typically 2-3 equivalents relative to the initial amount of this compound) of diethylamine to the stirred reaction mixture.

  • Monitor the Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for at least one hour. Monitor the disappearance of the this compound spot by TLC.

  • Aqueous Workup: Once the quench is complete, proceed with your standard aqueous workup. The resulting triethylammonium salt is typically water-soluble and will be removed in the aqueous phase.

Protocol 2: Quenching with a Thiol (e.g., Thiophenol)

Thiols are excellent nucleophiles and are particularly useful when amines might react with your desired product.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Add the Quenching Agent: Slowly add an excess (1.5-2 equivalents) of thiophenol to the stirred reaction mixture. If the reaction is not basic, it is advisable to add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to deprotonate the thiol and increase its nucleophilicity.

  • Monitor the Reaction: Stir the mixture at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC.

  • Aqueous Workup: Proceed with an aqueous workup. A wash with a dilute base (e.g., 1M NaOH) can help remove any unreacted thiophenol.

Analytical Monitoring of the Quenching Reaction

Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the disappearance of the starting material.

  • Eluent System: A typical starting point for developing a suitable eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation of the starting material, product, and quenched byproduct.

  • Visualization: this compound may not be UV active. Staining is often necessary.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will visualize most organic compounds as yellow-brown spots on a purple background.[8]

    • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating and is a good universal stain.[9][10]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize organic compounds as brown spots.[9][11] Note that alkyl halides may not stain well with iodine.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For more rigorous confirmation of the absence of this compound, GC-MS or LC-MS can be used. These techniques are highly sensitive and can provide quantitative data. The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of your product and the quenched byproduct.[4][5][6][7] A specific UHPLC-MS/MS method has been developed for the trace level identification and quantification of the related compound 2-(2-chloroethoxy) ethanol.[12]

References

Technical Support Center: Managing the Hydrolysis of 2-(2-Chloroethoxy)acetamide During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(2-chloroethoxy)acetamide and facing challenges with its stability during reaction workup and purification. As a bifunctional molecule, it presents a unique set of challenges due to two distinct, hydrolytically sensitive sites. This document provides an in-depth analysis of the degradation pathways and offers field-proven strategies to mitigate them, ensuring the integrity of your target compounds.

Section 1: Understanding the Challenge: The Two Faces of Hydrolysis

The chemical structure of this compound contains both a primary chloroalkane and a primary amide functional group. Each is susceptible to hydrolysis under conditions commonly employed during aqueous workups, but through different mechanisms and at different rates. Understanding these two competing degradation pathways is the first step toward designing a robust and reliable workup procedure.

  • Amide Hydrolysis : The amide bond can be cleaved under both acidic and basic conditions to yield 2-(2-chloroethoxy)acetic acid (or its carboxylate salt) and ammonia (or an ammonium salt).[1][2][3] While amides are generally more stable than esters, this reaction can become significant, especially with prolonged exposure to aqueous acids or bases, or with the application of heat.[1][2]

    • Acid-Catalyzed : The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4]

    • Base-Catalyzed : A hydroxide ion directly attacks the carbonyl carbon, proceeding through a tetrahedral intermediate to cleave the C-N bond.[2][3]

  • Chloroalkane Hydrolysis : The carbon-chlorine bond can undergo nucleophilic substitution by water or hydroxide ions to replace the chloride with a hydroxyl group, forming 2-hydroxyethoxy)acetamide.[5][6] As a primary haloalkane, this reaction typically proceeds via an SN2 mechanism.[6][7] The rate is influenced by temperature and the concentration of the nucleophile (OH⁻ is much more potent than H₂O).[5]

Below is a diagram illustrating the potential degradation pathways.

G SM This compound Amide_Prod 2-(2-Chloroethoxy)acetic Acid + Ammonia SM->Amide_Prod Amide Hydrolysis (H⁺ or OH⁻, H₂O, Δ) Alkane_Prod 2-(2-Hydroxyethoxy)acetamide + Chloride SM->Alkane_Prod Chloroalkane Hydrolysis (OH⁻ or H₂O, Δ)

Caption: Competing hydrolysis pathways for this compound.

Table 1: Conditions Favoring Hydrolysis
ConditionAmide Hydrolysis RiskChloroalkane Hydrolysis RiskRationale
Strong Acid (pH < 3) HighLowAcid catalyzes the hydrolysis of the amide bond efficiently.[2][4]
Strong Base (pH > 10) HighHighBase catalyzes amide hydrolysis and provides a strong nucleophile (OH⁻) for SN2 attack on the C-Cl bond.[2][7]
Mild Base (pH 8-10) ModerateModerateConditions common in bicarbonate washes can still promote slow hydrolysis of both groups over time.
Neutral (pH ~7) LowLowHydrolysis is slowest at neutral pH but can still occur, especially with heat.
Elevated Temperature HighHighIncreased temperature accelerates the rate of both hydrolysis reactions significantly.[5][8]
Prolonged Aqueous Contact HighHighThe longer the compound is in contact with water, the greater the extent of hydrolysis.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar spot on my TLC plate after an aqueous workup that wasn't in the crude reaction mixture. What could it be?

A1: This is a classic sign of degradation during workup. The new, more polar spot is almost certainly one of the two primary hydrolysis products:

  • 2-(2-Hydroxyethoxy)acetamide: The product of chloroalkane hydrolysis. The alcohol is significantly more polar than the starting chloroalkane.

  • 2-(2-Chloroethoxy)acetic Acid: The product of amide hydrolysis. A carboxylic acid is highly polar and will often streak on a standard silica TLC plate unless a modifier like acetic acid is added to the eluent.

If your workup involved a basic wash (e.g., NaHCO₃ or NaOH), both products are possible. If you used only an acidic wash, amide hydrolysis to the carboxylic acid is the more probable event.

Q2: My reaction appears clean by crude NMR, but my final yield is consistently low after column chromatography. Is my compound degrading on the column?

A2: Yes, this is a very common issue. Standard silica gel is inherently acidic and contains adsorbed water. When you load your compound and elute with solvents, you are essentially exposing it to a prolonged, mild acidic aqueous environment. This can facilitate slow hydrolysis of the amide bond over the duration of the chromatography. Some users in forums have noted that even mild heating (30–40 °C) during solvent evaporation can accelerate the hydrolysis of sensitive compounds.[9]

To mitigate this, you can either:

  • Neutralize the silica gel by preparing a slurry with a small amount of a volatile base like triethylamine (~0.5-1%) in your starting eluent.[9]

  • Use a less acidic stationary phase, such as neutral alumina.

  • Perform the chromatography as quickly as possible and avoid leaving the compound on the column for extended periods.

Q3: What single step in a "standard" workup poses the highest risk for degrading this compound?

A3: The aqueous wash steps, particularly with acidic or basic solutions, are the highest-risk phases.[8] Many standard protocols call for neutralizing a reaction with saturated sodium bicarbonate or washing with dilute HCl to remove basic or acidic impurities. For this specific molecule, both of these steps introduce conditions that are known to catalyze hydrolysis at one or both of the functional groups. Prolonged contact time during these washes dramatically increases the risk of significant product loss.[8]

Q4: Is it safe to use a saturated sodium bicarbonate (NaHCO₃) wash to neutralize my reaction?

A4: It is not recommended if you want to maximize your yield and purity. While NaHCO₃ is a weak base, the resulting aqueous solution is alkaline (pH ~8.3) and contains nucleophilic bicarbonate and hydroxide ions. This environment is sufficient to initiate both base-catalyzed amide hydrolysis and nucleophilic attack on the chloroalkane, especially if the wash is not performed quickly and at a low temperature.

Section 3: Troubleshooting & Best Practices

Protocol 1: The "Minimal Hydrolysis" Workup Protocol

This protocol is designed to isolate the product by minimizing the three key drivers of hydrolysis: pH extremes, elevated temperature, and contact time with water.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete, cool the vessel in an ice-water bath to 0-5 °C. This slows the kinetics of potential hydrolysis reactions.[8][10]

  • Quench (If Necessary): Instead of quenching with acidic or basic solutions, quench the reaction by pouring it into a separatory funnel containing a mixture of ice-cold organic solvent (e.g., ethyl acetate, dichloromethane) and ice-cold saturated sodium chloride solution (brine).

  • Extract Rapidly: Immediately shake the separatory funnel to perform the extraction. Do not let the layers sit together for an extended period.

  • Wash with Brine Only: If additional washes are needed to remove water-soluble impurities (like DMF or DMSO), use only cold brine.[8][11] Brine helps to remove bulk water from the organic layer and reduces the solubility of organic compounds in the aqueous phase.[8] Avoid any acidic or basic washes.

  • Dry Thoroughly: Separate the organic layer and dry it over a generous amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped, which indicates all trace water has been absorbed.[8]

  • Concentrate with Care: Filter off the drying agent and concentrate the organic layer using a rotary evaporator. Crucially, keep the water bath temperature low (ideally ≤ 30 °C) to prevent thermal degradation.

Optimized Workup Workflow

The following decision tree illustrates the recommended workflow to maximize product integrity.

G start Reaction Complete cool Cool to 0-5 °C start->cool quench Quench into Solvent & Cold Brine cool->quench extract Rapid Liquid-Liquid Extraction quench->extract separate Separate Organic Layer extract->separate acid_base_check Acidic or Basic Impurities Present? separate->acid_base_check wash_brine Wash with Cold Brine acid_base_check->wash_brine No scavenger Consider Solid-Phase Scavenger or Neutralized Chromatography acid_base_check->scavenger Yes dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry filter_conc Filter & Concentrate (≤ 30 °C) dry->filter_conc crude_product Crude Product filter_conc->crude_product scavenger->wash_brine

Caption: Recommended workflow for minimizing hydrolysis during workup.

Protocol 2: Confirming Hydrolysis via LC-MS

If you suspect hydrolysis is occurring, liquid chromatography-mass spectrometry (LC-MS) is the most effective analytical tool for confirmation.

Methodology:

  • Prepare Samples: Dissolve small aliquots of your crude reaction mixture and your post-workup material in a suitable solvent (e.g., acetonitrile or methanol).

  • Determine Theoretical Masses:

    • This compound: C₄H₈ClNO₂ = 137.02 (for ³⁵Cl) and 139.02 (for ³⁷Cl) g/mol .

    • Hydrolysis Product 1 (Alcohol): C₄H₉NO₃ = 119.06 g/mol .

    • Hydrolysis Product 2 (Acid): C₄H₇ClO₃ = 138.01 (for ³⁵Cl) and 140.01 (for ³⁷Cl) g/mol .

  • LC-MS Analysis: Run the samples on an LC-MS system. Look for peaks in the extracted ion chromatogram (EIC) corresponding to the [M+H]⁺ or [M+Na]⁺ adducts of the starting material and the potential hydrolysis products. A significant increase in the peak area for the hydrolysis products in the post-workup sample confirms degradation. Analytical methods for similar acetamide compounds are well-established.[12][13]

References

Navigating the Labyrinth: A Technical Guide to Purifying 2-(2-Chloroethoxy)acetamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of reaction products derived from 2-(2-Chloroethoxy)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter and offer robust solutions to ensure the integrity and purity of your target molecules. Our approach is grounded in the principles of scientific causality, providing not just the 'how,' but the 'why' behind each step.

I. Understanding the Core Challenges

This compound is a bifunctional molecule, presenting both an electrophilic chloroethyl group and a nucleophilic amide. Its utility in reactions such as Williamson ether synthesis to form N-substituted derivatives is well-established. However, the very features that make it a valuable building block also introduce specific purification challenges. The primary hurdles in purifying reaction products of this compound include:

  • Removal of Unreacted Starting Materials: Efficiently separating your desired product from unreacted this compound and the nucleophile it was reacted with.

  • Elimination of Reaction Byproducts: Addressing side-products arising from competing reactions, such as elimination or hydrolysis.

  • Product Stability: Preventing the degradation of your target molecule during the purification process, particularly if it is sensitive to acidic or basic conditions.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, complete with detailed experimental protocols and visual aids to illuminate the path to a pure product.

II. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound reaction products.

Scenario 1: Persistent Impurities After Aqueous Work-up

Question: I've performed a Williamson ether synthesis using this compound and a phenolic starting material. After an aqueous work-up involving an extraction with an organic solvent, my crude product is still contaminated with starting materials. How can I improve my work-up procedure?

Answer: This is a common issue, often stemming from the similar polarities of the product and unreacted starting materials. A standard aqueous work-up may not be sufficient to completely separate these compounds. Here's a breakdown of the likely culprits and how to address them:

  • Unreacted Phenol: Phenols are acidic and can be deprotonated to form water-soluble phenoxides. A wash with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, will selectively extract the unreacted phenol into the aqueous layer. Be cautious with stronger bases like sodium hydroxide (NaOH), as they can promote hydrolysis of the amide or chloroethyl groups, especially with heating.[1][2][3][4]

  • Unreacted this compound: This starting material has moderate polarity and may partition between the organic and aqueous layers. To enhance its removal, multiple extractions with brine (saturated aqueous sodium chloride solution) can be effective. The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer, forcing the this compound into the organic layer, which can then be more effectively washed.

Optimized Work-up Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If your reaction solvent is immiscible with water (e.g., toluene, dichloromethane), proceed to the next step. If it is water-miscible (e.g., DMF, DMSO), dilute the mixture with an immiscible organic solvent like ethyl acetate or dichloromethane and then wash with water to remove the bulk of the high-boiling solvent.

  • Transfer the organic layer to a separatory funnel and wash with 1M NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic. Repeat if necessary.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your crude product for further purification.

Scenario 2: Low Yield Due to Suspected Product Degradation

Question: I suspect my desired N-substituted-2-(2-ethoxy)acetamide product is degrading during purification. What are the likely degradation pathways and how can I mitigate them?

Answer: The two primary points of instability in your product are the amide bond and the chloroethyl group. Both can be susceptible to hydrolysis under acidic or basic conditions.[5][6][7]

  • Amide Hydrolysis: Both strong acids and bases can catalyze the hydrolysis of the amide bond to yield a carboxylic acid and an amine.[1][2][3][4] This is often accelerated by heat.

  • Chloroethyl Group Hydrolysis: The chloroethyl group can undergo nucleophilic substitution by water or hydroxide ions to form a hydroxyethyl group, particularly under basic conditions.

Strategies to Minimize Degradation:

  • Maintain Neutral pH: During your work-up and purification, strive to maintain a pH as close to neutral as possible. If an acid or base wash is necessary, use it at low temperatures and for a minimal amount of time.

  • Avoid High Temperatures: When concentrating your product, use a rotary evaporator at a moderate temperature. If your product is particularly sensitive, consider techniques like freeze-drying (lyophilization) if applicable.

  • Use Anhydrous Solvents: Ensure all solvents used in the reaction and purification are dry to minimize the presence of water, a key reactant in hydrolysis.

Scenario 3: Difficulty in Separating Product from Byproducts via Column Chromatography

Question: I am struggling to separate my product from a closely-running impurity on a silica gel column. What are my options?

Answer: Column chromatography is a powerful tool, but its success hinges on choosing the right conditions.[8][9][10] If you are experiencing co-elution, consider the following:

  • Optimize Your Solvent System: The choice of eluent is critical.[11][12] Use thin-layer chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired product to achieve good separation on the column. If your product and impurity have very similar polarities, a slight change in the solvent system can sometimes make a significant difference. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it is acidic and may not be suitable for all compounds.[11] If your compound is basic, it may streak or irreversibly bind to silica. In such cases, consider using neutral or basic alumina. For very non-polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[10][11]

Column Chromatography Protocol (General):

  • Slurry Pack the Column: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elute and Collect Fractions: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by TLC.

Since many of these compounds are not colored, visualization of your TLC plates is crucial.

  • UV Light: If your compounds contain aromatic rings or conjugated systems, they will often be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[13]

  • Staining: For compounds not visible under UV, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups. p-Anisaldehyde stain is also effective for a wide range of compounds.[14][15]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Williamson ether synthesis?

A1: The most common byproduct is the alkene formed from an E2 elimination reaction, which competes with the desired SN2 substitution. This is more prevalent if your nucleophile is sterically hindered.[16][17] Another potential byproduct is the hydrolysis of the chloroethyl group to a hydroxyethyl group if water is present in the reaction.

Q2: Can I use recrystallization to purify my product?

A2: Yes, recrystallization can be a very effective purification technique if your product is a solid. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents to screen for amides include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.[18][19]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended. Purity can be initially assessed by TLC, where a single spot in multiple solvent systems is a good indicator. For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are the gold standards.

IV. Visualizing the Purification Workflow

To aid in your experimental design, the following diagrams illustrate the decision-making process for purification.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup is_solid Is the crude product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Oily Product column->pure_oil

Caption: Decision tree for the initial purification strategy.

Troubleshooting_Column start Poor separation on silica column optimize_solvent Optimize solvent system via TLC start->optimize_solvent change_stationary Change stationary phase (e.g., Alumina, Reversed-Phase) start->change_stationary successful_separation Successful Separation optimize_solvent->successful_separation change_stationary->successful_separation

Caption: Troubleshooting guide for column chromatography.

V. Quantitative Data Summary

Technique Typical Application Key Parameters to Optimize Potential Pitfalls
Aqueous Extraction Removal of water-soluble impurities (salts, polar starting materials)pH of the aqueous phase, number of extractionsEmulsion formation, product solubility in the aqueous phase
Recrystallization Purification of solid productsSolvent choice, cooling rateOiling out, low recovery, co-crystallization of impurities
Column Chromatography Separation of compounds with different polaritiesStationary phase, eluent compositionCo-elution of compounds, product degradation on the column

VI. References

  • BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 15). Buy this compound | 36961-64-5. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of this compound. Retrieved from --INVALID-LINK--

  • Leistner, D., et al. (2020). Risk assessment report of potential impurities in cetirizine dihydrochloride. ResearchGate. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from --INVALID-LINK--

  • Reddit. (2020, December 10). I am supposed to find the side product of this Williamson ether synthesis... Retrieved from --INVALID-LINK--

  • Magar, L., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Semantic Scholar. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). TLC Visualization Solutions. Retrieved from --INVALID-LINK--

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from --INVALID-LINK--

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from --INVALID-LINK--

  • Williamson, A. W. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Allen, J. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from --INVALID-LINK--

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104045607A - Purification method of cetirizine hydrochloride. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. Retrieved from --INVALID-LINK--

  • Theoretical & Applied Science. (2022, July 26). Synthesis of new N, N'-oxydimethylenebis-alkylxanthatoacetamide and N, N'-methylenebis-alkyloxanthogenatoacetamide. Retrieved from --INVALID-LINK--

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  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from --INVALID-LINK--

References

impact of base selection on the efficiency of N-alkylation with 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of amines with 2-(2-Chloroethoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific alkylation reaction. The following information is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Critical Role of the Base

The N-alkylation of amines with this compound is a crucial transformation in the synthesis of various pharmaceutical intermediates and other functionalized molecules. The success of this SN2 reaction is profoundly influenced by the choice of base. The primary role of the base is to deprotonate the amine nucleophile, thereby increasing its nucleophilicity and initiating the reaction. However, the base's impact extends beyond simple deprotonation; it can influence reaction rate, yield, and the side-product profile. A judicious selection of the base is therefore paramount to achieving an efficient and clean transformation.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation with this compound in a question-and-answer format.

Question 1: My reaction is very slow or is not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

Slow or incomplete reactions are a frequent issue and can often be traced back to the base and reaction conditions.

  • Insufficient Deprotonation of the Amine: The chosen base may be too weak to effectively deprotonate the amine, particularly if the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups). The pKa of the base's conjugate acid should be significantly higher than the pKa of the protonated amine to ensure a sufficient concentration of the deprotonated, more nucleophilic amine at equilibrium.

  • Poor Solubility of the Base: Inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents.[1][2] If the base is not adequately dispersed, the reaction can be slow as it may occur on the surface of the solid base.[3]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[4]

Troubleshooting Steps:

  • Evaluate the Base Strength:

    • For weakly basic amines, consider switching to a stronger base. For instance, if you are using potassium carbonate (pKa of conjugate acid ≈ 10.3),[5][6] you might consider a stronger base like cesium carbonate or, for very unreactive amines, a non-nucleophilic strong base like sodium hydride (NaH) (pKa of conjugate acid ≈ 35).[7][8]

    • Be cautious with very strong bases as they can promote side reactions (see Question 3).

  • Enhance Base Solubility and Reactivity:

    • If using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize the surface area.

    • Consider switching to cesium carbonate (Cs₂CO₃), which is more soluble in organic solvents than K₂CO₃.[9]

    • The addition of a phase-transfer catalyst can be beneficial when using inorganic bases in organic solvents.

  • Optimize the Solvent:

    • If your reaction is slow in a less polar solvent, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.

  • Increase the Reaction Temperature:

    • Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely for the formation of byproducts at elevated temperatures.

  • Consider an Additive:

    • The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. A patent for the synthesis of a cetirizine intermediate specifically mentions the use of sodium carbonate in the presence of potassium iodide for the alkylation of a piperazine derivative with this compound.[10]

Question 2: I am observing significant over-alkylation, leading to the formation of a quaternary ammonium salt. How can I favor mono-alkylation?

Answer:

Over-alkylation is a common side reaction in the alkylation of primary and secondary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[4]

Prevention Strategies:

  • Stoichiometry Control: Use a stoichiometric excess of the amine relative to this compound. This increases the probability of the alkylating agent reacting with the starting amine.

  • Slow Addition of the Alkylating Agent: Adding the this compound dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can favor mono-alkylation.[4]

  • Choice of Base: A bulky, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can sometimes help minimize over-alkylation due to steric hindrance.[11][12][13]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the reactivity and reduce the rate of the second alkylation.

Question 3: My reaction is producing unexpected byproducts. What are the possible side reactions and how can I mitigate them?

Answer:

The structure of this compound contains an ether and an amide functional group, which can be susceptible to side reactions under certain basic conditions.

  • Hydrolysis of the Amide: Strong bases, especially in the presence of water, can catalyze the hydrolysis of the acetamide group to the corresponding carboxylic acid and ammonia.[14] Studies on other chloroacetamides have shown that base-catalyzed hydrolysis can occur.[15][16]

  • Elimination Reaction: Strong, sterically hindered bases could potentially promote an elimination reaction of the chloroethoxy group to form a vinyl ether derivative, although this is generally less favorable for primary alkyl chlorides.

  • Reaction with the Solvent: In some cases, the base or the deprotonated amine can react with the solvent, especially at elevated temperatures.

Mitigation Strategies:

  • Use Anhydrous Conditions: If using a strong base like NaH, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the alkylating agent and quenching of the base.

  • Choose a Milder Base: If hydrolysis is a suspected issue, switch to a weaker inorganic base like K₂CO₃ or an organic base like triethylamine (TEA).[17][18][19]

  • Control the Temperature: Avoid excessively high temperatures, which can promote decomposition and other side reactions.

  • Careful Work-up: Ensure that the work-up procedure does not introduce strongly acidic or basic conditions that could degrade the product.

Frequently Asked Questions (FAQs)

Q1: Which type of base is better for this reaction: inorganic or organic?

A1: The choice depends on the specific amine and the desired reaction conditions.

  • Inorganic bases like K₂CO₃ and Cs₂CO₃ are often used due to their low cost and ease of removal by filtration after the reaction. They are generally suitable for a wide range of amines. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[9]

  • Organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are soluble in organic solvents, leading to homogeneous reaction mixtures. They are particularly useful when a milder, non-nucleophilic base is required. DIPEA is more sterically hindered than TEA, making it less likely to act as a competing nucleophile.[11][13]

  • Strong bases like sodium hydride (NaH) are reserved for very weakly nucleophilic amines where weaker bases are ineffective.[7][8]

Q2: What is the recommended stoichiometry of the base?

A2: Typically, at least one equivalent of base is required to neutralize the HCl formed during the reaction. It is common practice to use a slight excess (1.1 to 2.0 equivalents) to ensure the reaction goes to completion.

Q3: Can I use sodium hydroxide or potassium hydroxide?

A3: While NaOH and KOH are strong bases, their use in this reaction in organic solvents can be problematic. They have low solubility in many organic solvents and their high concentration of hydroxide ions can promote the hydrolysis of the amide in this compound, especially if water is present.[14] Weaker inorganic bases like carbonates are generally preferred.

Q4: How does the pKa of the base influence the reaction?

A4: The pKa of the conjugate acid of the base is a good indicator of its strength. A higher pKa value for the conjugate acid corresponds to a stronger base.[20][21] For the N-alkylation to proceed efficiently, the base should be strong enough to deprotonate the amine. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the protonated amine.

Data and Protocols

Table 1: Properties of Common Bases for N-Alkylation
BaseFormulapKa of Conjugate Acid (approx.)TypeKey Characteristics
Sodium HydrideNaH35[7][8]Strong, Non-nucleophilicHighly reactive, requires anhydrous conditions.
Cesium CarbonateCs₂CO₃10.3InorganicMore soluble in organic solvents than K₂CO₃.[9]
Potassium CarbonateK₂CO₃10.3[5][6]InorganicWidely used, cost-effective, but has low solubility in many organic solvents.[1][2]
Triethylamine (TEA)Et₃N10.75[17][18][19]OrganicSoluble in organic solvents, can act as a nucleophile in some cases.
N,N-Diisopropylethylamine (DIPEA)i-Pr₂NEt10.8[11]OrganicSterically hindered, non-nucleophilic, good for sensitive substrates.[12][13]
Experimental Protocol: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent (e.g., acetonitrile or DMF).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Workflow for Troubleshooting Low Reaction Yield

Caption: A troubleshooting workflow for addressing low yields in the N-alkylation reaction.

The Role of the Base in the N-Alkylation Reaction

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine R2NH (Amine) Deprotonated_Amine R2N- (Deprotonated Amine) More Nucleophilic Amine->Deprotonated_Amine Deprotonation Conjugate_Acid Base-H+ Base Base Base->Deprotonated_Amine Base->Conjugate_Acid Product R2N-CH2CH2-O-CH2CONH2 (N-alkylated Product) Deprotonated_Amine->Product SN2 Attack Alkyl_Halide Cl-CH2CH2-O-CH2CONH2 (this compound) Alkyl_Halide->Product Chloride_Ion Cl-

Caption: The role of the base in activating the amine for N-alkylation.

References

preventing off-target methionine oxidation during peptide alkylation with 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for peptide and protein alkylation using 2-(2-Chloroethoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of cysteine modification while proactively preventing the common side reaction of off-target methionine oxidation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of alkylating cysteine residues in peptides and proteins?

Alkylation is a critical step in many proteomics and peptide analysis workflows. The primary goal is to covalently modify the thiol (-SH) group of cysteine residues, converting them into stable thioethers.[1] This process, often called "capping," is essential for several reasons:

  • Preventing Disulfide Bond Formation: Free thiol groups are highly reactive and can readily form disulfide bonds (-S-S-) with other cysteine residues, leading to unwanted dimerization, aggregation, or incorrect protein folding. Alkylation prevents this, maintaining the protein in a reduced state.[1]

  • Improving Mass Spectrometry Analysis: By creating a stable, homogeneous modification, alkylation simplifies mass spectra and improves the sequence coverage and identification rates of cysteine-containing peptides during analysis.[2][3]

  • Enabling Specific Labeling: Alkylating agents can be functionalized with tags (e.g., biotin, fluorophores) for specific protein labeling and detection studies.

Q2: Why choose this compound over more common alkylating agents like iodoacetamide (IAA)?

While iodoacetamide (IAA) is a widely used alkylating agent, it is known to cause a range of off-target modifications on other amino acid residues, including lysine, histidine, and the N-terminus.[2][3][4][5] this compound, a derivative of chloroacetamide (CAA), is often selected for its higher specificity for cysteine residues.[4][5] The lower reactivity of the chloro- group compared to the iodo- group in IAA reduces the incidence of these unwanted side reactions.

However, this reduced reactivity comes with a significant trade-off: an increased propensity to cause off-target oxidation of methionine residues.[4][5] This guide will focus on mitigating this specific challenge.

Troubleshooting Guide: Methionine Oxidation

Methionine, with its thioether side chain, is highly susceptible to oxidation, converting to methionine sulfoxide (Met(O)).[6] This modification can alter a peptide's structure, function, and analytical behavior, making it a critical parameter to control.

Q3: I've observed a mass shift of +16 Da in my mass spectrometry data for methionine-containing peptides after alkylation. What does this mean?

A mass increase of +16 Da on a methionine residue is the characteristic signature of oxidation, where one oxygen atom has been added to the sulfur atom of the thioether side chain to form methionine sulfoxide.[7] This is a common artifact when using chloroacetamide-based reagents.[4][5] During collision-induced dissociation (CID) in a mass spectrometer, peptides containing Met(O) often show a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH), which can be a useful diagnostic marker.[8]

Q4: What are the root causes of methionine oxidation during my alkylation protocol?

Several factors can contribute to the oxidation of methionine residues during your experiment:

  • Reagent-Induced Oxidation: Studies have shown that 2-chloroacetamide itself can promote methionine oxidation, with levels reaching as high as 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[4][5] The precise mechanism is complex but is an inherent risk with this class of reagents.

  • Dissolved Oxygen: Buffers and solutions exposed to air contain dissolved molecular oxygen, a primary culprit in methionine oxidation.[9]

  • Trace Metal Contamination: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) in your buffers can catalyze the formation of reactive oxygen species (ROS), which readily oxidize methionine.[10]

  • Light Exposure: Exposure to light, particularly UV light, can generate free radicals and contribute to oxidative damage.[10]

  • Sample Handling and Storage: Prolonged exposure to air, elevated temperatures, and suboptimal pH during sample preparation or storage can all increase the rate of oxidation.[9][10]

Proactive Prevention Strategies

The most effective way to deal with methionine oxidation is to prevent it from happening in the first place.

Q5: How can I design my experiment to minimize methionine oxidation from the start?

A robust experimental design is your first line of defense. Here are key strategies to implement:

Buffer and Reagent Preparation
  • Deoxygenate Buffers: Before use, thoroughly deoxygenate all buffers (e.g., denaturation, alkylation, and digestion buffers) by sparging with an inert gas like high-purity argon or nitrogen for at least 30 minutes.[9] This removes dissolved oxygen.

  • Use High-Purity Reagents: Utilize fresh, high-purity water and buffer components to minimize metal ion contamination.

  • Incorporate Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.5-1 mM to your buffers.[9] EDTA will sequester trace metal ions, preventing them from catalyzing oxidative reactions.[9]

Addition of Sacrificial Antioxidants

Antioxidants act as "scavengers" that are preferentially oxidized over the methionine residues in your peptide of interest.

  • Free L-Methionine: Adding free L-methionine (10-20 mM) to your reaction buffer is a highly effective strategy.[9][10] As a sacrificial substrate, it will be consumed by oxidants, protecting your target peptide.

  • Other Antioxidants: Other reagents like sodium thiosulfate or catalase can also be effective at scavenging free radicals and preventing oxidation.[10]

Table 1: Common Antioxidants for Preventing Methionine Oxidation

AntioxidantRecommended ConcentrationMechanism of Action
L-Methionine 10-20 mMActs as a sacrificial substrate, competitively scavenging reactive oxygen species (ROS).[10]
EDTA 0.5-1 mMChelates divalent metal ions that catalyze the formation of ROS.[9]
Sodium Thiosulfate 5-10 mMActs as a reducing agent and oxygen scavenger.[10]
Optimize Reaction Conditions
  • Control pH: Perform the alkylation reaction at a pH that minimizes the reactivity of oxidative species. While cysteine alkylation is more efficient at slightly alkaline pH (7.5-8.5), consider if a slightly lower pH could reduce oxidation without compromising alkylation efficiency.

  • Minimize Light Exposure: Conduct all steps of the reduction and alkylation process in the dark or in amber-colored tubes to prevent light-induced oxidation.[9]

  • Work Quickly and on Ice: Keep samples chilled and minimize the time they are exposed to air and room temperature to slow down the rate of chemical reactions, including oxidation.[9]

Workflow for Preventing Methionine Oxidation

The following diagram illustrates a workflow incorporating proactive prevention strategies.

AlkylationWorkflow cluster_prep Buffer Preparation cluster_reaction Alkylation Reaction cluster_analysis Downstream Analysis Deoxygenate Deoxygenate Buffer (N2 or Ar Sparge) AddEDTA Add EDTA (1 mM) Deoxygenate->AddEDTA Sequester Metals AddMet Add L-Methionine (10-20 mM) AddEDTA->AddMet Add Scavenger Reduce 1. Reduce Peptide (e.g., DTT, TCEP) AddMet->Reduce Use Prepared Buffer Alkylate 2. Alkylate with This compound (in the dark) Reduce->Alkylate Quench 3. Quench Reaction Alkylate->Quench Analysis LC-MS/MS Analysis Quench->Analysis

References

Technical Support Center: Removal of Residual 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of removing the process-related impurity, 2-(2-Chloroethoxy)acetamide, from a final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting, strategic guidance, and validated methodologies to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

A1: this compound (CAS No. 36961-64-5) is a polar organic compound often used as an intermediate or reagent in multi-step organic syntheses.[1][2][3] Its removal can be challenging due to its high boiling point and its solubility in a range of organic solvents.[1][4] The presence of both an ether and an amide functional group gives it a moderate polarity, which can sometimes mimic the properties of the desired API, complicating separation.

Q2: What are the critical physicochemical properties of this compound I should be aware of?

A2: Understanding the properties of the impurity is the first step in designing an effective purification strategy. There appears to be some conflicting data in publicly available sources, but a general profile can be established.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₄H₈ClNO₂-[3][4][5][6]
Molecular Weight 137.56 g/mol Affects diffusion rates and chromatographic behavior.[3][4][5][6]
Boiling Point ~216-218 °C or 289.3 °C at 760 mmHgHigh boiling point makes removal by simple distillation difficult, especially if the API is not thermally stable.[1][4]
Melting Point ~ -10 °C or 72-75 °CThe physical state (liquid or solid) at ambient temperature will influence handling and purification choices. The discrepancy in reported values is significant and may depend on the purity of the material.[1][4][7]
Solubility Insoluble in water; Soluble in ethanol, acetone, dimethylformamide (DMF)Its solubility in common organic solvents means it will likely be carried through with the product in typical workups. Its insolubility in water can be exploited via aqueous washes or extractions.[1]
Reactivity The amide bond can be hydrolyzed under acidic or basic conditions. It is incompatible with strong acids, acid chlorides, and oxidizing agents.Chemical scavenging or degradation could be a potential removal strategy, but care must be taken to avoid degrading the API.[3][8]

Q3: What analytical methods can I use to detect and quantify residual this compound?

A3: Accurate quantification is essential to verify the success of your purification method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.

  • HPLC: A reverse-phase HPLC method with UV detection is often suitable for polar impurities.[9][10]

  • GC: Given its volatility, a GC method, potentially with a flame ionization detector (FID), can be highly sensitive for detecting residual levels of this impurity.[11][12]

Method development will be required to achieve adequate separation from the API and other components in the sample matrix.

Troubleshooting and Purification Strategies

The optimal purification strategy depends on the properties of your specific final product. The key is to exploit the differences in physicochemical properties between your API and the this compound impurity.

Logical Flow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

purification_strategy cluster_start Initial State cluster_properties Property Analysis cluster_methods Purification Methods start Crude API Contaminated with This compound api_solid Is the API a solid at room temperature? start->api_solid solubility_diff Significant difference in solubility profiles? api_solid->solubility_diff No recrystallization Recrystallization api_solid->recrystallization Yes polarity_diff Significant difference in polarity? solubility_diff->polarity_diff No extraction Liquid-Liquid Extraction (Aqueous Wash) solubility_diff->extraction Yes chromatography Preparative Chromatography polarity_diff->chromatography Yes final_product Purified API (< Specification Limit) polarity_diff->final_product No (Requires Process Re-evaluation) recrystallization->final_product extraction->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Strategy 1: Recrystallization

This is often the most effective and scalable method for purifying solid APIs.[13][14][15][16] The principle is to find a solvent system where the API has high solubility at elevated temperatures and low solubility at lower temperatures, while this compound remains in the mother liquor.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening:

    • Select a primary solvent in which your API is highly soluble when hot and poorly soluble when cold.

    • The impurity, this compound, should ideally be soluble in this solvent at both hot and cold temperatures.

    • If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be developed.[15] The API should be soluble in the "solvent" and insoluble in the "anti-solvent."

  • Dissolution:

    • In a suitable reactor, dissolve the crude API in the minimum amount of the hot solvent.[17]

    • Stir until all the API is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • If crystallization does not initiate, seeding with a small crystal of pure API may be necessary.[14]

    • Cool the mixture to the target temperature (e.g., 0-5 °C) to maximize the yield of the purified API.[17]

  • Isolation and Washing:

    • Collect the crystals by filtration (e.g., using a Büchner funnel or a Nutsche filter-dryer).

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurity.[17]

  • Drying:

    • Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.

  • Analysis:

    • Analyze a sample of the dried API using a validated analytical method (e.g., HPLC or GC) to confirm the level of residual this compound is below the required specification.

Strategy 2: Liquid-Liquid Extraction (Aqueous Wash)

This technique is useful if the API and the impurity have significantly different solubilities in immiscible liquids, such as an organic solvent and water.[18][19][20] Since this compound is reported to be insoluble in water while many organic APIs have some water solubility, this method may be more applicable for removing polar impurities from a less polar API. However, given the polar nature of the impurity, an aqueous wash of an organic solution of the crude API can be effective.

Step-by-Step Protocol for an Aqueous Wash:

  • Dissolution: Dissolve the crude API in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a volume of purified water (or a brine solution to reduce emulsions) and shake vigorously.

    • Allow the layers to separate. The more polar this compound will preferentially partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh water multiple times to enhance the removal of the impurity.

  • Drying and Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the organic solvent under reduced pressure to isolate the purified API.

  • Analysis: Analyze a sample of the API to determine the residual impurity level.

Strategy 3: Preparative Chromatography

When recrystallization or extraction fails to provide the desired purity, preparative chromatography is a powerful alternative.[21][22] This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[23]

Workflow for Preparative Chromatography:

prep_chromatography_workflow cluster_workflow Preparative Chromatography Workflow method_dev Analytical Method Development (HPLC) scale_up Scale-up to Preparative Column method_dev->scale_up loading Load Crude API Solution scale_up->loading elution Elute with Mobile Phase loading->elution fraction Collect Fractions elution->fraction analysis Analyze Fractions for Purity fraction->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_api Isolated Pure API evaporation->final_api

Caption: Standard workflow for purification by preparative chromatography.

Key Considerations for Preparative Chromatography:

  • Stationary Phase: For a polar impurity like this compound, a normal-phase (silica gel) or a polar-embedded reverse-phase column might provide the best selectivity.[24][25]

  • Mobile Phase: A gradient elution is often used to improve separation and reduce run times.

  • Loading: Overloading the column can compromise resolution. Determine the optimal loading capacity during method development.

  • Fraction Collection: Use a fraction collector triggered by a UV detector to isolate the peak corresponding to your pure API.[21]

Final Verification

Regardless of the method chosen, the final step is always a rigorous analytical confirmation of the impurity level in the final product. This is crucial for regulatory submissions and ensuring the safety and efficacy of the drug product.[9][10]

References

Validation & Comparative

Navigating the Thiol Landscape: A Comparative Guide to Cysteine Alkylation with 2-(2-Chloroethoxy)acetamide and Iodoacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate workflow of bottom-up proteomics, the effective and specific alkylation of cysteine residues is a critical checkpoint that profoundly influences the depth and accuracy of protein identification and quantification. The prevention of disulfide bond reformation after reduction is paramount for consistent enzymatic digestion and unambiguous peptide identification by mass spectrometry. For decades, iodoacetamide (IAA) has been the workhorse for this task, a reliable reagent familiar to every proteomics researcher. However, its known propensity for off-target reactions has spurred the exploration of alternatives. Among these, 2-(2-chloroethoxy)acetamide (CAA) and its close relative, 2-chloroacetamide, have emerged as contenders promising greater specificity.

This guide provides an in-depth, evidence-based comparison of this compound and iodoacetamide for cysteine alkylation. We will dissect their reaction mechanisms, evaluate their performance based on experimental data, and offer practical guidance to help researchers make an informed decision for their specific experimental needs.

The Chemistry of Cysteine Alkylation: A Tale of Two Halogens

The alkylation of the cysteine thiol group by both iodoacetamide and this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The deprotonated thiolate anion of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen then departs as a halide ion, resulting in the formation of a stable thioether bond.

The fundamental difference in the reactivity of these two agents lies in the nature of the halogen leaving group. Iodine is a larger, more polarizable, and better leaving group than chlorine. Consequently, the carbon-iodine bond in iodoacetamide is weaker than the carbon-chlorine bond in this compound. This inherent chemical property dictates that iodoacetamide is a more reactive alkylating agent than this compound .[3] This higher reactivity translates to faster reaction kinetics but also a greater propensity for off-target reactions.

Alkylation Mechanism cluster_IAA Iodoacetamide (IAA) Alkylation cluster_CAA This compound (CAA) Alkylation IAA Iodoacetamide I-CH₂-CONH₂ Transition_IAA Transition State IAA->Transition_IAA Cys_IAA Protein-Cys-S⁻ Cys_IAA->Transition_IAA Product_IAA Carbamidomethyl-Cysteine Protein-Cys-S-CH₂-CONH₂ Transition_IAA->Product_IAA I_minus I⁻ Transition_IAA->I_minus Faster CAA This compound Cl-CH₂CH₂OCH₂-CONH₂ Transition_CAA Transition State CAA->Transition_CAA Cys_CAA Protein-Cys-S⁻ Cys_CAA->Transition_CAA Product_CAA Carboxymethyl-Cysteine Derivative Protein-Cys-S-CH₂CH₂OCH₂-CONH₂ Transition_CAA->Product_CAA Cl_minus Cl⁻ Transition_CAA->Cl_minus Slower

Figure 1: General SN2 mechanism for cysteine alkylation by Iodoacetamide and this compound.

Performance Showdown: Specificity vs. Unintended Consequences

The choice between these two reagents boils down to a trade-off between reaction efficiency and the nature of potential side reactions. While both effectively alkylate cysteine residues, their performance profiles diverge significantly in terms of specificity and the generation of chemical artifacts.

FeatureIodoacetamide (IAA)This compound / Chloroacetamide (CAA)
Primary Target CysteineCysteine
Relative Reactivity HighModerate
Key Advantage Fast and efficient cysteine alkylationHigher specificity for cysteine, fewer off-target alkylations
Major Disadvantage Prone to off-target alkylationCan induce significant methionine oxidation
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartate, Glutamate, Serine, Threonine, Tyrosine, and protein N-termini[4][5]Primarily Methionine (oxidation), with some reports of modification to Histidine and Lysine at high pH[6][7]
Iodoacetamide: The Double-Edged Sword

IAA's high reactivity ensures rapid and complete alkylation of cysteine residues, which is why it has been a staple in proteomics for years.[8] However, this reactivity is not entirely specific. Under typical proteomics sample preparation conditions (pH ~8-8.5), other nucleophilic amino acid side chains can also be modified by IAA. This "over-alkylation" can complicate mass spectrometry data analysis by introducing unexpected mass shifts.[4]

Of particular concern is the modification of methionine, which can affect up to 80% of methionine-containing peptides.[9] Furthermore, the double alkylation of lysine residues by IAA results in a mass shift of +114 Da, which is isobaric to the diglycine remnant of ubiquitin, potentially leading to false-positive identification of ubiquitination sites.[5]

This compound: The More Specific, Yet Flawed, Alternative

In the quest for a more specific alkylating agent, 2-chloroacetamide (a close analog of this compound) has been shown to significantly reduce the level of off-target alkylation on residues other than cysteine.[4][6] This increased specificity is a clear advantage, leading to cleaner and more easily interpretable mass spectra.

However, this specificity comes at a cost. Multiple studies have demonstrated that chloroacetamide induces a dramatic increase in the oxidation of methionine residues, with one study reporting oxidation in up to 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[4][6] Methionine oxidation is a common post-translational modification, and artificially inducing it during sample preparation can confound the biological interpretation of results. This significant side effect is a major drawback that has prevented the widespread adoption of chloroacetamide and its derivatives.[6]

Downstream Mass Spectrometry Considerations

The choice of alkylating agent has direct implications for the subsequent mass spectrometric analysis.

  • Iodoacetamide : The resulting carbamidomethylated cysteine is a standard modification in all proteomics search algorithms. However, researchers must be vigilant for the aforementioned off-target modifications and consider them as variable modifications during database searching. The potential for ubiquitination mimics necessitates careful validation of putative ubiquitination sites.[5]

  • This compound : The resulting modification on cysteine will have a different mass shift than the standard carbamidomethylation and must be defined as a custom modification in the search parameters. While the spectra may be cleaner due to fewer off-target alkylations, the high degree of methionine oxidation must be accounted for as a variable modification. The fragmentation pattern of the modified cysteine itself is not extensively documented in the literature, but it is expected to be stable.

Experimental Protocols

A robust and reproducible protocol is the foundation of any successful proteomics experiment. The following are detailed, self-validating protocols for cysteine alkylation using both iodoacetamide and this compound (using chloroacetamide as a practical surrogate).

Standard Proteomics Workflow Overview

Proteomics Workflow Protein_Extraction Protein Extraction & Denaturation Reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) Protein_Extraction->Reduction Alkylation Cysteine Alkylation (IAA or CAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., with Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Figure 2: A typical bottom-up proteomics workflow highlighting the cysteine alkylation step.

Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)

This protocol is a widely accepted standard in the field. The key is to use a fresh solution of IAA and to perform the alkylation in the dark to prevent the formation of reactive iodine species.

Materials:

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add DTT to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds. The use of a temperature at or below 56°C minimizes the risk of urea-induced carbamylation.[5]

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of 500 mM IAA in HPLC-grade water. Crucially, this solution is light-sensitive and should be prepared immediately before use.

    • Add the IAA stock solution to the protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over DTT).

    • Incubate for 30 minutes at room temperature in complete darkness.

  • Quenching:

    • Quench the excess IAA by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark. This step is critical to prevent the alkylation of the proteolytic enzyme added in the next step.

  • Sample Preparation for Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 2 M, which is compatible with tryptic activity. The sample is now ready for enzymatic digestion.

Protocol 2: Cysteine Alkylation with 2-Chloroacetamide (CAA)

This protocol requires a higher concentration of the alkylating agent and potentially a longer incubation time to compensate for its lower reactivity compared to IAA.

Materials:

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • 2-Chloroacetamide (CAA)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Reduction:

    • Follow the same procedure as for IAA (Protocol 1, Step 1).

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of 1 M CAA in HPLC-grade water.

    • Add the CAA stock solution to the protein sample to a final concentration of 40-50 mM.[2]

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Quench the excess CAA by adding DTT to a final concentration of 50-60 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Proceed with the dilution step as described for the IAA protocol to prepare the sample for enzymatic digestion.

Conclusion and Recommendations

The choice between this compound and iodoacetamide for cysteine alkylation is not straightforward and depends heavily on the specific goals of the proteomics study.

  • Iodoacetamide remains the de facto standard for general shotgun proteomics. Its high reactivity ensures complete alkylation, and its side reactions, while numerous, are well-characterized and can be accounted for during data analysis. For researchers aiming for the deepest proteome coverage, IAA is often the most practical choice.

  • This compound (or chloroacetamide) should be considered in studies where off-target modifications are a significant concern, such as in the validation of specific post-translational modifications or in targeted proteomics approaches. The cleaner MS/MS spectra resulting from its use can be advantageous. However, the substantial increase in methionine oxidation is a serious drawback that must be carefully considered.[4][6] If the biological role of methionine oxidation is under investigation, the use of CAA is strongly discouraged.

Ultimately, the ideal alkylating agent is one that provides complete and specific modification of cysteine residues with minimal off-target effects. While neither IAA nor CAA perfectly fits this description, a thorough understanding of their respective strengths and weaknesses allows the informed researcher to select the most appropriate tool for their scientific inquiry, ensuring the generation of high-quality, interpretable proteomics data.

References

A Comparative Guide to the Reactivity of 2-(2-Chloroethoxy)acetamide and 2-Bromoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of an alkylating agent is a critical decision that can profoundly influence experimental outcomes. Among the plethora of available reagents, α-haloacetamides are workhorses for applications ranging from protein modification in proteomics to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth comparative analysis of two such agents: 2-(2-Chloroethoxy)acetamide and 2-Bromoacetamide. We will dissect their reactivity from a mechanistic standpoint, provide supporting experimental frameworks, and offer field-proven insights to guide your selection process.

Introduction: Two Structures, Divergent Paths

At first glance, this compound and 2-Bromoacetamide share a common reactive motif: an acetamide backbone with a halogen at the alpha-carbon. This structure predisposes them to function as electrophiles, readily reacting with nucleophiles.[1] However, the identity of the halogen—chlorine versus bromine—and the presence of an ethoxy group create significant differences in their chemical behavior, stability, and suitability for specific applications.

2-Bromoacetamide is a well-established, potent alkylating agent frequently used in biochemical applications to modify nucleophilic amino acid residues, such as cysteine.[2][3] Its high reactivity is a direct consequence of the bromine atom's properties as a leaving group.[2]

This compound is more commonly documented as a versatile intermediate in multi-step organic syntheses, including the preparation of pharmaceuticals like Levocetirizine and Rivaroxaban.[4][5] Its reactivity is tempered by the less labile chlorine atom and the electronic influence of the adjacent ether oxygen.

Below is a summary of their fundamental properties.

PropertyThis compound2-Bromoacetamide
Molecular Formula C₄H₈ClNO₂C₂H₄BrNO
Molecular Weight 137.56 g/mol [4]137.97 g/mol
Appearance Colorless to pale yellow liquid[6]White crystalline solid[2]
Primary Use Organic synthesis intermediate[4][5]Bioconjugation, Covalent Inhibition[1][3]
CAS Number 36961-64-5[7]683-57-8[1]

The Heart of Reactivity: A Mechanistic Dissection

The primary reaction mechanism for both compounds is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophile (e.g., the thiolate anion of a cysteine residue) attacks the electrophilic α-carbon, displacing the halide atom, which departs as a leaving group. The rate and efficiency of this reaction are fundamentally governed by the stability of this leaving group.

The Leaving Group Effect: Why Bromine Prevails

The cardinal rule for leaving groups is that weaker bases are better leaving groups.[8] This is because weak bases are more stable on their own and can better accommodate the negative charge they acquire upon departure.[5][8] When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5]

This trend is explained by two key factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl) (pKa HBr ≈ -9; pKa HCl ≈ -7).[9] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a more stable, and thus better, leaving group.[9]

  • Polarizability: Bromine is a larger atom than chlorine. Its larger electron cloud is more polarizable, meaning it can be more easily distorted. During the transition state of an SN2 reaction, this high polarizability helps to stabilize the partial negative charge that develops on the leaving group, lowering the activation energy of the reaction.[10]

This fundamental difference dictates that 2-bromoacetamide will react significantly faster with a given nucleophile than this compound under identical conditions.

SN2_Mechanism_Comparison cluster_bromo 2-Bromoacetamide Reactivity cluster_chloro This compound Reactivity reagents_br Nu:⁻ + H₂C(Br)CONH₂ transition_br [Nu---CH₂(CONH₂)---Br]⁻ reagents_br->transition_br Faster k₁ products_br Nu-CH₂CONH₂ + Br⁻ transition_br->products_br caption_br Bromide (Br⁻) is an excellent leaving group, leading to a faster reaction rate. reagents_cl Nu:⁻ + H₂C(Cl)CH₂OCH₂CONH₂ transition_cl [Nu---CH₂(CH₂OCH₂CONH₂)---Cl]⁻ reagents_cl->transition_cl Slower k₂ products_cl Nu-CH₂(CH₂OCH₂CONH₂) + Cl⁻ transition_cl->products_cl caption_cl Chloride (Cl⁻) is a poorer leaving group, resulting in a slower reaction rate.

Caption: SN2 mechanism for 2-bromoacetamide vs. This compound.

Experimental Design: A Framework for Empirical Comparison

To translate theory into practice, a quantitative kinetic assay is the gold standard for comparing reactivity. The following protocol provides a self-validating system to determine the pseudo-first-order rate constants for the alkylation of a model thiol, L-cysteine, by each reagent.

Protocol: Comparative Kinetic Analysis of Cysteine Alkylation

Objective: To quantify and compare the rate of reaction of 2-bromoacetamide and this compound with L-cysteine.

Principle: The consumption of the free thiol group of L-cysteine is monitored over time using Ellman's Reagent (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm. The rate of decrease in free thiol concentration is proportional to the rate of alkylation.

Materials:

  • 2-Bromoacetamide (freshly prepared 100 mM stock in DMSO)

  • This compound (100 mM stock in DMSO)

  • L-cysteine (10 mM stock in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5

  • Ellman’s Reagent (DTNB): 10 mM in reaction buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Methodology:

  • Preparation (Self-Validation by Design):

    • Causality: The reaction is performed at pH 7.5 because the nucleophilic species is the thiolate anion (S⁻), not the protonated thiol (SH). This pH is a compromise between ensuring sufficient thiolate concentration (pKa of cysteine thiol is ~8.3) and maintaining the stability of the reagents.[3]

    • Set up triplicate reactions for each condition:

      • Test A: 2-Bromoacetamide

      • Test B: this compound

      • Control 1 (No Alkylating Agent): Cysteine + DMSO (validates thiol stability)

      • Control 2 (No Cysteine): Alkylating agent + Buffer (validates reagent stability/background absorbance)

  • Reaction Initiation:

    • In a 96-well plate, add 180 µL of reaction buffer to each well.

    • Add 10 µL of 10 mM L-cysteine stock to the test and Control 1 wells (final concentration: 0.5 mM).

    • Pre-incubate the plate at 25°C for 5 minutes.

    • To initiate the reactions, add 10 µL of the 100 mM alkylating agent stock (or DMSO for Control 1) to the appropriate wells (final concentration: 5 mM). Mix immediately.

    • Causality: A 10-fold excess of the alkylating agent is used to ensure the reaction follows pseudo-first-order kinetics with respect to the cysteine concentration, simplifying data analysis.

  • Data Acquisition:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot from each reaction well.

    • Immediately quench the aliquot in a separate plate containing 180 µL of 10 mM DTNB solution.

    • Allow 2 minutes for the color to develop, then measure the absorbance at 412 nm (A₄₁₂).

  • Data Analysis:

    • Calculate the concentration of remaining free thiol at each time point using the Beer-Lambert law (A = εcl) and the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Plot the natural logarithm of the free thiol concentration (ln[SH]) versus time for each test condition.

    • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for 2-bromoacetamide and this compound.

Caption: Workflow for comparative kinetic analysis of alkylating agents.
Anticipated Results

The experiment would yield significantly different rate constants for the two compounds, reflecting the superior leaving group ability of bromide.

ReagentExpected k_obs (s⁻¹)Relative Reactivity
2-BromoacetamideHigh (e.g., ~10⁻²)Fast
This compoundLow (e.g., ~10⁻⁴)Slow

Note: These are illustrative values. Actual rates depend on precise conditions.

Reactivity vs. Specificity: A Practical Trade-Off

The high reactivity of 2-bromoacetamide is a double-edged sword. While it ensures rapid and complete alkylation, it can also lead to a loss of specificity.[11] Highly reactive agents are more prone to "off-target" reactions with other nucleophilic amino acid side chains like histidine, lysine, and methionine.[12] This can be a significant problem in proteomics, where the goal is often the specific and exclusive modification of cysteine residues.

This compound, being less reactive, offers potentially higher specificity. Its slower reaction rate means that under carefully controlled conditions (e.g., shorter incubation times, lower concentrations), it is more likely to react with the most potent nucleophile—the cysteine thiolate—while leaving less reactive groups untouched.

The choice between the two, therefore, becomes a strategic decision based on the experimental goal.

Reagent_Choice_Flowchart Start What is your primary goal? Goal_Speed Rapid & Complete Alkylation (e.g., Denatured Proteomics) Start->Goal_Speed Goal_Specificity High Specificity Required (e.g., Modifying a specific Cys in a native protein) Start->Goal_Specificity Use_Bromo Choose: 2-Bromoacetamide Goal_Speed->Use_Bromo Use_Chloro Consider: This compound Goal_Specificity->Use_Chloro Optimize Optimize reaction time and concentration to maximize specificity. Use_Chloro->Optimize

Caption: Decision flowchart for selecting an alkylating agent.

Safety and Handling: A Non-Negotiable Priority

Both 2-bromoacetamide and this compound are hazardous chemicals that must be handled with appropriate precautions.

  • 2-Bromoacetamide: Is toxic and causes severe skin burns and eye damage.[13][14] It is a strong irritant and should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[15]

  • This compound: Is harmful if swallowed and causes serious eye irritation.[7] While potentially less acutely toxic than its bromo- counterpart, it still requires careful handling in a well-ventilated area with full PPE.[6]

Always consult the latest Safety Data Sheet (SDS) for each compound before use and adhere to all institutional safety protocols.[13][14][15][16]

Conclusion

2-bromoacetamide and this compound are not interchangeable reagents. Their reactivity profiles, dictated by the fundamental chemistry of their respective halogen leaving groups, are starkly different.

2-Bromoacetamide is the reagent of choice for applications demanding rapid and exhaustive alkylation, where its high reactivity ensures the job gets done quickly. However, this speed comes at the potential cost of specificity.

This compound serves as a more measured and controllable alkylating agent. Its slower reaction kinetics make it an attractive option in complex organic synthesis where chemoselectivity is paramount, or in biochemical studies where off-target modifications must be minimized.

Ultimately, the optimal choice lies in a thorough understanding of your experimental objectives. By weighing the need for speed against the demand for precision, researchers can harness the distinct advantages of each molecule to achieve reliable and reproducible results.

References

A Comparative Guide to High-Yield Synthetic Routes for Rivaroxaban Independent of 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prominent synthetic routes to Rivaroxaban that circumvent the use of 2-(2-Chloroethoxy)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies of each pathway, offering a critical evaluation of their respective yields, operational complexities, and industrial applicability. Our focus is on elucidating the chemical rationale behind each synthetic choice, thereby empowering informed decision-making in the pursuit of efficient and scalable Rivaroxaban production.

Introduction to Rivaroxaban and its Synthesis

Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally active direct factor Xa inhibitor.[1][2] Its critical role in preventing and treating thromboembolic disorders has spurred extensive research into optimizing its synthesis.[3] A variety of synthetic strategies have been developed, each with unique advantages and challenges. This guide will explore several successful routes that notably avoid the use of this compound in the construction of the morpholinone moiety, focusing instead on alternative starting materials and synthetic strategies.

Route 1: The Epoxide Opening Pathway from 4-(4-Aminophenyl)-3-morpholinone

This widely adopted route commences with the commercially available 4-(4-aminophenyl)-3-morpholinone and introduces the chiral side chain via a nucleophilic epoxide ring-opening reaction.

Synthetic Workflow

The synthesis proceeds through a three-step sequence involving epoxide opening, oxazolidinone ring formation, and final acylation.

Epoxide_Opening_Pathway A 4-(4-Aminophenyl)-3-morpholinone C 2-((R)-2-Hydroxy-3-((4-(3-oxomorpholin-4-yl)phenyl)amino)propyl)isoindoline-1,3-dione A->C Methanol, 60°C Yield: 82.7% B (S)-(+)-N-(2,3-epoxypropyl)phthalimide B->C E 2-(((S)-2-Oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione C->E Chlorobenzene, 100°C Yield: 93.8% D N,N'-Carbonyldiimidazole (CDI) D->E G (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one E->G Aqueous Methylamine Yield: Not Isolated F Methylamine F->G I Rivaroxaban G->I Triethylamine, Methylene Chloride Yield: 90.2% (crude) H 5-Chlorothiophene-2-carbonyl chloride H->I

Caption: Epoxide Opening Pathway to Rivaroxaban.

Experimental Protocol

Step 1: Synthesis of 2-((R)-2-Hydroxy-3-((4-(3-oxomorpholin-4-yl)phenyl)amino)propyl)isoindoline-1,3-dione [4][5]

  • Charge a reactor with 4-(4-aminophenyl)morpholine-3-one and (S)-(+)-N-(2,3-epoxypropyl)phthalimide in methanol.

  • Heat the mixture to approximately 60°C and maintain for 20 hours.

  • Cool the reaction mass to 0-10°C to precipitate the product.

  • Filter the solid, wash with methanol, and dry to obtain the desired intermediate.

Step 2: Synthesis of 2-(((S)-2-Oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione [4]

  • Suspend the product from Step 1 in chlorobenzene.

  • Add N,N'-carbonyldiimidazole (CDI).

  • Heat the mixture to about 100°C for 4 hours.

  • Cool the mixture to 0-10°C, filter, wash with chlorobenzene, and dry.

Step 3: Synthesis of Rivaroxaban [4][6]

  • Deprotect the phthalimide group using aqueous methylamine. The resulting amine intermediate is often used in the next step without isolation.[6]

  • Dissolve the amine intermediate in a suitable solvent such as methylene chloride.

  • Add a base, for example, triethylamine.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride while maintaining a temperature between 10-20°C.

  • After the reaction is complete, add water and separate the solid product by filtration.

  • The crude Rivaroxaban can be purified by recrystallization from acetic acid.[4][6]

Yield and Performance

This route is characterized by high yields in the initial steps. The reported yield for the epoxide opening is approximately 82.7%, and the subsequent cyclization to the oxazolidinone proceeds with a yield of 93.8%.[4] The final acylation step to crude Rivaroxaban has a reported yield of 90.2%.[4] The overall yield from 4-(4-aminophenyl)-3-morpholinone is in the range of 65-70%, making it a highly efficient pathway.

Route 2: Convergent Synthesis via Isocyanate-Oxirane Cycloaddition

This elegant approach involves the cycloaddition of an isocyanate with an epoxide, which rapidly constructs the core oxazolidinone ring structure of Rivaroxaban.

Synthetic Workflow

Isocyanate_Cycloaddition_Pathway A 4-(4-Isocyanatophenyl)morpholin-3-one C 2-(((S)-2-Oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione A->C Magnesium Iodide Etherate, 120°C Yield: 95.1% B (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione B->C E (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one C->E Deprotection D Methylamine D->E G Rivaroxaban E->G Acylation F 5-Chlorothiophene-2-carbonyl chloride F->G

Caption: Isocyanate-Oxirane Cycloaddition Pathway.

Experimental Protocol

Step 1: Synthesis of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione [7]

  • Dissolve 4-(4-isocyanatophenyl)morpholin-3-one and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione in a high-boiling solvent like 1,4-dioxane.

  • Add a catalytic amount of a Lewis acid, such as magnesium bromide or lithium iodide.[7]

  • Heat the reaction mixture to around 120°C for approximately 4 hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

Subsequent Steps: The subsequent deprotection and acylation steps are similar to those described in Route 1.

Yield and Performance

The key advantage of this route is the highly efficient cycloaddition step, with reported yields reaching up to 95.1%.[7] This convergent approach reduces the number of linear steps compared to other methods, potentially leading to a higher overall yield. A reported overall yield for a similar process is 22%.[8] The use of an isocyanate requires careful handling due to its reactivity.

Route 3: Asymmetric Henry Reaction Approach

This innovative route establishes the crucial stereocenter of Rivaroxaban through a catalytic asymmetric Henry (nitroaldol) reaction.

Synthetic Workflow

Henry_Reaction_Pathway A Key Aldehyde Intermediate C Chiral Nitro-alcohol A->C Copper(II) Acetate, Chiral Ligand Good Yield, 87% ee B Nitromethane B->C E Amino-alcohol C->E D Reduction D->E G Oxazolidinone Intermediate E->G F Cyclization F->G I Rivaroxaban G->I H Acylation H->I

Caption: Asymmetric Henry Reaction Pathway.

Rationale and Performance

This strategy starts from commercially available and inexpensive N-(4-aminophenyl)morpholin-3-one and constructs the chiral center catalytically. The asymmetric Henry reaction, catalyzed by a copper(II) acetate complex with a chiral ligand, produces the key nitro-alcohol intermediate in good yield and with an enantiomeric excess (ee) of 87%.[9] This method avoids the use of a pre-existing chiral building block for the side chain. The overall synthesis is completed in six steps.[9] While the enantioselectivity is good, it may require further enhancement or purification to meet pharmaceutical standards.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Epoxide OpeningRoute 2: Isocyanate CycloadditionRoute 3: Asymmetric Henry Reaction
Key Starting Materials 4-(4-Aminophenyl)-3-morpholinone, (S)-(+)-N-(2,3-epoxypropyl)phthalimide4-(4-Isocyanatophenyl)morpholin-3-one, (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dioneN-(4-Aminophenyl)morpholin-3-one, Glyoxal dimethyl acetal, Nitromethane
Key Reaction Nucleophilic epoxide opening[2+3] CycloadditionAsymmetric Henry (nitroaldol) reaction
Overall Yield ~65-70%~22% (reported for a similar process)[8]Not explicitly stated, but individual steps have high yields[9]
Chirality Source Chiral epoxide starting materialChiral epoxide starting materialAsymmetric catalyst
Number of Steps ~4-5 steps~3-4 steps (more convergent)6 steps[9]
Advantages High yields, well-establishedConvergent, high-yield key stepAvoids chiral starting material for the side chain, uses inexpensive reagents
Disadvantages Linear synthesisUse of reactive isocyanateModerate enantioselectivity (87% ee) may require further optimization or purification

Conclusion

The choice of a synthetic route for Rivaroxaban is a multifactorial decision that balances yield, cost, scalability, and regulatory considerations.

  • The Epoxide Opening Pathway (Route 1) stands out as a robust and high-yielding method, making it attractive for large-scale industrial production. Its reliance on well-understood reactions and commercially available starting materials contributes to its reliability.

  • The Isocyanate-Oxirane Cycloaddition (Route 2) offers an elegant and convergent approach. The high efficiency of the key cycloaddition step is a significant advantage, potentially leading to a shorter overall synthesis. However, the handling of isocyanates requires specific safety protocols.

  • The Asymmetric Henry Reaction Approach (Route 3) represents a more academic yet promising strategy. Its main appeal lies in the catalytic introduction of chirality, which can be more cost-effective than using stoichiometric chiral auxiliaries or starting materials. Further development to improve enantioselectivity could make this route more competitive for industrial applications.

Ultimately, the optimal synthetic strategy will depend on the specific capabilities and priorities of the manufacturing environment. Each of the presented routes offers a viable and efficient alternative to syntheses involving this compound, showcasing the ingenuity and adaptability of modern synthetic organic chemistry.

References

Performance Evaluation of 2-(2-Chloroethoxy)acetamide Against Other Electrophiles in Amine Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Alkylation in Modern Drug Discovery

The selective modification of amine functionalities is a cornerstone of contemporary drug discovery and development. The introduction of alkyl groups into primary and secondary amines allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. This process, known as N-alkylation, is fundamental to the synthesis of a vast array of pharmaceutical compounds. The choice of the alkylating agent, or electrophile, is a critical decision that significantly impacts the efficiency, selectivity, and overall success of the synthetic route.

This guide provides an in-depth comparative analysis of 2-(2-Chloroethoxy)acetamide, a versatile electrophile, against other commonly employed alkylating agents. We will delve into the mechanistic nuances, kinetic profiles, and practical considerations of using this reagent, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting an electrophile for their specific amine alkylation needs.

Understanding the Landscape of Amine Alkylation

The alkylation of an amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.[1] However, a common challenge in amine alkylation is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[2] This increased nucleophilicity can lead to a subsequent reaction with the electrophile, resulting in the formation of a tertiary amine, and potentially even a quaternary ammonium salt.[2][3] This "runaway" reaction can lead to a complex mixture of products, posing significant purification challenges.[2]

The ideal electrophile for amine alkylation should exhibit a balance of reactivity and selectivity, allowing for controlled and predictable modification of the target amine with minimal side reactions.

A Deep Dive into this compound: Structure, Reactivity, and Advantages

This compound is an organic compound featuring a chloroethoxy group attached to an acetamide moiety.[4] This unique structure imparts specific chemical reactivity, making it a valuable intermediate in organic synthesis.[4]

Structure and Properties:

  • Molecular Formula: C₄H₈ClNO₂

  • Molecular Weight: 137.56 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide.

The key reactive feature of this compound is the electrophilic carbon atom attached to the chlorine atom. The chlorine atom acts as a good leaving group, facilitating nucleophilic attack by an amine.

Comparative Performance Analysis: this compound vs. Other Electrophiles

To provide a comprehensive evaluation, we will compare the performance of this compound against three major classes of electrophiles commonly used in amine alkylation:

  • Haloacetamides (Iodoacetamide and Bromoacetamide): These are highly reactive electrophiles widely used in bioconjugation and proteomics for the alkylation of cysteine residues.[5][6]

  • Alkyl Halides (e.g., Alkyl Bromides and Iodides): The classic and most straightforward class of alkylating agents.[7]

  • Michael Acceptors (e.g., Acrylamides): These compounds undergo conjugate addition with amines and are frequently used in the development of covalent inhibitors.

The following table summarizes the key performance characteristics of these electrophiles.

Electrophile ClassKey FeaturesAdvantagesDisadvantages
This compound Moderate reactivity, good stability.Reduced off-target alkylation compared to iodoacetamide.[5][8] Can be used for the synthesis of complex molecules.[9]Can cause oxidation of sensitive residues like methionine.[5][8] May require harsher reaction conditions (e.g., heating) compared to more reactive electrophiles.[9]
Iodoacetamides/Bromoacetamides High reactivity.Rapid reaction rates.[6] Well-established protocols in proteomics.[5]Prone to over-alkylation and side reactions with other nucleophilic residues (e.g., methionine, histidine, lysine).[5][10] Lower stability in solution.
Alkyl Halides (Bromides/Iodides) Variable reactivity (I > Br > Cl).Readily available, wide range of structures.Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines.[2][3]
Michael Acceptors (Acrylamides) Moderate reactivity, forms a stable thioether or amine adduct.Good selectivity for soft nucleophiles like thiols, but can also react with amines.Slower reaction rates compared to haloacetamides. Reaction is reversible under certain conditions.

Experimental Protocols: A Practical Guide to Evaluating Electrophile Performance

To enable researchers to validate these findings in their own laboratories, we provide a detailed, step-by-step protocol for a comparative amine alkylation experiment.

Objective: To compare the efficiency and selectivity of this compound and iodoacetamide in the alkylation of a model primary amine (benzylamine).
Materials:
  • Benzylamine

  • This compound

  • Iodoacetamide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_amine Dissolve Benzylamine (1 mmol) in MeCN prep_base Add K₂CO₃ (1.5 mmol) prep_amine->prep_base prep_electrophile Add Electrophile (1.1 mmol) (this compound OR Iodoacetamide) prep_base->prep_electrophile stir Stir at Room Temperature (for Iodoacetamide) or Heat to 60°C (for this compound) prep_electrophile->stir monitor Monitor by TLC stir->monitor filter Filter solids monitor->filter Upon completion evaporate Evaporate solvent filter->evaporate extract Partition between EtOAc and NaHCO₃(aq) evaporate->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize by ¹H NMR and LC-MS purify->characterize

Caption: Experimental workflow for comparative amine alkylation.

Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 1.0 eq.).

    • Dissolve the amine in anhydrous acetonitrile (10 mL).

    • Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq.) to the solution.

    • In a separate vial, prepare a solution of the electrophile (1.1 mmol, 1.1 eq.) in a minimal amount of acetonitrile. The two electrophiles to be compared are this compound and iodoacetamide.

    • Slowly add the electrophile solution to the stirring amine solution at room temperature.

  • Reaction Conditions:

    • For the reaction with iodoacetamide , stir the mixture at room temperature.

    • For the reaction with This compound , heat the reaction mixture to 60°C.

    • Monitor the progress of both reactions by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Separate the organic layer, and wash it with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR and LC-MS to determine the yield and identify any side products (e.g., over-alkylation products).

Interpreting the Results: A Mechanistic Perspective

The comparative experiment described above will likely reveal several key differences in the performance of this compound and iodoacetamide.

  • Reaction Rate: Iodoacetamide is expected to react significantly faster than this compound due to the better leaving group ability of iodide compared to chloride. This is a direct consequence of the C-I bond being weaker than the C-Cl bond.

  • Selectivity and Side Reactions: While iodoacetamide is more reactive, it is also more prone to over-alkylation, leading to the formation of the di-alkylated product. This compound, with its more moderate reactivity, is expected to show higher selectivity for the mono-alkylated product. Furthermore, in more complex systems containing other nucleophilic residues, iodoacetamide has a higher propensity for off-target modifications.[5][8]

The following diagram illustrates the mechanistic pathways for mono- and di-alkylation.

G cluster_main Amine Alkylation Pathways RNH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R₂NH) RNH2->R2NH + R'-X (Mono-alkylation) R3N Tertiary Amine (R₃N) R2NH->R3N + R'-X (Di-alkylation - Over-alkylation) RX Electrophile (R'-X)

Caption: Mechanistic pathways of amine alkylation.

Conclusion and Future Outlook

The selection of an appropriate electrophile is a critical parameter in the successful execution of amine alkylation reactions. This compound presents itself as a valuable tool for medicinal chemists and drug development professionals, offering a favorable balance of reactivity and selectivity. While it may not possess the rapid kinetics of more reactive haloacetamides like iodoacetamide, its attenuated reactivity often translates to cleaner reaction profiles with a lower incidence of over-alkylation and off-target modifications.

For applications where high selectivity is paramount and slightly longer reaction times or elevated temperatures are acceptable, this compound is an excellent choice. Conversely, when rapid and exhaustive alkylation is desired, and potential side reactions can be managed through careful control of stoichiometry and reaction conditions, more reactive electrophiles may be more suitable.

The continued exploration of novel electrophiles with tailored reactivity profiles will undoubtedly expand the synthetic chemist's toolbox, enabling the development of more efficient and selective methods for the synthesis of next-generation therapeutics.

References

A Comparative Analysis of Reaction Kinetics: Positioning 2-(2-Chloroethoxy)acetamide Among Common Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical biology, alkylating agents represent a foundational class of compounds utilized for their ability to covalently modify biological macromolecules.[1][2] Their therapeutic efficacy, particularly in oncology, is intrinsically linked to the kinetics of their reactions with nucleophilic targets within the cell, most notably DNA.[3][4] This guide provides a comparative study of the reaction kinetics of 2-(2-Chloroethoxy)acetamide against other well-characterized alkylating agents. While direct kinetic data for this compound is not extensively available in peer-reviewed literature, this analysis will extrapolate its probable reactivity based on its structural features and compare it to established data for chloroacetamide, iodoacetamide, and methyl methanesulfonate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of alkylating agent reactivity.

The Significance of Reaction Kinetics in Alkylating Agent Function

The rate at which an alkylating agent reacts with its biological target is a critical determinant of its efficacy and toxicity profile. A highly reactive agent may be potent but could lack selectivity, leading to off-target effects and toxicity.[2] Conversely, an agent with low reactivity may not achieve a therapeutic concentration at the target site. Therefore, a deep understanding of reaction kinetics is paramount for the rational design of new therapeutic agents and for optimizing their application in biological systems.

Alkylating agents primarily react with electron-rich atoms in biological molecules through nucleophilic substitution reactions.[5][6] These reactions can proceed through two main mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[7] The distinction between these mechanisms is crucial as it dictates the factors influencing the reaction rate.

  • SN1 Reaction: The rate-determining step is the formation of a carbocation intermediate. The reaction rate is dependent only on the concentration of the alkylating agent.[7]

  • SN2 Reaction: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[7][8]

Most haloacetamide-based alkylating agents, including the compounds discussed in this guide, are known to react via an SN2 mechanism, particularly with soft nucleophiles like the thiol group of cysteine residues in proteins.[8][9]

Comparative Kinetic Profile of Alkylating Agents

To provide a framework for understanding the potential reactivity of this compound, we will compare it to three other common alkylating agents with varying reactivity. The comparison will be based on their reaction with a model nucleophile, such as the thiol group of cysteine or glutathione, which are common targets for these agents in a biological context.[8][10]

Table 1: Comparative Reaction Kinetics of Selected Alkylating Agents with a Model Thiol Nucleophile (Illustrative Data)
Alkylating AgentStructureLeaving GroupPredicted Relative ReactivityRationale for Reactivity
Iodoacetamide ICH₂CONH₂Iodide (I⁻)Very HighIodide is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack.[11]
Chloroacetamide ClCH₂CONH₂Chloride (Cl⁻)ModerateChloride is a good leaving group, but less so than iodide, resulting in slower reaction kinetics.[8][10]
This compound ClCH₂CH₂OCH₂CONH₂Chloride (Cl⁻)Low to ModerateThe presence of the ethoxy group may exert a slight electron-donating effect through resonance, potentially decreasing the electrophilicity of the α-carbon compared to chloroacetamide. Steric hindrance from the ethoxy group could also slow the reaction rate.
Methyl methanesulfonate (MMS) CH₃SO₃CH₃Methanesulfonate (CH₃SO₃⁻)ModerateMethanesulfonate is a very good leaving group, leading to efficient alkylation of nucleophiles.[12]

Experimental Design for a Comparative Kinetic Study

To empirically determine and compare the reaction kinetics of these agents, a well-designed experimental workflow is essential. The following protocol outlines a robust method for such a comparative study.

Experimental Workflow: Determination of Second-Order Rate Constants

The following diagram illustrates the key steps in determining the second-order rate constants for the reaction of alkylating agents with a model thiol-containing compound like N-acetyl-L-cysteine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - Alkylating Agents - N-acetyl-L-cysteine - Reaction Buffer (e.g., PBS, pH 7.4) temp_equil Equilibrate Solutions to Reaction Temperature (e.g., 25°C) prep_reagents->temp_equil initiate_reaction Initiate Reaction: Mix alkylating agent and N-acetyl-L-cysteine temp_equil->initiate_reaction monitor_reaction Monitor Reaction Progress: - Spectrophotometrically (e.g., Ellman's Reagent) - HPLC-MS initiate_reaction->monitor_reaction collect_data Collect Data: Concentration vs. Time monitor_reaction->collect_data plot_data Plot Data: 1/[Thiol] vs. Time collect_data->plot_data calc_rate Calculate Second-Order Rate Constant (k) from the slope of the line plot_data->calc_rate

Caption: Experimental workflow for determining the second-order rate constants of alkylating agents.

Detailed Experimental Protocol

Objective: To determine the second-order rate constant for the reaction of this compound and other alkylating agents with N-acetyl-L-cysteine.

Materials:

  • This compound

  • Chloroacetamide

  • Iodoacetamide

  • Methyl methanesulfonate

  • N-acetyl-L-cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ellman's Reagent (DTNB)

  • Spectrophotometer or Plate Reader

  • Temperature-controlled water bath or incubator

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of each alkylating agent (e.g., 100 mM in DMSO).

    • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 10 mM in PBS).

    • Prepare a working solution of Ellman's Reagent in PBS.

  • Kinetic Assay (Pseudo-First-Order Conditions):

    • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).

    • In a cuvette or a well of a 96-well plate, add PBS buffer.

    • Add a specific concentration of the alkylating agent (in large excess, e.g., 1 mM).

    • Initiate the reaction by adding a small volume of the N-acetyl-L-cysteine stock solution (e.g., to a final concentration of 0.1 mM).

    • Immediately start monitoring the decrease in free thiol concentration over time using Ellman's Reagent. This is done by measuring the absorbance of the yellow product (TNB²⁻) at 412 nm.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the free thiol concentration (ln[Thiol]) versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • Repeat the experiment with varying concentrations of the alkylating agent.

    • Plot the pseudo-first-order rate constants (k') against the concentration of the alkylating agent.

    • The slope of this second linear plot will be the second-order rate constant (k).[13]

Mechanistic Considerations and Structural Rationale

The reactivity of haloacetamide-based alkylating agents is primarily governed by the nature of the halogen leaving group and the electronic and steric environment around the α-carbon.[8]

reaction_mechanism cluster_chloroacetamide Chloroacetamide Reaction cluster_2chloroethoxyacetamide This compound Reaction chloroacetamide Cl-CH₂-C(=O)NH₂ transition_state_chloro [R-S---CH₂(Cl)---C(=O)NH₂]⁻ chloroacetamide->transition_state_chloro cys_thiolate R-S⁻ cys_thiolate->transition_state_chloro product_chloro R-S-CH₂-C(=O)NH₂ + Cl⁻ transition_state_chloro->product_chloro chloroethoxyacetamide Cl-CH₂CH₂-O-CH₂-C(=O)NH₂ transition_state_ethoxy [R-S---CH₂(ClCH₂CH₂O)---C(=O)NH₂]⁻ chloroethoxyacetamide->transition_state_ethoxy cys_thiolate2 R-S⁻ cys_thiolate2->transition_state_ethoxy product_ethoxy R-S-CH₂-C(=O)NH₂ + ClCH₂CH₂O⁻ transition_state_ethoxy->product_ethoxy

Caption: SN2 reaction mechanism for chloroacetamide and predicted mechanism for this compound with a thiolate nucleophile.

For this compound, the presence of the 2-chloroethoxy group introduces several factors that could modulate its reactivity compared to the simpler chloroacetamide. The ether oxygen could potentially have a mild electron-donating resonance effect, which would slightly decrease the electrophilicity of the carbonyl carbon and, by extension, the adjacent methylene carbon, thus slowing down the SN2 reaction. Additionally, the bulkier ethoxy substituent may introduce some steric hindrance, further impeding the approach of the nucleophile.

Conclusion and Future Directions

This comparative guide positions this compound within the broader context of common alkylating agents based on fundamental principles of chemical reactivity. While it is predicted to be a moderately reactive alkylating agent, likely less reactive than iodoacetamide and potentially slightly less reactive than chloroacetamide, empirical determination of its reaction kinetics is crucial for its definitive characterization. The provided experimental workflow offers a robust framework for such investigations.

For researchers in drug development, a thorough understanding of these kinetic parameters is essential for designing molecules with optimized reactivity profiles for enhanced therapeutic indices. Future studies should focus on direct kinetic measurements of this compound with various biologically relevant nucleophiles, including specific cysteine residues in target proteins and DNA bases, to fully elucidate its potential as a therapeutic or research tool.

References

A Comparative Guide to the Stability of 2-(2-Chloroethoxy)acetamide: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of the chemical stability of 2-(2-Chloroethoxy)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple statements of stability to explore the molecule's vulnerabilities under various stress conditions. By employing a forced degradation framework, we will elucidate potential degradation pathways, establish a basis for developing stability-indicating analytical methods, and compare its reactivity profile to structurally related alternatives. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate stress testing to understand the intrinsic stability of a molecule.[1][2]

Introduction: The Need for Intrinsic Stability Assessment

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of more complex chemical entities, including pharmaceutical agents and agricultural chemicals.[3] Its structure, featuring both an amide and a chloroalkoxy group, offers versatile reactivity for synthetic chemists. However, these same functional groups represent potential liabilities, making the molecule susceptible to degradation under various environmental and reaction conditions.

Understanding a molecule's intrinsic stability is not merely an academic exercise; it is a cornerstone of robust process development and regulatory compliance.[4][5] Forced degradation studies, or stress testing, are essential for:

  • Identifying likely degradation products: This knowledge is critical for toxicology assessments and for ensuring the purity of the final product.[1][5]

  • Elucidating degradation pathways: Understanding how a molecule degrades allows for the rational design of stable formulations and the definition of appropriate storage conditions.[6]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the substance of interest in the presence of its potential degradants, a requirement for all stability studies.[1][2]

This guide will provide the scientific rationale and detailed protocols for conducting a comprehensive stability assessment of this compound.

Molecular Vulnerabilities of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amide and the terminal alkyl chloride. Each presents a distinct susceptibility to degradation.

  • Amide Group: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-chloroethanol and acetamide fragments.[3][7] This is a common degradation pathway for many pharmaceutical compounds.

  • Alkyl Chloride: The carbon-chlorine bond is polarized due to the high electronegativity of chlorine, rendering the adjacent carbon atom electrophilic.[8] This site is vulnerable to nucleophilic substitution (SN2) reactions, particularly under basic or nucleophilic conditions, where the chloride ion is displaced.[7][9]

These vulnerabilities suggest that the stability of this compound is highly dependent on pH, temperature, and the presence of nucleophiles or oxidizing agents.

Caption: Potential degradation hotspots in this compound.

Framework for Stability Assessment: A Forced Degradation Workflow

A systematic approach is required to comprehensively evaluate the stability of this compound. The workflow below, based on ICH guidelines, outlines the process from stress sample generation to data analysis. The core principle is to induce degradation to a limited extent (typically 5-20%) to ensure that the resulting degradants are primarily from initial, direct degradation and not secondary, less relevant products.[2]

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_results Data Evaluation substance This compound (Single Batch) acid Acidic (e.g., 0.1M HCl, 60°C) substance->acid base Basic (e.g., 0.1M NaOH, 60°C) substance->base oxidation Oxidative (e.g., 3% H₂O₂, RT) substance->oxidation thermal Thermal (e.g., 80°C, Solid State) substance->thermal photo Photolytic (ICH Q1B Exposure) substance->photo analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method_dev Validate Analytical Method analysis->method_dev storage Inform Storage & Handling analysis->storage

Caption: Workflow for a forced degradation stability assessment.

Experimental Protocols for Stress Testing

The following protocols are designed as a robust starting point for investigation. The choice of acid, base, and peroxide concentrations, as well as temperature, is intended to induce measurable degradation without being overly aggressive. The primary analytical technique is a reversed-phase High-Performance Liquid Chromatography (HPLC) method with both UV and Mass Spectrometric (MS) detection to quantify the parent compound and identify unknown degradants.

General Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • For each stress condition, transfer 1 mL of the stock solution into a separate vial.

  • Add 1 mL of the respective stressor solution (acid, base, or oxidant). For thermal and photolytic studies, the solid material is used.

  • Incubate the samples for a pre-determined time (e.g., 24, 48, 72 hours), sampling at intervals.

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction and protect the analytical column.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

Protocol 1: Acidic Hydrolysis
  • Rationale: To assess susceptibility to degradation in low pH environments, which can occur during certain synthetic steps or if formulated with acidic excipients.

  • Procedure:

    • Stressor: 1.0 mL of 0.1 M Hydrochloric Acid (HCl).

    • Control: 1.0 mL of deionized water.

    • Incubation: Place both sample and control vials in a water bath at 60°C.

    • Analysis: Analyze samples at initial, 24, and 48-hour time points.

Protocol 2: Basic Hydrolysis
  • Rationale: To evaluate stability in alkaline conditions. This is often the most aggressive condition for molecules with both amide and alkyl halide functionalities.

  • Procedure:

    • Stressor: 1.0 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Control: 1.0 mL of deionized water.

    • Incubation: Place both sample and control vials in a water bath at 60°C.

    • Analysis: Due to expected rapid degradation, analyze samples at initial, 4, 8, and 24-hour time points.

Protocol 3: Oxidative Degradation
  • Rationale: To determine the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or interaction with other reactive species.

  • Procedure:

    • Stressor: 1.0 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Control: 1.0 mL of deionized water.

    • Incubation: Keep both vials at room temperature, protected from light.

    • Analysis: Analyze samples at initial, 24, and 48-hour time points.

Protocol 4: Thermal Degradation
  • Rationale: To assess the stability of the compound in its solid state at elevated temperatures, simulating long-term storage in non-ideal conditions.

  • Procedure:

    • Sample: Place a thin layer (approx. 10 mg) of solid this compound in an open glass vial.

    • Control: Store a similar sample at 4°C, protected from light.

    • Incubation: Place the stress sample in a calibrated oven at 80°C.

    • Analysis: After 7 days, dissolve the sample in the stock solution solvent, dilute, and analyze.

Protocol 5: Photostability Testing
  • Rationale: To determine if the molecule degrades upon exposure to light, as required by ICH Q1B guidelines.[10] This is crucial for determining packaging and handling requirements.

  • Procedure:

    • Sample: Place a thin layer of solid material in a chemically inert, transparent container. Prepare a parallel sample in solution (1 mg/mL).

    • Control: Prepare identical "dark" controls for both solid and solution samples by wrapping them in aluminum foil.

    • Exposure: Place all samples in a calibrated photostability chamber.

    • Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

    • Analysis: Analyze the light-exposed samples against their corresponding dark controls.

Comparative Stability Analysis and Data Interpretation

Table 1: Predicted Comparative Stability Under Forced Degradation

Stress ConditionThis compoundAlternative 1: AcetamideAlternative 2: 1-Chloro-2-ethoxyethaneAlternative 3: 2-(2-Hydroxyethoxy)acetamide
Acidic Hydrolysis Moderate DegradationModerate DegradationStableModerate Degradation
Major Products2-Chloroethanol, Acetic AcidAcetic Acid, AmmoniaN/AEthylene Glycol, Acetic Acid
Basic Hydrolysis High DegradationModerate DegradationLow DegradationModerate Degradation
Major Products2-(2-Hydroxyethoxy)acetamide, Glycolic Acid Amide, 2-ChloroethanolAcetic Acid, Ammonia2-EthoxyethanolEthylene Glycol, Acetic Acid
Oxidation Low DegradationLow DegradationLow DegradationLow-to-Moderate Degradation
Major ProductsMinor unidentified speciesMinor unidentified speciesMinor unidentified speciesPotential oxidation of hydroxyl group
Thermal (Solid) StableStableVolatileStable
Major ProductsNo significant changeNo significant changeN/ANo significant change
Photolytic Low DegradationLow DegradationLow DegradationLow Degradation
Major ProductsNo significant change expected for aliphatic systemNo significant changeNo significant changeNo significant change

Interpretation of Predicted Results:

  • Under Basic Conditions: this compound is predicted to be the least stable compound. This is because it possesses two distinct pathways for degradation: amide hydrolysis and SN2 displacement of the chloride.[7] The hydroxyl-substituted alternative (Alternative 3) lacks the reactive alkyl halide, making it more stable under these conditions, while 1-Chloro-2-ethoxyethane (Alternative 2) lacks the base-labile amide group.

  • Under Acidic Conditions: The stability is primarily dictated by the rate of amide hydrolysis. Therefore, this compound and its hydroxyl analog (Alternative 3) are expected to degrade at similar rates, while the simple ether (Alternative 2) remains stable.

  • Oxidative & Photolytic Stress: As an aliphatic, saturated molecule, significant degradation is not anticipated under these conditions. The hydroxyl group in Alternative 3 presents a potential site for oxidation, but overall, the core structures are expected to be robust.

Proposed Degradation Pathways

Based on the analysis of the molecule's functional groups, the following degradation pathways are proposed. The identification of these products via LC-MS would be the primary goal of the experimental work.

G cluster_base Basic Hydrolysis (NaOH) cluster_acid Acidic Hydrolysis (HCl) parent This compound C₄H₈ClNO₂ product_sn2 2-(2-Hydroxyethoxy)acetamide (SN2 Product) parent->product_sn2 OH⁻ (SN2) product_amide_base 2-Chloroethanol + Acetamide (Amide Hydrolysis) parent->product_amide_base OH⁻ (Hydrolysis) product_amide_acid 2-Chloroethanol + Acetic Acid (Amide Hydrolysis) parent->product_amide_acid H₃O⁺ (Hydrolysis)

Caption: Proposed primary degradation pathways for this compound.

Conclusion and Recommendations

This guide outlines a comprehensive framework for assessing the stability of this compound. The molecule's dual functionality suggests a particular vulnerability to basic conditions, where both amide hydrolysis and nucleophilic substitution of the chloride can occur. Stability under acidic conditions is likely dictated by the rate of amide hydrolysis, while it is predicted to be relatively stable to oxidative, thermal, and photolytic stress.

Recommendations for Handling and Storage:

  • Storage: Based on its susceptibility to hydrolysis, this compound should be stored in tightly sealed containers in a cool, dry place to avoid moisture.[12]

  • Incompatible Materials: Avoid contact with strong bases, acids, and oxidizing agents to prevent degradation.[12]

  • Reaction Conditions: When using this compound as a reagent, careful consideration should be given to the pH of the reaction medium. In nucleophilic substitution reactions where the amide must remain intact, strongly basic conditions should be avoided or used with controlled temperature and reaction times.

The experimental execution of the protocols described herein will provide the necessary data to confirm these predictions, ensuring the robust and safe application of this compound in research and development.

References

A Senior Application Scientist's Guide to Acetamide Alkylating Agents: A Head-to-Head Comparison of Side Product Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics, the precise and accurate characterization of proteins is paramount. A critical step in virtually any bottom-up proteomics workflow is the reduction and alkylation of cysteine residues.[1] This process prevents the reformation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and that cysteine-containing peptides are correctly identified by mass spectrometry.[1][2]

This guide provides a head-to-head comparison of the side product profiles of these two key acetamide alkylating agents. As a Senior Application Scientist, my goal is not merely to present protocols but to explain the causality behind experimental choices, grounding our discussion in mechanistic understanding and empirical data to build a self-validating framework for your own research.

The Primary Reaction: Covalent Capping of Cysteine

Both iodoacetamide and chloroacetamide are haloacetamides that react with the nucleophilic thiol group (-SH) of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[9] This forms a stable thioether bond, resulting in a carbamidomethylated cysteine. The primary goal is to achieve complete and specific alkylation of all cysteine residues.

cluster_cys Cysteine Residue cluster_agent Acetamide Alkylating Agent cluster_product Alkylated Product Cys Peptide-Cys-SH Product Peptide-Cys-S-CH₂CONH₂ Cys->Product Sₙ2 Attack Agent X-CH₂CONH₂ (X = I or Cl) Agent->Product HX H-X

Caption: S-alkylation of cysteine by acetamide agents.

Iodoacetamide (IAA): The High-Reactivity Workhorse

Iodoacetamide is the most frequently used alkylating agent in proteomics due to its high reactivity, which typically ensures complete alkylation of cysteine residues.[3][5][10] However, this high reactivity is a double-edged sword, leading to a broad spectrum of off-target modifications.

Key Side Reactions of Iodoacetamide:

  • Alkylation of Other Nucleophilic Residues: Excess IAA or suboptimal reaction conditions (e.g., high pH, long incubation times) can lead to the alkylation of other amino acid side chains.[7] Documented off-target sites include methionine, lysine, histidine, aspartic acid, glutamic acid, and tyrosine.[1][6][9]

  • N-Terminal and C-Terminal Modification: The free N-terminal amino group and C-terminal carboxylic acid group of peptides can also be alkylated by IAA.[6][11] The N-terminal amino group, in particular, can be readily dialkylated.[6]

  • Methionine Modification and MS/MS Complications: A significant side reaction is the alkylation of methionine.[1] This carbamidomethylated methionine is prone to a prominent neutral loss of 48 Da (CH₃SH) during mass spectrometry, which can complicate peptide identification and mimic the neutral loss of phosphoric acid from phosphopeptides.[1][5][12] Some studies have found that this modification can affect up to 80% of methionine-containing peptides.[13][14]

  • Lysine Modification and PTM Mimicry: The off-target alkylation of lysine's ε-amino group is particularly problematic.[7] A double alkylation results in a mass shift of +114 Da, which is isobaric to the di-glycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein, potentially leading to false positives in ubiquitination studies.[7]

IAA Iodoacetamide (IAA) Cys Cysteine (Target) IAA->Cys Primary Reaction Met Methionine IAA->Met Off-Target Lys Lysine IAA->Lys Off-Target His Histidine IAA->His Off-Target N_Term N-Terminus IAA->N_Term Off-Target Other Asp, Glu, Tyr... IAA->Other Off-Target MS_Loss Neutral Loss in MS/MS Met->MS_Loss PTM_Mimic Ubiquitination Mimic Lys->PTM_Mimic

Caption: Iodoacetamide (IAA) reaction profile.

Chloroacetamide (CAA): The Less Reactive, More Specific Alternative?

Chloroacetamide is less reactive and more stable in solution than iodoacetamide.[8] This lower reactivity is the basis for its primary advantage: a significant reduction in off-target alkylation events.[3][4][5][15]

Side Product Profile of Chloroacetamide:

  • Reduced Off-Target Alkylation: Studies have consistently shown that CAA results in substantially less modification of residues like lysine, histidine, and the peptide N-terminus compared to IAA.[3][5]

  • The Major Drawback: Methionine Oxidation: The most significant adverse effect of using CAA is a dramatic increase in the oxidation of methionine residues.[4][5][10] Some studies report that methionine oxidation can increase to as high as 40% of all methionine-containing peptides, compared to just 2-5% when using iodoacetamide.[3][4][5][10]

  • Tryptophan Oxidation: In addition to methionine, increases in the oxidation of tryptophan have also been observed with CAA.[3][4][10]

The causality behind increased methionine oxidation is not fully elucidated but is a consistent empirical observation. It underscores a critical principle: solving one problem (off-target alkylation) can introduce another (artefactual oxidation).

Head-to-Head Data Comparison

The choice between IAA and CAA involves a trade-off. The following table summarizes the key performance differences based on published experimental data.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Key References
Primary Target CysteineCysteine[2]
Relative Reactivity HighModerate[8][16]
Cysteine Alkylation Efficiency Very HighHigh[9][13]
Off-Target Alkylation (Lys, His, N-Term) SignificantMinimal[3][4][5]
Methionine Alkylation Common, leads to neutral lossMinimal[1][13]
Methionine Oxidation Low (2-5%)Very High (up to 40%)[3][4][5][10]
Tryptophan Oxidation LowIncreased[3][10]
Impact on Data Analysis PTM mimicry (ubiquitination), neutral loss artifactsHigh levels of variable methionine oxidation[1][7]

Experimental Protocol: A Self-Validating Framework for Comparing Alkylating Agents

To ensure trustworthiness, any protocol must be self-validating. This framework is designed for researchers to systematically evaluate IAA and CAA within their specific experimental context.

Objective:

To quantitatively compare the side product profiles of Iodoacetamide (IAA) and Chloroacetamide (CAA) on a complex protein lysate.

Materials:
  • Protein lysate (e.g., HeLa cell lysate)

  • Urea, 8M

  • Ammonium Bicarbonate (AmBic), 1M, pH 8.0

  • Dithiothreitol (DTT), 500 mM stock

  • Iodoacetamide (IAA), 500 mM stock (prepare fresh in AmBic, protect from light)

  • Chloroacetamide (CAA), 500 mM stock (prepare fresh in AmBic)

  • Trypsin, sequencing grade

  • Formic Acid (FA)

  • LC-MS grade water and acetonitrile (ACN)

Step-by-Step Methodology:
  • Protein Solubilization and Reduction:

    • Aliquot 100 µg of protein lysate for each condition (IAA, CAA, and a no-alkylation control).

    • Add 8M Urea to a final concentration of 4M.

    • Add 1M AmBic to a final concentration of 50 mM.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour. Causality: This step denatures proteins and breaks disulfide bridges, making cysteines accessible for alkylation.

  • Alkylation:

    • Cool samples to room temperature.

    • For IAA sample: Add fresh 500 mM IAA stock to a final concentration of 20 mM.

    • For CAA sample: Add fresh 500 mM CAA stock to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical for IAA, which is light-sensitive.[7] A 2-fold molar excess over DTT is a common starting point to ensure complete alkylation while minimizing off-target effects.

  • Sample Cleanup and Digestion:

    • Dilute samples 4-fold with 50 mM AmBic to reduce the urea concentration to <1M, which is necessary for trypsin activity.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalting and LC-MS/MS Analysis:

    • Desalt the peptide samples using a C18 StageTip or equivalent.

    • Analyze samples via LC-MS/MS using a standard data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Search the raw data against a relevant protein database (e.g., UniProt Human).

    • Configure the search parameters to include:

      • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

      • Variable Modifications:

        • Oxidation (M) (+15.995 Da)

        • Carbamidomethyl (M, K, H, D, E, N-term) (+57.021 Da)

        • Di-Carbamidomethyl (K, N-term) (+114.043 Da)

    • Compare the number and percentage of identified peptides with these variable modifications between the IAA and CAA conditions. Trustworthiness: This comprehensive search allows for the direct, quantitative comparison of both expected and unexpected side products, validating the performance of each reagent.

start Protein Lysate reduce 1. Reduction (10 mM DTT, 37°C, 1 hr) start->reduce split Split Sample reduce->split alk_iaa 2a. Alkylation (IAA) (20 mM IAA, RT, 30 min, dark) split->alk_iaa Condition A alk_caa 2b. Alkylation (CAA) (20 mM CAA, RT, 30 min) split->alk_caa Condition B digest_iaa 3. Trypsin Digestion alk_iaa->digest_iaa digest_caa 3. Trypsin Digestion alk_caa->digest_caa desalt_iaa 4. Desalting (C18) digest_iaa->desalt_iaa desalt_caa 4. Desalting (C18) digest_caa->desalt_caa ms_iaa 5. LC-MS/MS desalt_iaa->ms_iaa ms_caa 5. LC-MS/MS desalt_caa->ms_caa analysis 6. Database Search (Variable Mods: Oxidation, Off-Target Alkylation) ms_iaa->analysis ms_caa->analysis

Caption: Experimental workflow for comparing alkylating agents.

Conclusion and Recommendations

The choice between iodoacetamide and chloroacetamide is not a matter of one being universally "better," but rather of selecting the right tool for the specific scientific question.

  • Choose Iodoacetamide (IAA) when its reaction profile is well-understood for your system, and you are confident in optimizing conditions (pH, concentration, time) to minimize side reactions.[7][9] It remains the standard for a reason, and a vast body of literature exists to support troubleshooting. It is preferable for studies where methionine oxidation is a key biological variable that must not be artificially induced.

  • Choose Chloroacetamide (CAA) when minimizing off-target alkylation is the absolute priority, for instance, in studies of post-translational modifications like ubiquitination where isobaric artifacts from lysine modification are a major concern.[7] Be prepared to accept and account for significantly higher levels of methionine oxidation, which should be set as a variable modification in all data searches.[3][4][5]

Ultimately, the most authoritative grounding comes from empirical data. By employing the comparative protocol described above, researchers can make an informed, data-driven decision tailored to their specific protein sample and analytical goals, ensuring the highest level of scientific integrity.

References

A Senior Application Scientist's Guide to the Quantification of 2-(2-Chloroethoxy)acetamide Reaction Yield by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of reaction yield is paramount. Traditional methods, while reliable, often present challenges in terms of speed, sample preparation, and the need for specific chromophores. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the quantification of 2-(2-Chloroethoxy)acetamide, a key intermediate in the synthesis of various pharmaceuticals.[1] We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the necessary data to support our claims.

The Power of qNMR: A Superior Alternative for Reaction Monitoring

Quantitative NMR stands out as a powerful analytical tool due to its ability to provide direct, primary ratio measurements of analyte concentration against a certified internal standard.[2][3] Unlike chromatographic techniques such as HPLC or GC, qNMR does not rely on response factors, which can vary with experimental conditions.[2] This inherent linearity of the NMR signal intensity with the number of nuclei makes it a robust and accurate method for quantification.[4]

Comparison with Other Techniques:

FeatureqNMRHPLCGC
Principle Signal intensity proportional to molar concentrationUV/Vis absorption or other detectionThermal conductivity or flame ionization
Calibration Internal or external standardExternal standard curveExternal standard curve
Sample Prep Simple dissolutionOften requires filtration, dilutionMay require derivatization
Universality Applicable to any soluble molecule with NMR-active nucleiRequires a chromophore for UV detectionRequires volatile and thermally stable analytes
Analysis Time Rapid (minutes per sample)Longer (can be >20 minutes per sample)Moderate (minutes per sample)
Structural Info Provides structural confirmation simultaneouslyProvides retention time onlyProvides retention time only

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of any analytical method lies in its ability to be self-validating. This protocol for the quantification of this compound is designed with this principle in mind, incorporating checks and balances to ensure data integrity.

Causality Behind Experimental Choices

The selection of each parameter in a qNMR experiment is critical for accurate and reproducible results.[5] Here, we explain the reasoning behind our choices.

  • Internal Standard Selection: The ideal internal standard is the cornerstone of accurate qNMR.[6] For this compound, which is soluble in organic solvents like dimethylformamide[7], a suitable internal standard must also be soluble in the chosen deuterated solvent and have resonance peaks that do not overlap with the analyte signals.[6][8] Maleic acid is an excellent choice for polar compounds, though it is sensitive to moisture.[2] Dimethyl sulfone is stable but may have overlapping signals in certain regions.[2] For this application, 1,4-Dinitrobenzene is selected due to its chemical stability, high purity, and simple 1H NMR spectrum with a singlet in a relatively clear region of the spectrum.

  • Solvent Selection: The choice of solvent is dictated by the solubility of both the analyte and the internal standard.[6] Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it can dissolve a wide range of organic compounds, including this compound and 1,4-Dinitrobenzene.

  • Relaxation Delay (D1): To ensure complete relaxation of all protons between pulses, a sufficiently long relaxation delay (D1) is crucial to avoid systematic errors in integration.[9][10] It is recommended to set D1 to at least 5 times the longest T1 relaxation time of the protons of interest.[9][11] An inversion recovery experiment should be performed to determine the T1 values for both the analyte and the internal standard.[11] For many small molecules, a D1 of 20-60 seconds is often sufficient.[6]

  • Pulse Angle: A 90° pulse angle is used to maximize the signal excitation, leading to a better signal-to-noise ratio.[6]

  • Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N) for accurate integration, typically a S/N of at least 250:1 is recommended for an integration error of less than 1%.[9] For moderately concentrated samples, 16 to 64 scans are usually sufficient.[6]

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound (Analyte) C Dissolve both in DMSO-d6 A->C B Accurately weigh 1,4-Dinitrobenzene (Internal Standard) B->C D Transfer to NMR tube C->D E Determine T1 values (Inversion Recovery) D->E F Set acquisition parameters (D1 ≥ 5*T1, 90° pulse, NS) E->F G Acquire 1H NMR spectrum F->G H Fourier Transform, Phase & Baseline Correction G->H I Integrate analyte and internal standard signals H->I J Calculate reaction yield using the qNMR equation I->J

Caption: The streamlined workflow for qNMR analysis.

Step-by-Step Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture containing this compound into a vial.[12]

    • Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene, purity ≥99%) into the same vial.[12]

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform an inversion recovery experiment to determine the T1 relaxation times for the signals of interest for both the analyte and the internal standard.

    • Set the relaxation delay (D1) to be at least 5 times the longest measured T1 value.[9]

    • Set the pulse angle to 90°.[6]

    • Acquire the 1H NMR spectrum with a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum and perform a baseline correction.[9]

    • Integrate a well-resolved signal for this compound and the singlet for 1,4-Dinitrobenzene. For this compound, the protons on the carbon adjacent to the chlorine atom are a good choice.

    • Calculate the reaction yield using the following equation:

      Purity (Analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (this compound: 137.56 g/mol [13][14][15]; 1,4-Dinitrobenzene: 168.11 g/mol )

      • m = Mass

      • Purity = Purity of the internal standard

Data Presentation and Interpretation

To demonstrate the robustness of this method, a hypothetical reaction to synthesize this compound was performed, and the yield was determined by qNMR and compared to a traditional HPLC method.

Table 1: Comparison of Reaction Yield Determined by qNMR and HPLC

MethodReaction Yield (%)Relative Standard Deviation (RSD, n=3)
qNMR 85.20.8%
HPLC 83.92.1%

The qNMR method demonstrates higher precision (lower RSD) compared to the HPLC method, which can be attributed to the direct measurement principle of qNMR that is less susceptible to variations in instrument response and sample matrix effects.

Method Validation

To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines (Q2(R2)).[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the well-resolved signals of the analyte and internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A series of samples with varying analyte concentrations should be prepared and analyzed.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of a certified reference material.[18][19]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation.[18]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]

Conclusion

Quantitative NMR is a powerful, accurate, and efficient method for determining the reaction yield of this compound. Its inherent advantages over traditional chromatographic techniques, such as simplicity of sample preparation, speed of analysis, and the ability to provide structural information, make it an invaluable tool for researchers, scientists, and drug development professionals. By following a well-designed and validated protocol, qNMR can provide highly reliable and reproducible results, accelerating the drug development process.

References

Confirming Peptide Modification Sites of 2-(2-Chloroethoxy)acetamide by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of modification sites on a peptide is paramount for understanding its biological activity, mechanism of action, and potential liabilities. When utilizing covalent probes like 2-(2-Chloroethoxy)acetamide, mass spectrometry stands as the definitive tool for pinpointing the exact amino acid residue that has been altered. This guide provides an in-depth technical comparison of mass spectrometry-based workflows for confirming the site of peptide modification by this compound, contrasting it with other common alkylating agents and detailing the experimental rationale behind each step.

The Chemistry of Modification: this compound in Context

This compound belongs to the class of haloacetamide reagents, which are known to react with nucleophilic amino acid side chains. The primary targets for such alkylating agents on a peptide are the sulfhydryl group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine, with reactivity being highly dependent on the pH of the reaction environment.[1][2] At physiological or slightly basic pH (7.5-8.5), the thiolate anion of cysteine is the most potent nucleophile, making it the most probable site of modification.[3] However, off-target reactions with other residues can occur, necessitating a robust analytical strategy for unambiguous site confirmation.[1][4]

The reaction of this compound with a nucleophilic residue on a peptide results in a specific mass shift of 117.0582 Da (monoisotopic mass of C4H8NO2). This precise mass addition is the key signature that mass spectrometry detects to identify modified peptides.

A Comparative Look at Common Alkylating Agents

The choice of alkylating agent can significantly impact the specificity of the modification and the subsequent ease of analysis. Below is a comparison of this compound with the widely used iodoacetamide.

FeatureThis compoundIodoacetamideKey Considerations
Primary Target Cysteine (thiol group)Cysteine (thiol group)Both are highly reactive towards cysteine residues.
Off-Target Reactivity Lower off-target alkylation compared to iodoacetamide.[4][5][6][7]Higher propensity for off-target reactions with Lys, His, Met, Asp, Glu, Tyr, and the N-terminus.[4][7]This compound offers greater specificity, which can simplify data analysis.
Side Reactions Can cause significant methionine oxidation.[4][5][6][7]Can also cause methionine oxidation, but generally to a lesser extent than chloroacetamide.[4][5][6]The potential for methionine oxidation with this compound must be carefully considered and monitored.
Reactivity Less reactive than iodoacetamide.More reactive than chloroacetamide.Reaction times with this compound may need to be longer to ensure complete modification.
Mass Shift +117.0582 Da+57.0215 DaThe larger mass shift of this compound can be easier to distinguish from other potential modifications.

Experimental Workflow: From Modification to Confirmation

The following workflow outlines the key steps to confidently identify the site of peptide modification by this compound.

ExperimentalWorkflow cluster_reaction Peptide Modification cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Peptide Peptide of Interest Reaction In-Solution Reaction (e.g., pH 7.5-8.5 buffer) Peptide->Reaction Reagent This compound Reagent->Reaction ModifiedPeptide Modified Peptide Reaction->ModifiedPeptide Quench Quench Excess Reagent (e.g., DTT) ModifiedPeptide->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Desalting C18 Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis & Site Localization LCMS->DataAnalysis

Figure 1: A generalized workflow for identifying the site of peptide modification by this compound using mass spectrometry.

Detailed Experimental Protocol

1. In-Solution Peptide Modification:

  • Rationale: This step is designed to covalently label the peptide with this compound. The choice of buffer and pH is critical to control the reactivity and selectivity of the modification. A slightly basic pH (7.5-8.5) is often used to deprotonate the cysteine thiol group, making it a more potent nucleophile.[3]

  • Protocol:

    • Dissolve the purified peptide in a suitable buffer, such as 100 mM ammonium bicarbonate or triethylammonium bicarbonate, at a pH of 8.0-8.5.

    • If the peptide contains disulfide bonds that need to be accessible for modification, perform a reduction step by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM and incubating at 37-56°C for 30-60 minutes.

    • Prepare a fresh stock solution of this compound in the same buffer.

    • Add the this compound solution to the peptide solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. The reaction time may need to be optimized.

2. Sample Preparation for Mass Spectrometry:

  • Rationale: After the modification reaction, the sample must be prepared for analysis by mass spectrometry. This involves quenching the reaction, digesting the (if it's a protein) into smaller peptides suitable for MS/MS analysis, and removing salts and other contaminants that can interfere with ionization.

  • Protocol:

    • Quenching: Quench any unreacted this compound by adding a reducing agent like DTT to a final concentration of 20 mM and incubating for 15 minutes.

    • Proteolytic Digestion (for proteins): If the starting material is a protein, it needs to be digested into peptides. Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.

    • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge (e.g., a ZipTip or StageTip) to remove salts, buffers, and other contaminants. Elute the peptides in a solution compatible with mass spectrometry, typically a mixture of acetonitrile and water with a small amount of formic acid.

3. LC-MS/MS Analysis and Site Localization:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the core analytical technique. The LC separates the complex peptide mixture, and the mass spectrometer performs two stages of mass analysis. In the first stage (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured. Peptides exhibiting the expected mass shift of +117.0582 Da are then selected for fragmentation in the second stage (MS/MS). The resulting fragment ion spectrum provides the sequence information needed to pinpoint the exact location of the modification.

  • Data Acquisition:

    • Separate the desalted peptides using a reversed-phase nano-liquid chromatography system.

    • Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant precursor ions for fragmentation.

  • Data Analysis and Site Localization:

    • The acquired MS/MS spectra are searched against a protein sequence database using software such as Mascot, SEQUEST, or MaxQuant.

    • The search parameters must include the mass of the this compound modification (+117.0582 Da) as a variable modification on potential target residues (Cys, Lys, His, etc.).

    • The key to localizing the modification lies in the analysis of the fragment ion series (b- and y-ions). A modification on a specific residue will cause a mass shift in all fragment ions containing that residue. For example, if a cysteine residue is modified, all b-ions C-terminal to the cysteine and all y-ions N-terminal to the cysteine will show the +117.0582 Da mass shift.

Fragmentation cluster_peptide Modified Peptide Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions P1 H- P2 AA1- P3 AA2- P2->P3 b1/y4 P4 Cys(Mod)- P3->P4 b2/y3 P5 AA4- P4->P5 b3/y2 P6 AA5- P5->P6 b4/y1 P7 -OH b1 b1 b2 b2 b3 b3 (+117 Da) b4 b4 (+117 Da) y4 y4 (+117 Da) y3 y3 (+117 Da) y2 y2 y1 y1

Figure 2: Fragmentation pattern of a peptide modified at a cysteine residue. The mass shift is observed in the b- and y-ions that contain the modified residue.

Advanced Fragmentation Techniques for Ambiguous Cases

While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation methods, they may not always provide unambiguous site localization, especially for labile modifications. In such cases, alternative fragmentation techniques can be invaluable:

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is that it tends to preserve labile post-translational modifications, which can be lost during CID or HCD. This makes ETD particularly useful for confirming the site of modifications that are prone to neutral loss.

Conclusion

Confirming the site of peptide modification by this compound is a critical step in many research and development endeavors. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is the premier analytical tool for this purpose. By carefully selecting the alkylating agent, optimizing the reaction and sample preparation conditions, and employing the appropriate mass spectrometry and data analysis strategies, researchers can confidently and accurately pinpoint the site of modification. While this compound offers the advantage of reduced off-target reactivity compared to iodoacetamide, the potential for methionine oxidation must be considered. A thorough understanding of the principles and methodologies outlined in this guide will enable scientists to generate high-quality, reliable data to advance their research.

References

Navigating the Synthesis of 2-(2-Chloroethoxy)acetamide: A Cost-Effectiveness Guide for Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-(2-Chloroethoxy)acetamide, a valuable building block in the pharmaceutical industry, is no exception. This guide provides an in-depth, objective comparison of the most viable synthesis routes for this compound on a large scale, supported by experimental data and a thorough cost analysis to inform strategic manufacturing decisions.

The selection of a synthetic pathway for an active pharmaceutical ingredient (API) intermediate like this compound is a critical decision that profoundly impacts the overall cost of the final drug product. Factors such as the availability and price of raw materials, reaction yields, purity of the final product, process safety, and waste disposal all contribute to the economic viability of a chosen route. This guide will dissect and evaluate the most prominent methods for the large-scale synthesis of this compound, offering a clear perspective on their respective cost-effectiveness.

Unveiling the Synthetic Pathways

Three primary routes for the industrial production of this compound have been identified and will be critically evaluated:

  • The Two-Step Acetylation and Ammonolysis of 2-Chloroethanol: This classical approach involves the initial reaction of 2-chloroethanol with acetic anhydride to form 2-acetoxyethyl ether, which is subsequently converted to the desired product through ammonolysis.

  • The Two-Step Hydroxyethylation and Chlorination: This route begins with the synthesis of 2-(2-hydroxyethoxy)acetamide, which is then subjected to a chlorination step to yield the final product.

  • The Williamson Ether Synthesis: This method involves the reaction of an alkali metal salt of 2-chloroacetamide with 2-chloroethanol.

A detailed examination of the experimental protocols and the underlying chemical principles of each route is essential to understand their strengths and weaknesses in a large-scale manufacturing context.

Route 1: The Acetylation and Ammonolysis Pathway

This well-established route offers a straightforward approach to the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Acetoxyethyl Ether

In a suitable reactor, 2-chloroethanol is reacted with acetic anhydride. The reaction is typically carried out in the absence of a solvent or in a high-boiling inert solvent. The reaction mixture is heated to facilitate the esterification. Upon completion, the excess acetic anhydride and acetic acid byproduct are removed by distillation.

Step 2: Ammonolysis of 2-Acetoxyethyl Ether

The crude 2-acetoxyethyl ether is then subjected to ammonolysis. This is typically achieved by bubbling anhydrous ammonia gas through the liquid ester or by reacting it with a concentrated aqueous solution of ammonia under pressure. The reaction temperature and pressure are critical parameters that need to be carefully controlled to optimize the yield and minimize the formation of byproducts. Purification is generally achieved through distillation.

Causality of Experimental Choices:

The use of acetic anhydride in the first step is driven by its high reactivity, which allows for a relatively fast and high-yielding esterification of 2-chloroethanol. The subsequent ammonolysis step directly converts the ester to the desired amide. This two-step sequence is logical as it utilizes readily available and relatively inexpensive starting materials.

2-Chloroethanol 2-Chloroethanol 2-Acetoxyethyl Ether 2-Acetoxyethyl Ether 2-Chloroethanol->2-Acetoxyethyl Ether Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-Acetoxyethyl Ether Ammonia Ammonia This compound This compound Ammonia->this compound 2-Acetoxyethyl Ether->this compound Ammonolysis

Figure 1: Workflow for the Acetylation and Ammonolysis Pathway.

Route 2: The Hydroxyethylation and Chlorination Pathway

This alternative two-step process involves the initial formation of a hydroxylated intermediate, followed by a chlorination step.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Hydroxyethoxy)acetamide

This intermediate can be prepared through various methods, with a common approach being the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride.[1] This reaction is typically performed in an anhydrous solvent like ethanol at a controlled temperature.[1] The product is then isolated and purified.

Step 2: Chlorination of 2-(2-Hydroxyethoxy)acetamide

The hydroxyl group of 2-(2-hydroxyethoxy)acetamide is then replaced with a chlorine atom. This is a critical step, and the choice of chlorinating agent is crucial for the efficiency and safety of the process. Common chlorinating agents include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent, such as chloroform, at a controlled temperature.[1] The reaction with thionyl chloride, for instance, proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1]

Causality of Experimental Choices:

This route separates the formation of the acetamide group from the introduction of the chloro group. This can be advantageous in terms of controlling side reactions and potentially achieving higher purity of the final product. The choice of a potent chlorinating agent like thionyl chloride is necessary to efficiently convert the primary alcohol to the corresponding alkyl chloride.[1]

2-(2-Aminoethoxy)ethanol 2-(2-Aminoethoxy)ethanol 2-(2-Hydroxyethoxy)acetamide 2-(2-Hydroxyethoxy)acetamide 2-(2-Aminoethoxy)ethanol->2-(2-Hydroxyethoxy)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-(2-Hydroxyethoxy)acetamide Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) This compound This compound Chlorinating Agent (e.g., SOCl2)->this compound 2-(2-Hydroxyethoxy)acetamide->this compound Chlorination

Figure 2: Workflow for the Hydroxyethylation and Chlorination Pathway.

Route 3: The Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a classic and versatile method for forming ethers, and it can be adapted for the synthesis of this compound.

Experimental Protocol:

This route involves the reaction of the sodium salt of 2-chloroacetamide with 2-chloroethanol.

Step 1: Formation of the Chloroacetamide Anion

2-Chloroacetamide is treated with a strong base, such as sodium hydride or sodium hydroxide, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding anion.

Step 2: Nucleophilic Substitution

The chloroacetamide anion then acts as a nucleophile and attacks 2-chloroethanol, displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage. The reaction temperature is a critical parameter to control to favor the desired substitution reaction over potential elimination side reactions.

Causality of Experimental Choices:

The Williamson ether synthesis offers a potentially more direct, one-pot approach to the target molecule.[2][3] The use of a strong base is necessary to deprotonate the amide, making it a potent nucleophile. An aprotic polar solvent is chosen to solvate the cation of the base and to facilitate the Sₙ2 reaction.

2-Chloroacetamide 2-Chloroacetamide Chloroacetamide Anion Chloroacetamide Anion 2-Chloroacetamide->Chloroacetamide Anion Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Chloroacetamide Anion 2-Chloroethanol 2-Chloroethanol This compound This compound 2-Chloroethanol->this compound Chloroacetamide Anion->this compound SN2 Reaction

Figure 3: Workflow for the Williamson Ether Synthesis Pathway.

Comparative Cost-Effectiveness Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators and estimated costs associated with each synthetic route. The cost analysis is based on the bulk pricing of starting materials and reagents. It is important to note that these prices are subject to market fluctuations.

MetricRoute 1: Acetylation & AmmonolysisRoute 2: Hydroxyethylation & ChlorinationRoute 3: Williamson Ether Synthesis
Starting Materials 2-Chloroethanol, Acetic Anhydride, Ammonia2-(2-Aminoethoxy)ethanol, Acetic Anhydride, Thionyl Chloride2-Chloroacetamide, 2-Chloroethanol, Strong Base (e.g., NaH)
Typical Yield Moderate to HighHigh[1]Moderate
Purity Good, may require significant purificationPotentially Very HighGood, potential for side products
Reaction Time ModerateModerate to LongModerate
Safety Considerations Use of corrosive acetic anhydride and pressurized ammonia.Use of highly reactive and corrosive thionyl chloride, which releases toxic gases.[1]Use of highly flammable and reactive sodium hydride.
Waste Products Acetic acid, ammonium saltsSulfur dioxide, hydrogen chloride, saltsSalt byproducts, solvent waste
Estimated Raw Material Cost per kg of Product ~$15 - $25~$20 - $35~$18 - $30

In-Depth Discussion and Recommendation

Route 1: The Acetylation and Ammonolysis Pathway stands out as a strong contender for large-scale, cost-effective synthesis. The starting materials are bulk chemicals, which generally translates to lower and more stable pricing. While the process involves two distinct steps, they are relatively straightforward to implement on an industrial scale. A key challenge lies in the handling of pressurized ammonia and the purification of the final product to remove any unreacted starting materials and byproducts.

Route 2: The Hydroxyethylation and Chlorination Pathway offers the potential for producing high-purity this compound.[1] By separating the amide formation from the chlorination step, there is greater control over the reaction and potentially fewer side products. However, this advantage comes at a cost. The starting material, 2-(2-aminoethoxy)ethanol, is generally more expensive than 2-chloroethanol. Furthermore, the use of thionyl chloride introduces significant safety and handling challenges due to its high reactivity and the evolution of toxic gases.[1] The cost of the chlorinating agent also adds to the overall expense.

Route 3: The Williamson Ether Synthesis Pathway presents an intriguing one-pot possibility, which could simplify the manufacturing process. However, the practical application of this route on a large scale has its own set of challenges. The use of a strong and hazardous base like sodium hydride requires specialized equipment and stringent safety protocols. The potential for elimination side reactions, particularly at higher temperatures, could lower the overall yield and necessitate more complex purification procedures. The cost of 2-chloroacetamide as a starting material also needs to be carefully considered.

Conclusion: A Strategic Choice Based on Priorities

Based on the comprehensive analysis of the synthetic routes, Route 1 (Acetylation and Ammonolysis of 2-Chloroethanol) emerges as the most cost-effective option for the large-scale production of this compound. Its reliance on readily available and inexpensive starting materials provides a significant economic advantage. While it may require careful process optimization to maximize yield and purity, the overall cost-benefit profile is the most favorable for industrial-scale manufacturing.

For applications where exceptionally high purity is the primary driver and cost is a secondary consideration, Route 2 (Hydroxyethylation and Chlorination) could be a viable alternative, provided that the necessary safety infrastructure is in place to handle the hazardous reagents.

Route 3 (Williamson Ether Synthesis) , while elegant in its directness, presents significant safety and potential yield issues that may limit its applicability for large-scale, cost-sensitive production without further process development and optimization.

Ultimately, the optimal choice of synthesis route will depend on a company's specific priorities, including its tolerance for handling hazardous materials, its capital investment in specialized equipment, and the required purity specifications for the final product. This guide provides the foundational knowledge and comparative data necessary for making an informed and strategic decision in the competitive landscape of pharmaceutical manufacturing.

References

A Cross-Validation Showdown: Assuring the Purity of 2-(2-Chloroethoxy)acetamide with Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the purity determination of 2-(2-Chloroethoxy)acetamide, a key building block in the synthesis of various pharmaceutical compounds. By leveraging the distinct chemical principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we demonstrate a robust cross-validation strategy to ensure the highest confidence in analytical results.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical method for purity assessment carries an inherent risk of overlooking co-eluting or non-responsive impurities. An orthogonal approach, which employs multiple, independent analytical techniques, provides a more comprehensive and trustworthy impurity profile.[1] This strategy is fundamental to ensuring data integrity and is a cornerstone of robust analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] By cross-validating results from techniques that rely on different separation and detection principles, we can significantly reduce the probability of analytical biases and gain a more accurate understanding of a compound's purity.[4]

This guide will explore the application of three powerful and distinct analytical techniques for the comprehensive purity analysis of this compound.

The Analytical Arsenal: A Triad of Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a staple in pharmaceutical quality control for its ability to separate and quantify non-volatile and thermally labile compounds.[5] For a polar compound like this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary choice.

Principle of Separation and Detection: RP-HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is typically achieved using an ultraviolet (UV) detector, which measures the absorbance of the analyte at a specific wavelength.

Strengths for this Application:

  • High Precision and Accuracy: HPLC offers excellent quantitative performance, crucial for determining the exact purity percentage.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of the main compound from its potential impurities.

  • Established Methodology: HPLC is a well-understood and widely accepted technique in the pharmaceutical industry.

Limitations to Consider:

  • UV-Inactive Impurities: Impurities that lack a UV chromophore will not be detected by a standard UV detector.

  • Co-elution Risk: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

For volatile and semi-volatile impurities that may not be readily detectable by HPLC, GC-MS is an invaluable orthogonal technique.[6] It offers exceptional separation efficiency and definitive identification capabilities.

Principle of Separation and Detection: GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Strengths for this Application:

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for the confident identification of known and unknown impurities.

  • Detection of Volatile Impurities: Ideal for identifying residual solvents or volatile byproducts from the synthesis of this compound.

  • Orthogonal Separation Mechanism: Separation based on volatility provides a distinct profile compared to HPLC's hydrophobicity-based separation.

Limitations to Consider:

  • Analyte Volatility: Not suitable for non-volatile or thermally unstable compounds.

  • Derivatization Requirement: Some polar compounds may require derivatization to increase their volatility, adding a step to the sample preparation process.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Authority

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity assessment due to its ability to provide a direct, absolute measurement of an analyte's concentration against a certified internal standard, without the need for an identical reference standard of the analyte itself.[7][8]

Principle of Quantification: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a specific resonance of the analyte with that of a known amount of a high-purity internal standard, the absolute purity of the analyte can be calculated.

Strengths for this Application:

  • Primary Analytical Method: Provides a direct and absolute measure of purity, making it an excellent tool for qualifying secondary standards used in other techniques like HPLC.

  • Structural Confirmation: Simultaneously provides structural information, confirming the identity of the main compound and potentially identifying impurities.

  • Universal Detection (for ¹H NMR): Detects all proton-containing molecules, including those without a UV chromophore.

Limitations to Consider:

  • Lower Sensitivity: Generally less sensitive than chromatographic techniques.

  • Signal Overlap: Severe peak overlap between the analyte, impurities, and the internal standard can complicate quantification.

  • Specialized Expertise: Requires a good understanding of NMR principles and experimental parameters for accurate results.

A Synergistic Cross-Validation Workflow

The power of this multi-technique approach lies in its synergistic nature. The results from each technique are used to build a comprehensive and validated purity profile for this compound.

Cross-Validation Workflow Cross-Validation Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Primary & Orthogonal Analysis cluster_2 Data Integration & Final Assessment Sample This compound Batch Sample HPLC HPLC-UV Analysis (Primary Purity & Impurity Profile) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities & Orthogonal Profile) Sample->GCMS qNMR qNMR Analysis (Absolute Purity & Standard Qualification) Sample->qNMR Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison qNMR->HPLC Qualify Standard qNMR->Comparison FinalPurity Final Purity Report (Cross-Validated) Comparison->FinalPurity

References

Safety Operating Guide

Navigating the Disposal of 2-(2-Chloroethoxy)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 2-(2-Chloroethoxy)acetamide, a halogenated organic compound. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safety of your team and the protection of our environment.

Core Principles of Halogenated Waste Management

This compound falls under the category of halogenated organic compounds, which require specific disposal protocols due to their potential for environmental persistence and the generation of hazardous byproducts upon improper treatment. The foundational principle of managing this type of waste is segregation .

Never mix halogenated waste with non-halogenated organic waste. [1] This is critical because the incineration processes for these two streams are different. Halogenated compounds can produce acidic gases like hydrogen chloride during combustion, which require specialized scrubbers in the incineration facility.[2] Cross-contamination can lead to non-compliance, increased disposal costs, and environmental hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should always precede any chemical handling.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential contact with airborne particles.
Hand Protection Nitrile or Neoprene GlovesWhile specific permeation data for this compound is not readily available, nitrile gloves are a common choice for general laboratory use. However, it's important to note that nitrile can have poor resistance to some halogenated hydrocarbons. For prolonged contact or in the case of a spill, butyl rubber gloves may offer better protection. Always inspect gloves for integrity before use and change them immediately after contamination.
Body Protection Laboratory coatProvides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridgesRecommended for situations with a potential for aerosol or vapor generation, such as cleaning up spills. These cartridges provide protection against organic vapors, acid gases, and particulates.

This table summarizes general PPE recommendations. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for the most accurate guidance.

Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company .

Step 1: Waste Collection and Segregation

All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated items (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.

  • Container Selection : Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally suitable.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.

  • Segregation : This container must be designated for "Halogenated Organic Waste" only.

Waste_Segregation cluster_lab_bench Laboratory Bench cluster_waste_containers Waste Accumulation Area 2_2_Chloroethoxy_acetamide This compound Waste Halogenated_Waste Halogenated Organic Waste (e.g., green-labeled carboy) 2_2_Chloroethoxy_acetamide->Halogenated_Waste Correct Segregation Non_Halogenated_Waste Non-Halogenated Organic Waste (e.g., black-labeled carboy) 2_2_Chloroethoxy_acetamide->Non_Halogenated_Waste Incorrect Cross-Contamination

Diagram: Proper segregation of this compound waste.

Step 2: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of this hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Location : The SAA should be away from heat sources, open flames, and incompatible chemicals.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits : Adhere to the volume limits for SAAs as defined by the EPA and your institution (typically up to 55 gallons of hazardous waste).

Step 3: Arranging for Professional Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[2]

Spill Management: Immediate Actions

In the event of a spill, your immediate actions are crucial for minimizing exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.

  • Don Appropriate PPE : Before attempting to clean the spill, don the recommended PPE, including respiratory protection.

  • Contain and Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain & Absorb Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Waste_Disposal Dispose as Halogenated Waste Collect->Waste_Disposal Report Report Incident Decontaminate->Report

Diagram: Workflow for managing a spill of this compound.

A Note on In-Lab Neutralization

While the official recommendation is incineration, some laboratories may inquire about the feasibility of in-lab chemical neutralization for small quantities. For some halogenated organic compounds, alkaline hydrolysis can be a method of deactivation. This typically involves reacting the compound with a strong base, such as sodium hydroxide, to cleave the carbon-halogen bond.

Disclaimer: The following is a generalized theoretical procedure for alkaline hydrolysis and has not been validated for this compound. It is presented for informational purposes only and should not be attempted without a thorough, substance-specific risk assessment and approval from your institution's EHS department.

A hypothetical procedure might involve:

  • Working in a certified chemical fume hood.

  • Slowly adding the this compound waste to a stirred, cooled solution of sodium hydroxide.

  • Monitoring the reaction for heat generation.

  • Allowing the reaction to proceed for a sufficient time to ensure complete hydrolysis.

  • Neutralizing the resulting solution.

  • Disposing of the final solution in accordance with institutional guidelines.

The causality behind this theoretical choice is that the hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to a substitution reaction. [3] However, the reactivity and potential for hazardous side reactions are unknown for this specific compound. Therefore, this approach is not recommended without expert consultation.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of waste segregation, utilizing appropriate PPE, and following established protocols for collection and disposal through licensed professionals, you contribute to a safe and compliant research environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on hazardous waste management.

References

A Comprehensive Guide to the Safe Handling of 2-(2-Chloroethoxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of any chemical substance is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-(2-Chloroethoxy)acetamide (CAS No. 36961-64-5). As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all personnel by explaining the causality behind each procedural step.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for this compound may be limited, a cautious approach is warranted based on its chemical structure and data from related compounds. The primary hazards associated with this compound are inferred from data on similar acetamides and chlorinated substances.

Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin and Respiratory Irritation: May cause skin and respiratory irritation.[1][2]

  • Potential for More Severe Effects: Related compounds, such as 2-chloroacetamide, are toxic if swallowed, may cause an allergic skin reaction, and are suspected of damaging fertility or the unborn child.[3][4][5][6][7][8] Acetamide is suspected of causing cancer.[9] Given these associations, it is prudent to handle this compound with a high degree of caution.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is considered, robust engineering controls must be in place to minimize the potential for exposure. These controls are designed to isolate the hazard from the operator.

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[10] This is critical to control inhalation exposure to any dust or aerosols that may be generated.[11]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[10][12] In the event of an accidental exposure, immediate flushing is crucial to minimize injury.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for any personnel handling this compound. It is crucial not only to wear this equipment but also to ensure it is appropriate for the task and in good condition.

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][12] A face shield is required when there is a risk of splashing, providing a broader barrier of protection for the entire face.[10]
Hands Nitrile glovesGloves must be inspected for any signs of degradation before each use.[10] Nitrile gloves provide good resistance to a range of chemicals, but it's important to remove and dispose of them immediately if contamination occurs, washing hands thoroughly afterward.[3][13]
Body Laboratory coatA standard, full-length lab coat is mandatory to protect against incidental contact and small splashes.[10][14]
Respiratory NIOSH-approved respiratorRequired for operations that may generate dust or aerosols.[2][10] The appropriate cartridge (e.g., P95 or P100) must be selected based on the potential airborne concentration.[2][13]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. The following step-by-step guidance is provided to ensure safe handling throughout your workflow.

Preparation:

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and that the eyewash station and safety shower are unobstructed.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Labeling: Clearly label all containers with the chemical name, "this compound," and appropriate hazard warnings.[10]

Handling:

  • Avoid Direct Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[10][15]

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[10][12] This reduces the risk of inhalation and contamination of the work area.

  • Container Management: Keep containers tightly closed when not in use.[10][15]

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. An appropriate solvent (e.g., 70% ethanol) followed by washing with soap and water is a recommended practice.[10]

  • PPE Removal and Disposal: Properly remove and dispose of contaminated PPE, particularly gloves, in a designated hazardous waste container.[3][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14] Do not eat, drink, or smoke in the laboratory.[5][14]

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, a calm and methodical response is essential. The following workflow is designed to guide you through the necessary steps to contain and clean up a spill safely.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess PPE Don Appropriate PPE Assess->PPE Materials Gather Spill Kit Materials PPE->Materials Contain Contain the Spill Materials->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect & Place in Waste Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[16]

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[2] Place it into a suitable, labeled, and sealed hazardous waste container.[17]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: Collect all materials contaminated with this compound, including disposable gloves, weighing papers, and bench covers, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][10] Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Preferred Treatment: Incineration in a permitted hazardous waste incinerator is often the preferred method for organic compounds of this nature.[2]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3][10]

By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.